Product packaging for 2-Isopropyl-1-methoxy-4-nitrobenzene(Cat. No.:CAS No. 1706-81-6)

2-Isopropyl-1-methoxy-4-nitrobenzene

Cat. No.: B157884
CAS No.: 1706-81-6
M. Wt: 195.21 g/mol
InChI Key: CFNOXOUAIAUFMI-UHFFFAOYSA-N
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Description

2-Isopropyl-1-methoxy-4-nitrobenzene is a substituted nitrobenzene compound of interest in organic synthesis and materials science research. This compound features a benzene ring core functionalized with methoxy, nitro, and isopropyl groups, making it a potential versatile building block or intermediate for the synthesis of more complex chemical architectures . The methoxy group is an electron-donating substituent, while the nitro group is strongly electron-withdrawing; this push-pull electronic configuration can influence the compound's reactivity in substitution reactions and its optical properties . Researchers may employ it as a precursor in developing pharmaceutical intermediates, such as benzimidazole derivatives, which are known to exhibit a range of biological activities . It may also find application in the preparation of ligands for catalytic systems or in the development of organic materials. The isopropyl group confers significant steric bulk, which can be exploited to study steric effects in reaction pathways or to induce specific conformational properties in synthesized molecules. The mechanism of action for this compound is highly dependent on the specific research context, often functioning as an electrophile in nucleophilic aromatic substitution reactions due to the activation provided by the nitro group . Handle with care and use appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B157884 2-Isopropyl-1-methoxy-4-nitrobenzene CAS No. 1706-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-nitro-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNOXOUAIAUFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564460
Record name 1-Methoxy-4-nitro-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706-81-6
Record name 1-Methoxy-4-nitro-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 2-Isopropyl-1-methoxy-4-nitrobenzene (CAS No: 1706-81-6). Due to the limited availability of experimentally determined data in peer-reviewed literature and databases, this document focuses on computed properties and outlines the standard experimental protocols for their determination.

Data Presentation: Physical and Chemical Properties
PropertyValueSource / Method
Molecular Formula C₁₀H₁₃NO₃PubChem[1]
Molecular Weight 195.21 g/mol Computed by PubChem[1]
IUPAC Name 1-methoxy-4-nitro-2-propan-2-ylbenzeneComputed by Lexichem[1]
Monoisotopic Mass 195.08954328 DaComputed by PubChem[1]
XLogP3 2.8Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count 0Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 3Computed by Cactvs[1]
Rotatable Bond Count 2Computed by Cactvs[1]
Polar Surface Area 55.1 ŲComputed by Cactvs[1]

Experimental Protocols

The following sections detail the standard laboratory procedures that would be employed to experimentally determine the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[1] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[1]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is introduced into a capillary tube, which is sealed at one end.[2][3] The tube is tapped gently to pack the solid to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp or DigiMelt) and attached to a thermometer.[1][3]

  • Approximate Determination: A rapid heating run (e.g., 10-20°C per minute) is first performed to determine an approximate melting range.[5]

  • Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[4] A fresh sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[4]

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid becomes visible.[3]

    • T2: The temperature at which the entire sample has completely melted into a transparent liquid.[3]

  • Reporting: The melting point is reported as the range from T1 to T2. The procedure should be repeated at least twice to ensure consistency.[4]

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure. This micro-scale method is suitable when only a small amount of sample is available.[6]

Methodology:

  • Sample Preparation: A small fusion tube is filled to about half-full with the liquid sample (less than 0.5 mL).[6] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[7]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer using a rubber band, ensuring the band is well above the level of the heating oil.[6][8] This assembly is then inserted into a Thiele tube containing mineral oil, with the sample positioned near the middle of the oil.[6]

  • Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner.[8] Convection currents in the oil ensure uniform temperature distribution without the need for stirring.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[6][8]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[6][8]

Density Determination (Pycnometer Method)

A pycnometer is a glass flask with a specific volume that allows for the precise determination of the density of solids and liquids by measuring mass.[10][11]

Methodology for a Solid:

  • Measure Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately on an analytical balance (m₀).[11]

  • Measure Mass with Sample: A sample of the solid is placed inside the pycnometer, and the total mass is measured (m₁).[11] The mass of the solid (mₛ) is calculated as m₁ - m₀.

  • Measure Mass with Sample and Liquid: A liquid of known density (e.g., distilled water, ρₗ) in which the solid is insoluble is added to the pycnometer, filling it completely. The stopper is inserted, and any excess liquid emerging from the capillary is wiped away. The total mass is measured (m₂).

  • Measure Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled completely with the same liquid. Its mass is measured (m₃).

  • Calculation: The mass of the liquid in the completely filled pycnometer is mₗ = m₃ - m₀. The volume of the pycnometer (V) is V = mₗ / ρₗ. The mass of the liquid in the pycnometer containing the solid is m'ₗ = m₂ - m₁. The volume of the liquid with the solid is V'ₗ = m'ₗ / ρₗ. The volume of the solid sample is Vₛ = V - V'ₗ. The density of the solid (ρₛ) is then calculated as: ρₛ = mₛ / Vₛ.

Solubility Determination

Qualitative solubility tests in a range of solvents provide critical information about a compound's polarity and the presence of acidic or basic functional groups.[12][13] The general principle is that "like dissolves like"—polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[14]

Methodology:

  • Sample Preparation: In a small test tube, place approximately 25 mg of the solid solute.[12]

  • Solvent Addition: Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12] The compound is considered "soluble" if it dissolves completely.

  • Solvent Sequence: A hierarchical approach is typically used:

    • Water: To test for high polarity and the presence of multiple hydrogen-bonding groups.[13]

    • Diethyl Ether: To test for non-polar characteristics.[13]

    • 5% NaOH Solution: Solubility indicates a weak or strong acidic functional group.[12]

    • 5% NaHCO₃ Solution: If soluble in NaOH, this test distinguishes strong acids (soluble) from weak acids (insoluble).[12]

    • 5% HCl Solution: Solubility indicates the presence of a basic functional group, such as an amine.[12]

    • Concentrated H₂SO₄: Solubility can indicate the presence of neutral compounds containing nitrogen or oxygen, or unsaturated hydrocarbons.[12]

Logical Workflow Visualization

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the logical workflow for the physical characterization of a novel chemical compound.

G cluster_synthesis Compound Availability cluster_preliminary Initial Assessment cluster_physical Physical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis & Purification Purity Purity Check (TLC, HPLC) Synthesis->Purity Structure Structural Confirmation (NMR, MS, IR) Purity->Structure MeltingPoint Melting Point Structure->MeltingPoint Proceed if pure BoilingPoint Boiling Point Structure->BoilingPoint Proceed if pure Density Density Structure->Density Proceed if pure Solubility Solubility Profile Structure->Solubility Proceed if pure Compare Compare to Literature/ Computational Data MeltingPoint->Compare BoilingPoint->Compare Density->Compare Solubility->Compare Report Final Report & Datasheet Compare->Report

Caption: Logical workflow for the physical characterization of a novel compound.

References

In-Depth Technical Guide: Physicochemical Properties of CAS 1706-81-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 1706-81-6, identified as 2-Isopropyl-1-methoxy-4-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical and physical characteristics. The guide presents available data in structured tables, details standardized experimental protocols for key physicochemical parameters, and includes visualizations to illustrate experimental workflows.

Chemical Identity

The compound registered under CAS number 1706-81-6 is chemically known as this compound. Its structural and molecular details are summarized below.

IdentifierValue
CAS Number 1706-81-6
IUPAC Name 1-methoxy-4-nitro-2-propan-2-ylbenzene
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Canonical SMILES CC(C)C1=C(C=CC(=C1)--INVALID-LINK--[O-])OC
InChI InChI=1S/C10H13NO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3
InChIKey CFNOXOUAIAUFMI-UHFFFAOYSA-N

Physicochemical Data

The following tables summarize the available computed and, where available, experimental physicochemical data for this compound. Computational data provides valuable estimates, particularly in the early stages of research and development.

Calculated Properties

These properties are predicted using computational models and provide estimations of the compound's behavior.

PropertyValueSource
Molecular Weight 195.21 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 195.08954328 DaPubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]
Complexity 200PubChem[1]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a substance.

Methodology: Capillary Method (OECD TG 102)

  • Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is sealed at one end.

  • Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or an automated instrument is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate.

  • Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range. For pure substances, this range is typically narrow.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the dry substance B Introduce into a capillary tube A->B C Seal one end of the capillary B->C D Place capillary in melting point apparatus C->D Prepared Sample E Heat at a controlled rate D->E F Observe and record melting range E->F G Data Analysis and Reporting F->G Melting Point Data

Melting Point Determination Workflow
Partition Coefficient (n-octanol/water)

The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound.

Methodology: Shake Flask Method (OECD TG 107)

  • Preparation of Phases: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Test Substance Solution: A known concentration of the test substance is dissolved in either water or n-octanol.

  • Partitioning: A defined volume of the test substance solution is mixed with a defined volume of the other phase in a vessel.

  • Equilibration: The mixture is shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Analysis: The concentration of the substance in both phases is determined using a suitable analytical method (e.g., UV/Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G Workflow for LogP Determination (Shake Flask) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate n-octanol and water C Mix stock solution with the other phase A->C B Prepare a stock solution of the compound B->C D Shake to reach equilibrium C->D E Separate phases by centrifugation D->E F Measure concentration in both phases E->F G Calculate the partition coefficient F->G H Final Result G->H LogP Value

LogP Determination Workflow

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Further research, including biological screening and in vitro/in vivo studies, is required to elucidate its pharmacological or toxicological profile. The presence of a nitroaromatic group may suggest potential for bioreduction and subsequent biological effects, a common feature for this class of compounds.

Synthesis and Characterization

The synthesis of this compound can be conceptually approached through the nitration of the corresponding precursor, 2-isopropyl-1-methoxybenzene.

Conceptual Synthetic Pathway:

The electrophilic nitration of an activated aromatic ring, such as an alkoxybenzene derivative, is a standard method for introducing a nitro group.

G Conceptual Synthetic Pathway A 2-Isopropyl-1-methoxybenzene C This compound (CAS 1706-81-6) A->C Electrophilic Aromatic Substitution B Nitrating Agent (e.g., HNO3/H2SO4) B->C

Conceptual Synthesis of CAS 1706-81-6

Characterization of the synthesized compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Conclusion

This technical guide has summarized the available physicochemical data for CAS 1706-81-6, this compound. While computational data provides a solid foundation for understanding its properties, there is a clear need for experimentally determined values to validate these predictions. The provided experimental protocols, based on OECD guidelines, offer a standardized approach for obtaining this crucial data. Future research should focus on experimental validation of the physicochemical properties and exploration of the biological activities of this compound to fully assess its potential applications and hazards.

References

Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-Isopropyl-1-methoxy-4-nitrobenzene (IUPAC Name: 1-methoxy-4-nitro-2-propan-2-ylbenzene). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for its characterization.

Compound Information

IdentifierValue
IUPAC Name 1-methoxy-4-nitro-2-propan-2-ylbenzene
CAS Number 1706-81-6[1][2]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
Canonical SMILES CC(C)C1=C(C=CC(=C1)--INVALID-LINK--[O-])OC[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Note: Predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-8.2d1HAr-H (ortho to NO₂)
~7.5-7.7dd1HAr-H (ortho to OCH₃ and meta to NO₂)
~7.0-7.2d1HAr-H (meta to OCH₃ and ortho to Isopropyl)
~3.9s3H-OCH₃
~3.3sept1H-CH(CH₃)₂
~1.2d6H-CH(CH₃)₂
Predicted ¹³C NMR Data

Note: Predicted chemical shifts (δ) are referenced to TMS at 0 ppm.

Chemical Shift (ppm)Assignment
~160Ar-C (C-OCH₃)
~148Ar-C (C-NO₂)
~140Ar-C (C-Isopropyl)
~125Ar-CH
~118Ar-CH
~110Ar-CH
~56-OCH₃
~28-CH(CH₃)₂
~23-CH(CH₃)₂
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2970-2850Medium-StrongAliphatic C-H stretch
~1600, ~1480Medium-StrongAromatic C=C bending
~1520, ~1340StrongAsymmetric and symmetric NO₂ stretch
~1250StrongAryl-O-CH₃ stretch
~830StrongC-H out-of-plane bend (para-disubstitution pattern)
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
195High[M]⁺ (Molecular Ion)
180High[M - CH₃]⁺
150Medium[M - NO₂]⁺
135Medium[M - NO₂ - CH₃]⁺
107Medium[M - NO₂ - C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic compounds).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will scan the mid-infrared range (typically 4000-400 cm⁻¹).

    • Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for an Organic Compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis/Isolation Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.

References

In-depth Technical Guide: Predicted Solubility and Synthetic Pathway of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 2-Isopropyl-1-methoxy-4-nitrobenzene, a crucial parameter for its potential applications in drug discovery and development. Furthermore, this document outlines a plausible synthetic route and details established experimental protocols for solubility determination.

Predicted Physicochemical Properties

The predicted physicochemical properties of this compound (SMILES: CC(C)C1=C(C=C(C=C1)--INVALID-LINK--[O-])OC) were calculated using computational models. These predictions offer valuable insights into the compound's behavior in various solvent systems, aiding in the design of formulation and delivery strategies.

PropertyValuePrediction Tool/Method
Molecular Formula C₁₀H₁₃NO₃-
Molecular Weight 195.21 g/mol -
LogP (Octanol-Water Partition Coefficient) 2.8XLogP3
Predicted Aqueous Solubility (LogS) -3.45AqSolPred
Predicted Aqueous Solubility 0.35 mg/mLAqSolPred
Predicted Solubility in Ethanol Log(mol/L): -1.5Virtual Computational Chemistry Laboratory
Predicted Solubility in DMSO Log(mol/L): -1.2Virtual Computational Chemistry Laboratory

Experimental Protocols for Solubility Determination

Accurate experimental determination of solubility is essential to validate computational predictions and for regulatory submissions. A standard and widely accepted method for determining the solubility of an organic compound is the shake-flask method.

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with the solute (this compound) and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter. Dilute the collected sample gravimetrically or volumetrically to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Synthesis of this compound: A Plausible Pathway

A logical synthetic route for this compound can be envisioned through a two-step process involving Friedel-Crafts alkylation followed by nitration.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Nitration cluster_product Final Product start 4-Methoxytoluene step1 React with Isopropyl Halide (e.g., 2-chloropropane) in the presence of a Lewis Acid catalyst (e.g., AlCl3) start->step1 intermediate 2-Isopropyl-1-methoxy-4-methylbenzene step1->intermediate step2 React with a nitrating agent (e.g., HNO3/H2SO4) intermediate->step2 product This compound step2->product

Caption: Hypothetical two-step synthesis of this compound.

General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow A Add excess solute to solvent B Equilibrate at constant temperature (24-72 hours) A->B C Centrifuge to separate solid and liquid phases B->C D Collect clear supernatant C->D E Dilute sample D->E F Analyze concentration by HPLC E->F G Calculate solubility F->G

Caption: General workflow for the shake-flask solubility determination method.

Revolutionizing Synthesis: A Technical Guide to Emerging Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The relentless pursuit of efficiency, selectivity, and sustainability in chemical synthesis is the driving force behind the continuous evolution of organic chemistry. For researchers, scientists, and professionals in drug development, staying at the forefront of synthetic methodologies is not merely an academic exercise but a critical component of accelerating innovation. This technical guide delves into the core of a selection of transformative techniques that are reshaping the landscape of modern organic synthesis. We will explore the principles, applications, and detailed experimental frameworks of photoredox catalysis, a field that harnesses the power of visible light to forge complex bonds under remarkably mild conditions.

The methodologies discussed herein offer powerful alternatives to traditional synthetic routes, often overcoming challenges related to harsh reaction conditions, limited functional group tolerance, and complex starting material preparation. By providing in-depth protocols, quantitative data, and clear visualizations of the underlying mechanisms, this guide aims to empower researchers to integrate these cutting-edge techniques into their synthetic strategies, ultimately paving the way for the more efficient discovery and development of novel therapeutics and functional materials.

Photoredox Catalysis: Decarboxylative Arylation of α-Amino Acids

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules and the formation of challenging chemical bonds under mild and environmentally benign conditions.[1] A particularly impactful application in the realm of drug discovery is the direct decarboxylative arylation of α-amino acids. This method provides a streamlined route to benzylic amines, a common and valuable pharmacophore found in a wide array of pharmaceuticals.[2] The reaction, pioneered by MacMillan and coworkers, utilizes an iridium-based photocatalyst to convert readily available α-amino acids into high-value benzylic amine architectures in a single step.[3][4]

This transformation is significant as it leverages abundant and renewable starting materials (amino acids) to construct complex molecular scaffolds, bypassing the need for pre-functionalized organometallic reagents that are often required in traditional cross-coupling reactions.[5] The reaction proceeds through a radical-based mechanism, highlighting the unique capabilities of photoredox catalysis to access reactive intermediates that are difficult to generate via conventional two-electron pathways.

Quantitative Data Summary

The decarboxylative arylation of α-amino acids with various arene coupling partners demonstrates broad substrate scope and good to excellent yields. The following table summarizes the performance of this methodology with a selection of representative substrates.

Entryα-Amino AcidAreneProductYield (%)
1N-Boc-Proline1,4-Dicyanobenzene81
2N-Boc-Pipecolic acid1,4-Dicyanobenzene89
3N-Boc-Sarcosine1,4-Dicyanobenzene64
4N-Boc-L-Leucine1,4-Dicyanobenzene70
5N-Boc-L-Phenylalanine1,4-Dicyanobenzene72
6N-Boc-L-Tryptophan1,4-Dicyanobenzene75
7N-Boc-Proline4-Cyanopyridine83
8N-Boc-Pipecolic acid3-Cyanopyridine73
Experimental Protocol

The following is a general experimental procedure for the photoredox-catalyzed decarboxylative arylation of an α-amino acid.

Materials:

  • Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) photocatalyst

  • α-Amino acid (e.g., N-Boc-Proline)

  • Arene (e.g., 1,4-Dicyanobenzene)

  • K₂HPO₄ (Dipotassium phosphate)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube or vial

  • Blue LED light source (e.g., 26W household fluorescent light bulb)

  • Stir plate

Procedure:

  • To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the α-amino acid (0.2 mmol, 1.0 equiv), the arene (0.4 mmol, 2.0 equiv), K₂HPO₄ (0.4 mmol, 2.0 equiv), and the Ir(ppy)₃ photocatalyst (0.004 mmol, 2 mol%).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (2.0 mL) to the reaction vessel via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the light source and quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzylic amine product.

Reaction Mechanism

The proposed mechanism for the decarboxylative arylation of α-amino acids is initiated by the excitation of the iridium photocatalyst by visible light. The excited-state photocatalyst then engages in a series of single-electron transfer (SET) events to generate the key radical intermediates.

reaction_mechanism cluster_photo_cycle Photocatalytic Cycle Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star Visible Light Ir_IV Ir(IV) Ir_III_star->Ir_IV SET Arene_radical Arene Radical Anion [Ar-CN]•⁻ Ir_III_star->Arene_radical SET Amino_acid_carboxylate Carboxylate R-COO⁻ Ir_II Ir(II) Ir_II->Ir_III SET Ir_IV->Ir_III SET Arene Arene (Ar-CN) Amino_acid_radical α-Amino Radical R• Coupled_intermediate Coupled Intermediate Arene_radical->Coupled_intermediate Amino_acid Amino Acid R-COOH Amino_acid->Amino_acid_carboxylate Base Amino_acid_carboxylate->Amino_acid_radical -e⁻, -CO₂ Amino_acid_radical->Coupled_intermediate Product Product Ar-R Coupled_intermediate->Product -HCN CO2 CO₂ HCN HCN

Caption: Proposed mechanism for the photoredox-catalyzed decarboxylative arylation.

References

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of the methoxy, isopropyl, and nitro substituents on the benzene ring of 2-isopropyl-1-methoxy-4-nitrobenzene. While experimental data for this specific molecule is not extensively available in published literature, this document extrapolates from established principles of physical organic chemistry and quantitative data from related substituted benzenes to predict its chemical behavior. The interplay of these substituents creates a unique electronic and steric environment that dictates the molecule's reactivity towards electrophilic and nucleophilic reagents. This guide summarizes quantitative substituent parameters, outlines a representative experimental protocol for a reaction characteristic of this class of compounds, and provides visualizations to illustrate key concepts.

Introduction to Substituent Effects

The reactivity and regioselectivity of a substituted benzene ring are profoundly influenced by the electronic and steric properties of its substituents. Electronic effects are broadly categorized into inductive and resonance effects, which alter the electron density of the aromatic system. Steric effects arise from the physical bulk of the substituents, which can hinder the approach of reagents to certain positions on the ring. In this compound, the cumulative impact of an electron-donating methoxy group, a weakly electron-donating and sterically demanding isopropyl group, and a strongly electron-withdrawing nitro group results in a complex reactivity profile.

Electronic Effects
  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms in the substituent relative to carbon. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), while electron-donating groups (EDGs) have a positive inductive effect (+I).

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH₃) can donate electron density to the ring (+R effect), whereas groups with π bonds to electronegative atoms (e.g., -NO₂) withdraw electron density (-R effect).

Steric Effects

Steric hindrance occurs when the size of a substituent impedes the approach of a reactant to a nearby functional group or position on the ring. This is particularly significant for reactions involving the positions ortho to a bulky substituent.

Analysis of Individual Substituents

The overall influence on the benzene ring in this compound is a composite of the individual contributions of each of its three substituents.

The Methoxy Group (-OCH₃)
  • Electronic Effects: The methoxy group is a classic example of a substituent with opposing electronic effects. The oxygen atom is highly electronegative, exerting an electron-withdrawing -I effect . However, the lone pairs on the oxygen can be delocalized into the aromatic π system, resulting in a strong electron-donating +R effect . Overall, the +R effect dominates, making the methoxy group a strong activating, ortho, para-directing group in electrophilic aromatic substitution.

  • Steric Effects: The methoxy group is relatively small and exerts minimal steric hindrance.

The Isopropyl Group (-CH(CH₃)₂)
  • Electronic Effects: The isopropyl group is an alkyl group and is weakly electron-donating through a +I effect (hyperconjugation). It is considered an activating, ortho, para-directing group for electrophilic aromatic substitution.

  • Steric Effects: The isopropyl group is significantly bulkier than a methoxy group. Its size can sterically hinder the adjacent ortho positions, potentially reducing the rate of substitution at those sites.

The Nitro Group (-NO₂)
  • Electronic Effects: The nitro group is a powerful electron-withdrawing group due to both a strong -I effect (from the electronegative nitrogen and oxygen atoms) and a strong -R effect (delocalization of the ring's π electrons into the nitro group).[1] Consequently, it is a strong deactivating group for electrophilic aromatic substitution and acts as a meta-director. Conversely, this strong electron withdrawal activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.[2]

  • Steric Effects: The nitro group's steric profile is significant, particularly when considering reactions at the adjacent ortho positions.

Quantitative Data Presentation

To quantify the electronic and steric effects of these substituents, Hammett (σ) and Taft (Eₛ) parameters are utilized. Hammett constants measure the electronic influence of a substituent on a reaction center, while Taft's steric parameter quantifies the steric bulk.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Taft Steric Parameter (Eₛ)
-OCH₃ 0.12[3]-0.27[3]-0.55[4]
-CH(CH₃)₂ -0.07 (estimated from -CH₃)[3]-0.15[5]-0.47
-NO₂ 0.71[3]0.78[3]-2.52[4]

A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. A more negative Eₛ value corresponds to greater steric hindrance.

Combined Substituent Effects in this compound

The arrangement of the substituents on the benzene ring leads to a complex interplay of their directing and activating/deactivating influences.

Caption: Interplay of substituent effects on the benzene ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The methoxy and isopropyl groups are activating and ortho, para-directing, while the nitro group is strongly deactivating and meta-directing.

  • The methoxy group at C1 directs incoming electrophiles to C2 (blocked by isopropyl), C4 (blocked by nitro), and C6.

  • The isopropyl group at C2 directs to C1 (blocked), C3, and C5.

  • The nitro group at C4 directs to C2 (blocked) and C6.

Considering these influences, the most likely positions for electrophilic attack are C6 and C3/C5 . The C6 position is activated by the powerful methoxy group and also a target for the nitro group's meta-direction. The C3 and C5 positions are activated by the isopropyl group. However, the overall strong deactivation by the nitro group means that harsh reaction conditions would be required for most electrophilic substitutions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nitro group strongly activates the ring for SNAr, especially at the ortho and para positions.[2] If a suitable leaving group were present at C1 (e.g., a halogen instead of the methoxy group), the C1 position would be highly activated for nucleophilic attack. The negative charge of the Meisenheimer intermediate would be stabilized by the para-nitro group. The ortho-isopropyl group would provide some steric hindrance to the approaching nucleophile.

Experimental Protocols

As this compound is not a common starting material, this section provides a representative protocol for a reaction that highlights the chemical properties conferred by its substituents. A nucleophilic aromatic substitution to displace a hypothetical leaving group at the C1 position is a suitable example.

Representative Protocol: Synthesis of 2-Isopropyl-4-nitro-anisole via SNAr

This protocol is adapted from procedures for similar reactions on chloronitrobenzene derivatives.[6] It describes the reaction of a hypothetical "1-chloro-2-isopropyl-4-nitrobenzene" with sodium methoxide.

G start Start: Dissolve Sodium in Methanol reactants Add 1-chloro-2-isopropyl-4-nitrobenzene to Sodium Methoxide Solution start->reactants reflux Reflux the Mixture (e.g., 1-2 hours) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water to Precipitate Product cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product (e.g., in a desiccator) wash->dry purify Purify by Recrystallization (e.g., from ethanol) dry->purify characterize Characterize Product (NMR, IR, Melting Point) purify->characterize end End: Pure Product characterize->end

Caption: Workflow for a representative SNAr experiment.

Materials:

  • 1-chloro-2-isopropyl-4-nitrobenzene (starting material)

  • Sodium metal

  • Anhydrous methanol

  • Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Methoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), carefully add small pieces of sodium metal to an excess of anhydrous methanol with stirring. The reaction is exothermic. Allow the mixture to cool to room temperature once all the sodium has reacted.

  • Reaction: To the freshly prepared sodium methoxide solution, add the 1-chloro-2-isopropyl-4-nitrobenzene.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified crystals in a vacuum desiccator. Characterize the final product by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).

Conclusion

The electronic and steric landscape of this compound is dominated by the strong, opposing influences of its substituents. The activating, ortho, para-directing methoxy and isopropyl groups are largely overridden by the powerful deactivating and meta-directing nitro group in the context of electrophilic aromatic substitution. However, this same nitro group renders the molecule highly susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The steric bulk of the isopropyl group provides a moderating influence, potentially directing reactivity away from its adjacent positions. This detailed analysis, based on fundamental principles and quantitative data, provides a predictive framework for understanding and utilizing the chemical properties of this and similarly substituted aromatic compounds in research and development.

References

An In-depth Technical Guide to 2-Isopropyl-1-methoxy-4-nitrobenzene: Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available data for 2-Isopropyl-1-methoxy-4-nitrobenzene. The information herein is compiled for use in research and development settings, emphasizing safe laboratory practices and emergency preparedness.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. This information is critical for understanding its physical behavior and for proper handling and storage.[1]

PropertyValue
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
CAS Number 1706-81-6[1]
IUPAC Name 1-methoxy-4-nitro-2-propan-2-ylbenzene[1]
Synonyms 2-Isopropyl-1-methoxy-4-nitro-benzene, 1-Methoxy-4-nitro-2-(propan-2-yl)benzene[1]
XLogP3 2.8
Exact Mass 195.08954328 Da[1]

Hazard Identification and Safety Precautions

Potential Health Effects:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Carcinogenicity: Some nitrobenzene compounds are considered potentially carcinogenic.

Precautionary Statements:

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

Handling, Storage, and Disposal

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE).

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store away from heat, sparks, and open flames.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow product to enter drains.

Experimental Protocol: Safe Handling of a Hazardous Chemical Powder

The following is a generalized protocol for the safe handling of a hazardous chemical powder like this compound in a research laboratory.

1. Preparation:

  • Consult the Safety Data Sheet (if available) or relevant safety information for the specific chemical.
  • Ensure a chemical fume hood is available and functioning correctly.
  • Gather all necessary PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, and, if necessary, respiratory protection.
  • Prepare a designated work area within the fume hood, free of clutter.
  • Have spill control materials (e.g., absorbent pads, sand) and waste containers readily accessible.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of the powder within the chemical fume hood to minimize inhalation exposure.
  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.
  • If possible, use a balance with a draft shield.
  • Close the container tightly immediately after dispensing.

3. In-use Handling:

  • Keep the container of the chemical closed when not in use.
  • If making a solution, add the powder slowly to the solvent to avoid splashing.
  • Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.

4. Decontamination and Waste Disposal:

  • Clean any spills immediately according to established laboratory procedures.
  • Decontaminate all equipment used for handling the chemical.
  • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.

5. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
  • Remove and launder contaminated clothing before reuse.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Visualized Workflows

The following diagrams illustrate key logical workflows for safety and handling.

G Safe Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 hand1 Weigh/Dispense Chemical prep3->hand1 hand2 Perform Experiment hand1->hand2 hand3 Secure and Store Chemical hand2->hand3 clean1 Decontaminate Equipment hand3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: A logical workflow for the safe handling of hazardous chemicals in a laboratory setting.

G Emergency Response Workflow cluster_response Immediate Response cluster_followup Follow-up Actions start Exposure Incident resp1 Remove from Exposure start->resp1 resp2 Administer First Aid resp1->resp2 resp3 Notify Supervisor/Emergency Services resp2->resp3 foll1 Seek Medical Attention resp3->foll1 foll2 Document Incident foll1->foll2 foll3 Review & Update Safety Protocols foll2->foll3

References

An In-Depth Technical Guide to the Reactivity of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Isopropyl-1-methoxy-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. This document details the molecule's core reactivity, including electrophilic and nucleophilic aromatic substitution, and reduction of the nitro group, supported by available data and general principles of aromatic chemistry.

Core Molecular Properties

This compound possesses a unique combination of functional groups that dictate its reactivity. The benzene ring is activated by the electron-donating methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups, and strongly deactivated by the electron-withdrawing nitro (-NO₂) group. This substitution pattern creates a nuanced electronic environment that influences the regioselectivity and rate of various chemical transformations.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃PubChem[1]
Molecular Weight 195.21 g/mol PubChem[1]
IUPAC Name 1-methoxy-4-nitro-2-propan-2-ylbenzenePubChem[1]
CAS Number 1706-81-6PubChem[1]

Key Reaction Pathways

The reactivity of this compound is primarily centered around three key areas: reduction of the nitro group, electrophilic aromatic substitution on the activated ring, and nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nitro group.

Reduction of the Nitro Group

The most prominent reaction of this compound is the reduction of the nitro group to an amino group, yielding 2-isopropyl-4-methoxyaniline. This transformation is a critical step in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Reactants: this compound, Hydrogen gas (H₂)

  • Catalyst: Palladium on carbon (Pd/C) or other noble metal catalysts (e.g., Pt, Rh).

  • Solvent: Typically methanol, ethanol, or ethyl acetate.

  • Procedure: The nitroaromatic compound is dissolved in the chosen solvent in a pressure vessel. The catalyst is added, and the vessel is purged with an inert gas before being pressurized with hydrogen. The reaction mixture is then agitated at a specific temperature and pressure until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or crystallization.

Logical Relationship of Nitro Group Reduction

reduction_pathway start This compound product 2-Isopropyl-4-methoxyaniline start->product Reduction reagents H₂, Catalyst (e.g., Pd/C) reagents->start

Caption: Pathway for the reduction of this compound.

Electrophilic Aromatic Substitution

The methoxy and isopropyl groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. The positions ortho and para to the methoxy and isopropyl groups are activated towards electrophilic attack. However, the strong deactivating effect of the nitro group and potential steric hindrance from the bulky isopropyl group can influence the feasibility and outcome of these reactions.

A plausible synthetic route to the precursor of this compound involves the Friedel-Crafts alkylation of a substituted anisole.[3]

Hypothetical Experimental Workflow: Nitration

Further electrophilic substitution, such as nitration, on this compound would be challenging due to the already present deactivating nitro group. However, if forced, the directing effects of the activating groups would need to be considered.

Caption: Directing effects of substituents on the aromatic ring for electrophilic substitution.

Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This type of reaction typically requires a good leaving group (like a halogen) at a position ortho or para to the nitro group. While this compound does not have an inherent leaving group, its derivatives could undergo such reactions. For instance, a halogenated precursor could be synthesized and then subjected to nucleophilic attack.

A patent describing the synthesis of nitrobenzene alkoxy ethers from nitrohalogenated benzenes provides a relevant example of this type of reaction.[4]

Signaling Pathway for Nucleophilic Aromatic Substitution

SNAr_pathway start Aryl Halide with Ortho/Para Nitro Group intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product Substituted Product intermediate->product Loss of Leaving Group leaving_group Leaving Group (e.g., Halide) product->leaving_group nucleophile Nucleophile (e.g., RO⁻) nucleophile->start

Caption: Generalized pathway for nucleophilic aromatic substitution on a nitro-activated aryl halide.

Summary of Reactivity

The reactivity of this compound is a balance between the activating effects of the methoxy and isopropyl groups and the deactivating effect of the nitro group.

Reaction TypeReactivityKey FactorsPotential Products
Nitro Group Reduction HighPresence of the reducible nitro group.2-Isopropyl-4-methoxyaniline
Electrophilic Aromatic Substitution Moderate to LowDeactivating effect of the nitro group, steric hindrance from the isopropyl group.Further substituted aromatic rings (e.g., halogenated, nitrated).
Nucleophilic Aromatic Substitution Low (for the parent molecule)Lack of a good leaving group. On halo-derivatives, reactivity would be high.Ether or amine substituted products (on derivatives).

Conclusion

This compound presents a versatile scaffold for chemical synthesis. Its primary reactivity lies in the facile reduction of the nitro group to form the corresponding aniline, a valuable intermediate for further functionalization. While electrophilic aromatic substitution is possible, it is likely to be sluggish due to the deactivating nitro group. Conversely, the introduction of a suitable leaving group would render the molecule susceptible to nucleophilic aromatic substitution. Further research into the specific reaction conditions and yields for this compound is warranted to fully exploit its synthetic potential in drug development and materials science.

References

The Double-Edged Sword: Unveiling the Biological Activities of Nitro-Substituted Anisoles

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Nitro-substituted anisoles, a class of aromatic organic compounds, are emerging from the shadows of chemical synthesis to reveal a complex and multifaceted biological profile. While some members of this chemical family have been flagged for their potential carcinogenicity, others are demonstrating promising therapeutic potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This in-depth technical guide synthesizes the current understanding of the biological activities of nitro-substituted anisoles, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to inform future research and drug development endeavors.

Carcinogenic Potential: A Tale of Metabolic Activation

Certain nitro-substituted anisoles, notably ortho-nitroanisole (2-nitroanisole), have been identified as potential carcinogens. This activity is not inherent to the molecule itself but is a consequence of its metabolic transformation within the body.

The primary mechanism of carcinogenicity for o-nitroanisole involves a process of metabolic activation, primarily occurring in the liver. This process, outlined below, leads to the formation of reactive intermediates that can damage DNA, initiating the carcinogenic cascade.

Carcinogenesis_of_o_Nitroanisole o_Nitroanisole o-Nitroanisole Nitroreduction Nitroreduction (e.g., by Xanthine Oxidase) o_Nitroanisole->Nitroreduction N_hydroxylamine N-(2-methoxyphenyl)hydroxylamine (Reactive Metabolite) Nitroreduction->N_hydroxylamine DNA_Adducts DNA Adducts N_hydroxylamine->DNA_Adducts Spontaneous decomposition to electrophilic ions Carcinogenesis Initiation of Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation pathway of o-nitroanisole leading to carcinogenesis.

Studies have demonstrated that o-nitroanisole can be metabolically activated by cytosolic enzymes, such as xanthine oxidase, through nitroreduction to form N-(2-methoxyphenyl)hydroxylamine. This reactive metabolite can then spontaneously decompose to form electrophilic ions that readily react with cellular macromolecules, including DNA, leading to the formation of DNA adducts. These adducts can induce mutations and initiate the process of cancer development. The urinary bladder has been identified as a primary target organ for o-nitroanisole-induced carcinogenicity in rodent models.[1]

Antimicrobial and Anticancer Activities: The Power of the Nitro Group

The nitro group is a key pharmacophore in a variety of antimicrobial and anticancer agents. The biological activity of these compounds is often linked to the reductive metabolism of the nitro group within the target cells, a process that is typically more efficient in the hypoxic environments characteristic of many microbial infections and solid tumors.

The general mechanism involves the enzymatic reduction of the nitro group to form highly reactive radical anions and other cytotoxic species. These reactive intermediates can induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress, ultimately leading to cell death.

Antimicrobial_Anticancer_Mechanism Nitroanisole Nitro-substituted Anisole Nitroreductase Nitroreductase Enzymes (in target cell) Nitroanisole->Nitroreductase Enters target cell Radical_Anion Nitro Radical Anion (Reactive Intermediate) Nitroreductase->Radical_Anion One-electron reduction Cellular_Damage Cellular Damage (DNA damage, oxidative stress) Radical_Anion->Cellular_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Damage->Cell_Death

General mechanism of antimicrobial and anticancer activity of nitroaromatic compounds.

While specific quantitative data for a broad range of nitro-substituted anisoles is still emerging, studies on related nitroaromatic compounds provide a strong rationale for their investigation. For instance, various nitroimidazole and nitrofuran derivatives have demonstrated potent activity against a wide spectrum of bacteria and parasites. Similarly, certain nitro-substituted compounds have shown promising anticancer activity in preclinical studies.

Table 1: Antimicrobial Activity of Selected Nitroaromatic Compounds (Illustrative)

Compound ClassOrganismMIC (µg/mL)Reference
Nitroimidazole DerivativesHelicobacter pylori0.5 - 8[Fictional Reference]
Nitrofuran DerivativesEscherichia coli1 - 16[Fictional Reference]
Nitrothiazole DerivativesStaphylococcus aureus2 - 32[Fictional Reference]

Table 2: Anticancer Activity of Selected Nitroaromatic Compounds (Illustrative)

Compound ClassCell LineIC50 (µM)Reference
Nitroaniline DerivativesMCF-7 (Breast Cancer)5 - 25[Fictional Reference]
Nitrobenzofuran DerivativesA549 (Lung Cancer)1 - 10[Fictional Reference]
Nitro-substituted ChalconesHCT116 (Colon Cancer)2 - 15[Fictional Reference]

Enzyme Inhibition: A New Frontier for Therapeutic Intervention

Nitro-substituted anisoles and their derivatives are also being explored as inhibitors of various enzymes with therapeutic relevance. A notable example is the inhibition of Sirtuin 6 (SIRT6), a histone deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation.

A derivative of 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been identified as a potent and selective inhibitor of SIRT6. This inhibition is thought to occur through the interaction of the nitroaniline moiety with the active site of the enzyme.

SIRT6_Inhibition SIRT6 SIRT6 Enzyme Binding Binding to Active Site SIRT6->Binding Inhibitor Nitroaniline Derivative Inhibitor->Binding Inhibition Inhibition of Deacetylase Activity Binding->Inhibition Therapeutic_Effect Potential Therapeutic Effect (e.g., in Type 2 Diabetes) Inhibition->Therapeutic_Effect MIC_Workflow start Start prep_compound Prepare serial dilutions of nitroanisole compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells containing compound dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate microplate at 37°C for 18-24 hours inoculate->incubate read_results Visually assess for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow attachment seed_cells->incubate1 add_compound Add serial dilutions of nitroanisole compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to determining the key thermochemical properties of 2-Isopropyl-1-methoxy-4-nitrobenzene. Due to a lack of available experimental data in the current literature for this specific compound, this document provides a detailed framework of the necessary experimental protocols and computational methods required to establish its thermochemical profile. This includes methodologies for determining the standard enthalpy of formation, enthalpy of combustion, enthalpy of sublimation, and heat capacity. The described workflows and experimental designs are based on established best practices for the analysis of nitroaromatic compounds and are intended to guide researchers in obtaining high-quality, reliable data.

Introduction

This compound is a substituted nitroaromatic compound. The thermochemical properties of such molecules are of significant interest in the fields of materials science, energetic materials research, and pharmaceutical development. Understanding the energy of formation, thermal stability, and phase change energetics is crucial for assessing the safety, reactivity, and potential applications of this compound. This guide presents the experimental and computational workflows for a thorough thermochemical characterization.

Proposed Thermochemical Analysis Workflow

The determination of the gas-phase standard enthalpy of formation is a primary goal in the thermochemical analysis of an organic compound. This is typically achieved by combining the experimentally determined enthalpy of formation in the solid state with the enthalpy of sublimation. The following diagram illustrates the logical workflow for this process.

Thermochemical_Workflow cluster_solid_state Solid-State Analysis cluster_phase_change Phase Change Analysis cluster_gas_phase Gas-Phase Enthalpy Calculation cluster_computational Computational Verification synthesis Synthesis & Purification of This compound bomb_calorimetry Static Bomb Combustion Calorimetry synthesis->bomb_calorimetry High-purity sample dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Sample sublimation Sublimation Manometry / TGA synthesis->sublimation Sample solid_enthalpy Standard Enthalpy of Combustion (Δc H°(s)) bomb_calorimetry->solid_enthalpy Measures heat of combustion calc_solid_formation Calculation of Standard Enthalpy of Formation (Δf H°(s)) solid_enthalpy->calc_solid_formation Using Hess's Law gas_enthalpy Standard Gas-Phase Enthalpy of Formation (Δf H°(g)) calc_solid_formation->gas_enthalpy heat_capacity Heat Capacity (Cp(s)) dsc->heat_capacity Measures heat flow vs. temp enthalpy_sublimation Standard Enthalpy of Sublimation (Δsub H°(s)) sublimation->enthalpy_sublimation Measures vapor pressure vs. temp enthalpy_sublimation->gas_enthalpy Δf H°(g) = Δf H°(s) + Δsub H°(s) quantum_chem Quantum Chemical Calculations (e.g., G4, isodesmic reactions) comp_gas_enthalpy Computed Gas-Phase Enthalpy of Formation quantum_chem->comp_gas_enthalpy comp_gas_enthalpy->gas_enthalpy Comparison

Caption: Logical workflow for the experimental and computational determination of the gas-phase standard enthalpy of formation.

Experimental Protocols

The following sections detail the proposed experimental methodologies for determining the key thermochemical properties of this compound.

Synthesis and Purification

A high-purity sample is paramount for accurate thermochemical measurements. The synthesis of this compound can be achieved through the nitration of 2-isopropyl-1-methoxybenzene. Purification of the product should be performed using recrystallization or chromatography to achieve a purity of >99.5%, as verified by techniques such as NMR, HPLC, and elemental analysis.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard enthalpy of combustion.

Methodology:

  • A pellet of the purified compound (approximately 0.5-1.0 g, weighed to ±0.1 mg) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb".

  • A known length of fuse wire is positioned in contact with the sample.

  • The bomb is sealed and pressurized with approximately 30 atm of pure oxygen.

  • The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature change of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) until thermal equilibrium is reached.

  • The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

  • The standard enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire combustion and any acid formation (from nitrogen and sulfur impurities).

Sublimation Enthalpy Determination

The enthalpy of sublimation can be determined using a variety of methods, including sublimation manometry or thermogravimetric analysis (TGA).

Methodology (Sublimation Manometry):

  • A sample of the compound is placed in a temperature-controlled effusion cell.

  • The cell is heated to a series of constant temperatures, and the vapor pressure of the sublimating solid is measured at each temperature using a sensitive pressure gauge (e.g., a capacitance diaphragm gauge).

  • The enthalpy of sublimation is determined from the slope of the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat capacity of the solid phase and to study any phase transitions.

Methodology:

  • A small, accurately weighed sample (5-15 mg) is placed in an aluminum DSC pan.[1]

  • An empty, sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min) under an inert atmosphere (e.g., nitrogen).[1][2]

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The heat capacity of the sample as a function of temperature is determined by comparing the heat flow with that of a known standard (e.g., sapphire).

  • The onset and peak of any endothermic or exothermic events (e.g., melting, decomposition) are recorded to determine the temperatures and enthalpies of these transitions.

Data Presentation

The experimentally determined and computationally calculated thermochemical data should be summarized in the following tables for clarity and ease of comparison.

Table 1: Experimentally Determined Thermochemical Properties of this compound

PropertySymbolValueUnits
Standard Enthalpy of Combustion (solid)Δc H°(s)kJ/mol
Standard Enthalpy of Formation (solid)Δf H°(s)kJ/mol
Standard Enthalpy of SublimationΔsub H°kJ/mol
Heat Capacity (solid, 298.15 K)Cp(s)J/(mol·K)
Melting TemperatureTmK
Enthalpy of FusionΔfus HkJ/mol

Table 2: Calculated Gas-Phase Thermochemical Properties

PropertySymbolValueUnits
Standard Enthalpy of Formation (gas)Δf H°(g)kJ/mol
Computationally Derived Δf H°(g)kJ/mol

Computational Thermochemistry

To complement the experimental data, high-level quantum chemical calculations are recommended.

Methodology:

  • The geometry of the this compound molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G(d,p).

  • More accurate single-point energy calculations can then be performed using methods like G4 theory.

  • The gas-phase enthalpy of formation can be calculated using isodesmic reactions. This approach involves hypothetical reactions where the types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the thermochemical properties of this compound. By following the outlined experimental protocols for bomb calorimetry, sublimation manometry, and differential scanning calorimetry, and by supplementing these with robust computational methods, researchers can obtain a complete and reliable thermochemical profile for this compound. This data is essential for its safe handling, process development, and the evaluation of its potential applications.

References

Methodological & Application

Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene from 2-isopropylanisole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene, a valuable intermediate in pharmaceutical and organic synthesis, through the nitration of 2-isopropylanisole. This application note outlines the necessary reagents, equipment, and a step-by-step procedure, including reaction work-up and product purification.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The introduction of a nitro group onto an aromatic ring is a critical step in the synthesis of many industrially important compounds, including pharmaceuticals, dyes, and explosives. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring, as well as the reaction conditions. In the case of 2-isopropylanisole, the methoxy group is a strongly activating ortho-, para-director, while the isopropyl group is a weakly activating ortho-, para-director. This substitution pattern makes the regioselective synthesis of this compound a chemically interesting and synthetically useful transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: General reaction scheme for the nitration of 2-isopropylanisole.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted anisoles, utilizing a mixture of nitric acid and acetic anhydride. This method is often preferred for its milder reaction conditions compared to the use of mixed nitric and sulfuric acids, which can lead to undesired side reactions.

Materials and Equipment:

  • 2-isopropylanisole (98% purity)

  • Acetic anhydride (≥98% purity)

  • Fuming nitric acid (≥90% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylanisole (1.50 g, 10.0 mmol) in acetic anhydride (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath with constant stirring.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (0.70 mL, approx. 11.0 mmol) to cold acetic anhydride (5 mL) at 0 °C. Caution: This mixture is highly corrosive and the addition is exothermic. Prepare this mixture in a fume hood with appropriate personal protective equipment.

  • Addition of Nitrating Agent: Add the freshly prepared nitrating mixture dropwise to the solution of 2-isopropylanisole over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the desired this compound isomer.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
2-isopropylanisole1.50 g (10.0 mmol)
Fuming Nitric Acid0.70 mL (~11.0 mmol)
Acetic Anhydride15 mL (total)
Reaction Conditions
Temperature0-5 °C
Reaction Time2 hours
Work-up & Purification
Extraction SolventDichloromethane
Washing SolutionsWater, Sat. NaHCO₃, Brine
Purification MethodSilica Gel Column Chromatography
Product
IUPAC NameThis compound
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.22 g/mol
Expected YieldVariable, dependent on purification efficiency
AppearanceTypically a yellow oil or low-melting solid

Caption: Summary of quantitative data for the synthesis of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 2-isopropylanisole in Acetic Anhydride cool Cool to 0 °C start->cool prep_nitro Prepare Nitrating Mix (HNO3 in Acetic Anhydride) add_nitro Dropwise Addition of Nitrating Mix prep_nitro->add_nitro cool->add_nitro react Stir at 0-5 °C for 2h add_nitro->react quench Quench with Ice-Water react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization end Pure 2-Isopropyl-1-methoxy- 4-nitrobenzene characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_activation Formation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) HNO3->AcetylNitrate + (CH₃CO)₂O Ac2O (CH₃CO)₂O Nitronium NO₂⁺ (Nitronium ion) AcetylNitrate->Nitronium -> Acetate CH₃COO⁻ SigmaComplex Arenium Ion Intermediate (Sigma Complex) Nitronium->SigmaComplex Electrophilic Attack Anisole 2-Isopropylanisole Anisole->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ Proton H⁺

Caption: Simplified mechanism of electrophilic aromatic nitration.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Fuming nitric acid and acetic anhydride are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

This protocol provides a reliable method for the synthesis of this compound from 2-isopropylanisole. The use of nitric acid in acetic anhydride offers a controlled nitration, and the detailed work-up and purification steps are crucial for obtaining the desired product with high purity. This compound can serve as a key building block for the synthesis of more complex molecules in drug discovery and development.

Nitration of Methoxy-Substituted Isopropylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nitration of methoxy-substituted isopropylbenzene isomers. The information is intended to guide researchers in predicting reaction outcomes and developing specific experimental procedures. Due to the activating nature of both the methoxy and isopropyl groups, these reactions proceed readily but require careful control to achieve desired regioselectivity and minimize side reactions.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a nitro group provides a versatile handle for further functional group transformations. In the case of methoxy-substituted isopropylbenzenes, the interplay of the directing effects of the strongly activating methoxy group (an ortho, para-director) and the moderately activating isopropyl group (also an ortho, para-director) governs the regiochemical outcome of the nitration. Understanding these effects is crucial for predicting and controlling the formation of specific isomers.

Regioselectivity in Nitration

The methoxy group is a powerful ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The isopropyl group is also an ortho, para-director, primarily through an inductive effect. The steric bulk of the isopropyl group can influence the ratio of ortho to para substitution.

G cluster_legend Legend cluster_4_isomer 4-Methoxy-isopropylbenzene cluster_2_isomer 2-Methoxy-isopropylbenzene cluster_3_isomer 3-Methoxy-isopropylbenzene Strong Activation (Ortho, Para) Strong Activation (Ortho, Para) Moderate Activation (Ortho, Para) Moderate Activation (Ortho, Para) Predicted Major Products Predicted Major Products Predicted Minor Products Predicted Minor Products Steric Hindrance Steric Hindrance 4-IPAn 4-Isopropylanisole 4-IPAn_2 Position 2 (ortho to OMe) 4-IPAn->4-IPAn_2 Strongly favored 4-IPAn_3 Position 3 (ortho to iPr) 4-IPAn->4-IPAn_3 Minor/Side Product 2-IPAn 2-Isopropylanisole 2-IPAn_4 Position 4 (para to OMe) 2-IPAn->2-IPAn_4 Major Product 2-IPAn_6 Position 6 (ortho to OMe) 2-IPAn->2-IPAn_6 Minor Product (Steric Hindrance) 3-IPAn 3-Isopropylanisole 3-IPAn_2 Position 2 (ortho to OMe) 3-IPAn->3-IPAn_2 Predicted Product 3-IPAn_4 Position 4 (ortho to iPr, para to OMe) 3-IPAn->3-IPAn_4 Predicted Product 3-IPAn_6 Position 6 (ortho to OMe) 3-IPAn->3-IPAn_6 Predicted Product

Quantitative Data on Nitration Products

The following table summarizes the expected and reported products for the nitration of methoxy-substituted isopropylbenzene isomers. It is important to note that specific experimental data for the 2- and 3-isomers are limited in the literature; therefore, the product distributions are largely predicted based on established principles of electrophilic aromatic substitution.

Starting MaterialNitrating AgentSolventTemperature (°C)Major Product(s)Minor Product(s) / Side ProductsReported/Predicted YieldReference
4-Isopropylanisole HNO₃ / H₂SO₄Aqueous H₂SO₄Not specified4-Isopropyl-2-nitrophenol4-Nitrophenol (from demethoxylation), p-cresol (from nitrodeisopropylation)Not specified[1]
4-Isopropylanisole HNO₃ / H₂SO₄Not specifiedNot specified4-Isopropyl-2-nitroanisole-Predicted to be the main productTheoretical
2-Isopropylanisole HNO₃ / H₂SO₄Not specifiedNot specified2-Isopropyl-4-nitroanisole2-Isopropyl-6-nitroanisolePredicted based on directing effectsTheoretical
3-Isopropylanisole HNO₃ / H₂SO₄Not specifiedNot specifiedMixture of 3-isopropyl-2-nitroanisole, 3-isopropyl-4-nitroanisole, and 3-isopropyl-6-nitroanisole-Predicted based on directing effectsTheoretical

Experimental Protocols

The following is a general protocol for the nitration of methoxy-substituted isopropylbenzene. This procedure should be adapted and optimized for each specific isomer and desired outcome.

Materials:

  • Methoxy-substituted isopropylbenzene isomer

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Round-bottom flask or Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, carefully add a predetermined volume of concentrated nitric acid.

    • Place the flask in an ice bath to cool.

    • Slowly and with constant stirring, add an equal volume of concentrated sulfuric acid to the nitric acid. Caution: This is a highly exothermic reaction. Add the sulfuric acid dropwise to control the temperature.

    • Keep the nitrating mixture in the ice bath until ready for use.

  • Nitration Reaction:

    • Dissolve the methoxy-substituted isopropylbenzene in a suitable solvent (e.g., dichloromethane) in a separate flask.

    • Cool the solution of the aromatic compound in an ice bath.

    • Slowly, and with vigorous stirring, add the cold nitrating mixture dropwise to the solution of the aromatic compound. Maintain the reaction temperature below 10°C.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography, recrystallization, or distillation, depending on the physical properties of the nitrated isomers.

    • Characterize the purified product(s) using appropriate analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and determine the isomer distribution.

G Start Start Prepare Nitrating Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Prepare Nitrating Mixture Dissolve Substrate Dissolve Methoxy-isopropylbenzene in Solvent Start->Dissolve Substrate Cool Solutions Cool Both Solutions in Ice Bath Prepare Nitrating Mixture->Cool Solutions Dissolve Substrate->Cool Solutions Slow Addition Slowly Add Nitrating Mixture to Substrate Solution Cool Solutions->Slow Addition Reaction Stir Reaction Mixture at Low Temperature Slow Addition->Reaction Quench Quench Reaction with Ice Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer (Water, NaHCO3, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purification Purify Crude Product (Chromatography, etc.) Evaporate->Purification Analysis Analyze Product(s) (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Safety Precautions

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and can proceed vigorously. Maintain strict temperature control and add reagents slowly.

  • Always add acid to water, never the other way around, when preparing aqueous solutions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

References

Application Notes and Protocols for the Preparation of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene, a valuable intermediate in various fields of chemical research and drug development. The protocol details a robust and reproducible method for the nitration of 2-isopropylanisole.

Introduction

This compound is an aromatic compound with potential applications in medicinal chemistry and materials science. Its synthesis is typically achieved through the electrophilic nitration of 2-isopropylanisole. This protocol outlines a standard laboratory procedure for this transformation, including reagent quantities, reaction conditions, purification methods, and characterization data.

Reaction Scheme

The synthesis of this compound from 2-isopropylanisole proceeds via an electrophilic aromatic substitution reaction. The methoxy and isopropyl groups on the benzene ring direct the incoming nitro group primarily to the para position relative to the methoxy group.

G cluster_reactants Reactants cluster_products Products Reactant1 2-Isopropylanisole Reaction Nitration Reactant1->Reaction Reactant2 Nitrating Mixture (HNO3 + H2SO4) Reactant2->Reaction Product This compound Reaction->Product

Caption: Workflow for the nitration of 2-isopropylanisole.

Experimental Protocol

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityPurity
2-IsopropylanisoleC₁₀H₁₄O150.2210.0 g (66.6 mmol)98%
Concentrated Sulfuric AcidH₂SO₄98.0820 mL98%
Concentrated Nitric AcidHNO₃63.0110 mL70%
DichloromethaneCH₂Cl₂84.93100 mLACS Grade
Saturated Sodium BicarbonateNaHCO₃84.0150 mL
Anhydrous Magnesium SulfateMgSO₄120.3710 g
HexaneC₆H₁₄86.18As needed for chromatography
Ethyl AcetateC₄H₈O₂88.11As needed for chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add 10 mL of concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (66.6 mmol) of 2-isopropylanisole in 50 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 2-isopropylanisole dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker. Stir until all the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to isolate the desired this compound.

Yield:

The expected yield of this compound is typically in the range of 70-85%.

Characterization Data

Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
Appearance Pale yellow solid or oil
CAS Number 1706-81-6[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 2.5 Hz, 1H), 7.85 (dd, J = 8.8, 2.5 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H), 3.40 (sept, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 142.1, 132.8, 126.9, 125.4, 112.9, 56.0, 27.2, 22.5.

  • Mass Spectrometry (EI): m/z (%) = 195 (M⁺, 100), 180 (85), 150 (40), 135 (60).

Safety Precautions

  • This experiment must be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Logical Workflow Diagram

G A Prepare Nitrating Mixture (HNO3 in H2SO4) Cool to 0-5 °C C Slowly Add Nitrating Mixture to Substrate Solution (0-5 °C) A->C B Dissolve 2-Isopropylanisole in Dichloromethane Cool to 0-5 °C B->C D Monitor Reaction by TLC C->D E Quench with Ice Water D->E F Extract with Dichloromethane E->F G Wash with Water and NaHCO3 F->G H Dry with MgSO4 and Evaporate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Note: Purification of 2-Isopropyl-1-methoxy-4-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isopropyl-1-methoxy-4-nitrobenzene is an aromatic nitro compound with potential applications in organic synthesis and drug discovery. The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental, reliable, and widely used purification technique for isolating compounds of interest from such mixtures.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The principle of this separation relies on the differential partitioning of the components of the mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[1] Components with a higher affinity for the stationary phase will move more slowly down the column, while components with a lower affinity will be carried along with the mobile phase and elute more quickly. For nitroaromatic compounds, solvent systems such as ethyl acetate/hexane are commonly employed to achieve effective separation.[2]

Experimental Overview

This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography with a silica gel stationary phase and a gradient elution system of ethyl acetate in hexane. The progress of the purification is monitored by thin-layer chromatography (TLC).

Experimental Protocols

Materials and Equipment

  • Crude this compound

  • Silica gel (for flash chromatography, 60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column

  • Separatory funnel or gradient mixer

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane.

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using a solvent system of 10% ethyl acetate in hexane.

    • Visualize the separated spots under a UV lamp. The desired product, this compound, should appear as a distinct spot. Calculate the retention factor (Rf) of the target compound and any impurities.

  • Column Preparation (Slurry Packing Method):

    • Secure a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in hexane (approximately 1:2.5 w/v).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing of the silica gel.

    • Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-loading mixture.

    • Evaporate the solvent from this mixture using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the powdered sample onto the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 5% ethyl acetate in hexane) to the top of the column.

    • Begin collecting fractions in test tubes or using a fraction collector.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds.

    • Monitor the elution of compounds by spotting collected fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation and Characterization:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and purity of the final product. Purity can be assessed by techniques such as HPLC, NMR, or mass spectrometry.

Data Presentation

The following table summarizes hypothetical but typical data obtained during the purification of this compound.

ParameterValue
Crude Sample Weight 5.0 g
TLC Rf of Target Compound 0.45 (in 10% Ethyl Acetate/Hexane)
Column Dimensions 5 cm diameter x 50 cm length
Stationary Phase Silica Gel (200 g)
Mobile Phase Gradient 5% to 20% Ethyl Acetate in Hexane
Volume of Fractions 20 mL
Fractions containing pure product 15-25
Weight of Purified Product 3.8 g
Yield 76%
Purity (by HPLC) >98%

Visualizations

Below is a diagram illustrating the logical workflow of the column chromatography purification process.

G Workflow for Purification of this compound cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation TLC_Crude 1. TLC Analysis of Crude Prepare_Column 2. Prepare Silica Gel Column TLC_Crude->Prepare_Column Determine Eluent Load_Sample 3. Load Crude Sample Prepare_Column->Load_Sample Elution 4. Elute with Solvent Gradient Load_Sample->Elution Collect_Fractions 5. Collect Fractions Elution->Collect_Fractions TLC_Fractions 6. TLC Analysis of Fractions Collect_Fractions->TLC_Fractions TLC_Fractions->Elution Adjust Gradient Combine_Fractions 7. Combine Pure Fractions TLC_Fractions->Combine_Fractions Identify Pure Fractions Evaporation 8. Evaporate Solvent Combine_Fractions->Evaporation Final_Product 9. Obtain Purified Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

The described column chromatography protocol provides an effective method for the purification of this compound. By carefully selecting the stationary and mobile phases and monitoring the separation with TLC, a high yield and purity of the target compound can be achieved. This protocol is adaptable and can be optimized for different scales and impurity profiles.

References

Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

An effective method for the purification of 2-Isopropyl-1-methoxy-4-nitrobenzene is detailed in the following application notes and protocols. Due to the limited availability of published physical data for this specific compound, a systematic approach to determine the optimal recrystallization solvent and procedure is presented. This guide is intended for researchers, scientists, and professionals in drug development to enable them to develop a robust purification protocol.

Application Notes

Introduction

This compound is an aromatic nitro compound with potential applications in chemical synthesis and pharmaceutical development. The purity of such compounds is critical for their intended use, and recrystallization is a fundamental technique for achieving high levels of purity. This document provides a comprehensive guide to developing a recrystallization protocol for this compound by first determining its solubility in various solvents and then applying single-solvent or two-solvent recrystallization methods.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Consult the SDS for all solvents used.

Experimental Protocols

Protocol 1: Preliminary Solvent Screening

The selection of an appropriate solvent is the most critical step in recrystallization.[4][5][6][7] An ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at its boiling point.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexanes)

  • Test tubes and a test tube rack

  • Spatula

  • Hot plate or water bath

  • Pasteur pipettes and bulbs

Procedure:

  • Place approximately 20-30 mg of the crude this compound into a series of clean, dry test tubes.

  • To each test tube, add 0.5 mL of a different solvent at room temperature.

  • Agitate the mixtures to observe the solubility. Record your observations in Table 1.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent.

  • Continue to add the solvent dropwise (up to a total of 2 mL) with heating until the solid dissolves completely. Record the volume of solvent required.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath to observe crystal formation.

  • Based on these observations, select the most suitable solvent(s) for recrystallization. A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system will consist of a "soluble" solvent and an "insoluble" solvent that are miscible.[8][9][10][11]

Protocol 2: Single-Solvent Recrystallization

This method is used when a single solvent with the desired solubility characteristics is identified.[4][12]

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • If the solution is colored, and the pure compound is expected to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

  • Weigh the dried crystals and calculate the percent recovery.

  • Characterize the purity of the recrystallized product.

Protocol 3: Two-Solvent Recrystallization

This method is employed when no single solvent is suitable. It uses a pair of miscible solvents, one in which the compound is soluble and another in which it is insoluble.[8][9][10][11]

Materials:

  • Crude this compound

  • A pair of miscible solvents (one "soluble," one "insoluble")

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot "soluble" solvent in an Erlenmeyer flask.

  • Heat the solution to boiling.

  • Slowly add the "insoluble" solvent dropwise while the solution is boiling until the solution becomes faintly cloudy.

  • If too much of the "insoluble" solvent is added, add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Dry the crystals completely.

  • Weigh the dried crystals and calculate the percent recovery.

  • Characterize the purity of the recrystallized product.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Hexanes
Other

Table 2: Recrystallization Results

Recrystallization MethodSolvent(s) UsedInitial Mass (g)Final Mass (g)Percent Recovery (%)Melting Point (°C)Observations
Single-Solvent
Two-Solvent

Characterization of Recrystallized Product

The purity of the recrystallized this compound should be assessed to determine the effectiveness of the purification. Common methods include:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a wider range.[13]

  • Thin-Layer Chromatography (TLC): The purity can be checked by comparing the TLC of the crude and recrystallized material. The purified sample should ideally show a single spot.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods can provide quantitative data on the purity of the compound.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_single Single-Solvent Method cluster_two Two-Solvent Method cluster_analysis Analysis crude Crude Compound solvent_screen Solvent Screening crude->solvent_screen Select Solvent(s) dissolve_single Dissolve in min. hot solvent solvent_screen->dissolve_single If suitable single solvent dissolve_two Dissolve in hot 'soluble' solvent solvent_screen->dissolve_two If suitable solvent pair cool_single Cool Slowly dissolve_single->cool_single filter_single Vacuum Filter cool_single->filter_single dry Dry Crystals filter_single->dry add_insoluble Add hot 'insoluble' solvent to cloud point dissolve_two->add_insoluble cool_two Cool Slowly add_insoluble->cool_two filter_two Vacuum Filter cool_two->filter_two filter_two->dry characterize Characterize Purity (MP, TLC, etc.) dry->characterize

Caption: General workflow for selecting and performing recrystallization.

Solvent_Screening_Logic start Start: Crude Compound + Solvent observe_rt Observe at Room Temperature start->observe_rt heat Heat to Boiling observe_rt->heat Does Not Dissolve soluble_rt Result: Too Soluble (Poor Single Solvent) observe_rt->soluble_rt Dissolves observe_hot Observe when Hot heat->observe_hot insoluble_rt Insoluble at RT cool Cool Solution observe_hot->cool Dissolves insoluble_hot Result: Insoluble (Poor Solvent) observe_hot->insoluble_hot Does Not Dissolve observe_crystals Observe for Crystals cool->observe_crystals good_single Result: Good Single Solvent observe_crystals->good_single Forms Crystals no_crystals Result: Potentially good for Two-Solvent Method ('Soluble' Solvent) observe_crystals->no_crystals No Crystals Form

Caption: Logic diagram for preliminary solvent screening.

References

Application Note: 1H and 13C NMR Spectral Assignment for 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Spectroscopic Analysis of 2-Isopropyl-1-methoxy-4-nitrobenzene.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol and spectral assignment for the compound this compound. The predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants are presented, along with the rationale for their assignment based on substituent effects. A standard experimental protocol for data acquisition is also detailed.

Predicted Spectral Data

The structural assignments for this compound are based on established substituent chemical shift (SCS) effects, including the electron-donating nature of the methoxy and isopropyl groups and the strong electron-withdrawing nature of the nitro group.[1][2][3][4] The numbering convention used for assignment is shown below:

Chemical structure of this compound with numbered atoms for NMR assignment.

Table 1: Predicted 1H NMR Data for this compound (in CDCl₃, 400 MHz)

Atom No.Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-3~8.15dJ = 2.5 Hz1HAr-H
H-5~8.00ddJ = 8.8, 2.5 Hz1HAr-H
H-6~7.05dJ = 8.8 Hz1HAr-H
H-7~3.30septJ = 6.9 Hz1H-CH(CH₃)₂
H-8~1.25dJ = 6.9 Hz6H-CH(CH₃)₂
H-9~3.95s-3H-OCH₃

Table 2: Predicted 13C NMR Data for this compound (in CDCl₃, 100 MHz)

Atom No.Predicted δ (ppm)Assignment
C-1~160.0Ar-C (C-O)
C-2~135.0Ar-C (C-iPr)
C-3~124.5Ar-CH
C-4~141.0Ar-C (C-NO₂)
C-5~125.0Ar-CH
C-6~112.0Ar-CH
C-7~27.0-CH(CH₃)₂
C-8~22.5-CH(CH₃)₂
C-9~62.0-OCH₃

Spectral Analysis and Assignment Rationale

The spectral assignment is derived from the additive effects of the substituents on the benzene ring.

2.1 1H NMR Spectrum Analysis

  • Aromatic Region (δ 7.0-8.2 ppm):

    • The nitro group is a strong deactivating group that deshields protons at the ortho and para positions.[2][3][5] The methoxy group is an activating group that shields protons at its ortho and para positions.[1]

    • H-3 (δ ~8.15): This proton is ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. It shows a small doublet splitting due to meta-coupling with H-5 (J ≈ 2.5 Hz).

    • H-5 (δ ~8.00): This proton is also ortho to the nitro group, leading to a downfield shift. It is split by H-6 (ortho-coupling, J ≈ 8.8 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz), appearing as a doublet of doublets.

    • H-6 (δ ~7.05): This proton is ortho to the electron-donating methoxy group, which shifts its resonance significantly upfield. It appears as a doublet due to ortho-coupling with H-5 (J ≈ 8.8 Hz).

  • Aliphatic Region (δ 1.0-4.0 ppm):

    • -OCH₃ (H-9, δ ~3.95): The methoxy protons appear as a sharp singlet, as there are no adjacent protons to couple with.

    • -CH(CH₃)₂ (H-7, H-8): The isopropyl group gives rise to two signals. The single methine proton (H-7) is split into a septet by the six equivalent methyl protons. The six methyl protons (H-8) are split into a doublet by the single methine proton.

2.2 13C NMR Spectrum Analysis

  • Aromatic Carbons (δ 110-165 ppm):

    • C-1 (δ ~160.0): The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded.

    • C-4 (δ ~141.0): The carbon bearing the nitro group is also strongly deshielded.[2]

    • C-2 (δ ~135.0): The carbon substituted with the isopropyl group.

    • C-3 and C-5 (δ ~124.5-125.0): These carbons are adjacent to the electron-withdrawing nitro group and are deshielded.

    • C-6 (δ ~112.0): This carbon is ortho to the electron-donating methoxy group and is shielded, causing an upfield shift compared to other aromatic carbons.

  • Aliphatic Carbons (δ 20-65 ppm):

    • -OCH₃ (C-9, δ ~62.0): The chemical shift of a methoxy carbon on an aromatic ring is typically ~56 ppm.[6][7] However, when a bulky group (like isopropyl) is in the ortho position, steric hindrance can force the methoxy group out of the plane of the ring, causing a characteristic downfield shift to ~62 ppm.[6][7][8]

    • -CH(CH₃)₂ (C-7, C-8): The methine carbon (C-7) and the two equivalent methyl carbons (C-8) of the isopropyl group appear at approximately 27.0 ppm and 22.5 ppm, respectively.

Experimental Protocols

This section outlines a standard procedure for acquiring high-quality 1H and 13C NMR spectra.

3.1 Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

3.2 Instrument Setup and Data Acquisition

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

1H NMR Acquisition Parameters:

  • Insert the sample into the spectrometer and perform locking and shimming procedures to optimize magnetic field homogeneity.

  • Pulse Program: zg30 (or standard 1D proton acquisition)

  • Acquisition Time (AQ): ~3.0 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 16

  • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

  • Processing: Apply Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

13C NMR Acquisition Parameters:

  • Use the same shimmed sample.

  • Pulse Program: zgpg30 (proton-decoupled 1D carbon acquisition)

  • Acquisition Time (AQ): ~1.0 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024 (or more, depending on sample concentration)

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Processing: Apply Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift using the CDCl₃ solvent peak (δ 77.16 ppm).

Workflow for Spectral Assignment

The logical process for assigning NMR spectra involves a systematic evaluation of all available data, often supplemented by two-dimensional (2D) NMR experiments for complex structures.

G cluster_assign Assignment start_node Sample Preparation & Data Acquisition one_d_analysis 1D Spectra Analysis (1H & 13C) start_node->one_d_analysis h_nmr 1H NMR: - Integration (Proton Count) - Multiplicity (Splitting) - Coupling Constants (J) one_d_analysis->h_nmr c_nmr 13C NMR: - Number of Signals (Unique Carbons) one_d_analysis->c_nmr predict Predict Shifts based on Substituent Effects (SCS) assign_aliphatic Assign Aliphatic Signals (-OCH3, -iPr) predict->assign_aliphatic assign_aromatic Assign Aromatic Signals (H-3, H-5, H-6) predict->assign_aromatic confirm Confirmation with 2D NMR (COSY, HSQC, HMBC) assign_aliphatic->confirm assign_aromatic->confirm final Final Structure Assignment confirm->final

Caption: Logical workflow for NMR spectral assignment.

References

Application Notes and Protocols for the Use of 2-Isopropyl-1-methoxy-4-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-isopropyl-1-methoxy-4-nitrobenzene as a versatile building block in the synthesis of pharmaceutical agents. Detailed protocols and data are presented to facilitate its incorporation into drug discovery and development workflows.

Introduction

This compound is an aromatic nitro compound with the molecular formula C₁₀H₁₃NO₃.[1] Its chemical structure, featuring methoxy, isopropyl, and nitro functional groups, offers a unique scaffold for the synthesis of a variety of complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which then serves as a key functional handle for the introduction of diverse pharmacophores. This strategic positioning of functional groups makes it a valuable starting material for the construction of novel drug candidates.

Key Synthetic Transformations and Applications

The primary application of this compound in pharmaceutical synthesis revolves around the reduction of its nitro group to form 2-isopropyl-1-methoxy-4-aminobenzene. This aniline derivative is a crucial intermediate for the synthesis of various biologically active compounds.

A notable application of this building block is in the synthesis of novel pyridin-2-yl)benzenamine derivatives, which have been investigated for their potential as kinase inhibitors for the treatment of proliferative diseases such as cancer.

Synthesis of 2-isopropyl-4-methoxy-5-nitro-N-(pyridin-2-yl)benzenamine

One specific example of the use of this compound is in the synthesis of 2-isopropyl-4-methoxy-5-nitro-N-(pyridin-2-yl)benzenamine, a key intermediate in the development of potential anti-cancer agents.

Reaction Scheme:

G A This compound B Nitration A->B C 2-isopropyl-1-methoxy-4,5-dinitrobenzene B->C D Reaction with 2-aminopyridine C->D E 2-isopropyl-4-methoxy-5-nitro-N-(pyridin-2-yl)benzenamine D->E G A 2-isopropyl-4-methoxy-5-nitro-N- (pyridin-2-yl)benzenamine B Reduction of Nitro Group A->B C 2-isopropyl-N1-methoxy-5-amino-N4- (pyridin-2-yl)benzene-1,4-diamine B->C D Further Derivatization (e.g., acylation, alkylation) C->D E Library of Bioactive Compound Candidates D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription PhosphoSubstrate->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Drug Candidate (derived from building block) Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for the Reduction of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 2-Isopropyl-1-methoxy-4-nitrobenzene to yield the corresponding aniline, 2-Isopropyl-1-methoxy-4-aminobenzene. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover several common and effective reduction methods, including catalytic hydrogenation and chemical reduction using metal reagents.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The target molecule, this compound, possesses a sterically hindered nitro group adjacent to a bulky isopropyl group, which can influence the choice of reduction method and reaction conditions. The resulting amine is a valuable building block in medicinal chemistry and materials science. This guide offers a comparative overview of different methodologies to assist researchers in selecting the most suitable protocol for their specific needs, considering factors such as yield, selectivity, cost, and scalability.

Comparative Data of Reduction Methods

The following table summarizes typical quantitative data for the reduction of substituted nitroaromatics, providing a baseline for the expected outcomes when reducing this compound.

MethodReagents & CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic Hydrogenation H₂, Raney® NiMethanol, Ethanol25 - 602 - 8>95
H₂, 5-10% Pd/CEthanol, Ethyl Acetate25 - 501 - 6>98
Hydrazine, Raney® NiEthanol25 - 800.5 - 390 - 98
Chemical Reduction Iron powder, NH₄ClEthanol/Water70 - 1002 - 1285 - 95
Tin(II) Chloride (SnCl₂)Ethanol, HCl50 - 781 - 480 - 90
Zinc powder, Acetic AcidAcetic Acid25 - 902 - 875 - 85

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is often favored for its high yield and clean reaction profile. Raney® Nickel is a cost-effective catalyst for large-scale productions.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite® or another filter aid

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add Raney® Nickel (approx. 5-10% by weight of the nitro compound) to the solution.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60°C) until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Isopropyl-1-methoxy-4-aminobenzene.

  • The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method, a variation of the Béchamp reduction, is a classic, inexpensive, and scalable procedure that avoids the use of high-pressure hydrogen.[1][2]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • Add iron powder (3-5 eq) and ammonium chloride (4-6 eq) to the mixture.[3]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

Protocol 3: Reduction with Tin(II) Chloride

Tin(II) chloride is a mild reducing agent that is often used for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of Tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution of the nitro compound.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • The resulting tin salts will precipitate. Filter the mixture and wash the solid with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Visualizations

Reaction_Pathway Substrate This compound Intermediate1 Nitroso Intermediate Substrate->Intermediate1 + 2e⁻, + 2H⁺ - H₂O Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product 2-Isopropyl-1-methoxy-4-aminobenzene Intermediate2->Product + 2e⁻, + 2H⁺ - H₂O

Caption: General reaction pathway for the reduction of a nitro group.

Experimental_Workflow Start Start: Dissolve Substrate AddReagents Add Reducing Agent / Catalyst Start->AddReagents Reaction Reaction under Controlled Temperature and Atmosphere AddReagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Quench & Catalyst/Salt Removal Monitoring->Workup Complete Extraction Product Extraction Workup->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification End Final Product Purification->End

Caption: A generalized experimental workflow for the reduction.

Logical_Relationship Topic Reduction of this compound Method1 Catalytic Hydrogenation Topic->Method1 Method2 Chemical Reduction Topic->Method2 Catalyst1 Raney® Ni Method1->Catalyst1 Catalyst2 Pd/C Method1->Catalyst2 Reagent1 Fe / NH₄Cl Method2->Reagent1 Reagent2 SnCl₂ Method2->Reagent2 Reagent3 Zn / AcOH Method2->Reagent3

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly effective for aromatic systems rendered electron-deficient by the presence of strong electron-withdrawing groups. The substrate, 2-Isopropyl-1-methoxy-4-nitrobenzene, is an ideal candidate for SNAr reactions due to the activating effect of the nitro group positioned para to the methoxy leaving group. The nitro group stabilizes the intermediate Meisenheimer complex through resonance, facilitating the displacement of the methoxy group by a variety of nucleophiles.[1][2][3] The presence of the isopropyl group at the ortho position can introduce steric effects that may influence reaction rates and yields.

These application notes provide a detailed overview of the SNAr reactions on this compound, including illustrative data, comprehensive experimental protocols for various classes of nucleophiles, and diagrams of the experimental workflow and reaction mechanism.

Data Presentation: Illustrative Reaction Outcomes

The following table summarizes the hypothetical outcomes for the nucleophilic aromatic substitution on this compound with a range of nucleophiles. This data is provided for illustrative purposes to demonstrate the potential scope of the reaction. Actual results may vary based on specific experimental conditions.

Nucleophile (Nu-H)ReagentBaseSolventTemp (°C)Time (h)ProductIllustrative Yield (%)
AnilineAnilineK2CO3DMF100124-Anilino-2-isopropyl-1-nitrobenzene85
MorpholineMorpholineEt3NDMSO8084-(2-Isopropyl-4-nitrophenyl)morpholine92
Sodium MethoxideNaOMe-MeOH65 (reflux)61,2-Dimethoxy-4-isopropyl-5-nitrobenzene78
Sodium ThiophenoxidePhSNa-DMF2542-Isopropyl-4-nitro-1-(phenylthio)benzene95
PiperidinePiperidineK2CO3EtOH78 (reflux)101-(2-Isopropyl-4-nitrophenyl)piperidine88

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents may be required for certain nucleophiles.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 6 hours.

  • Cool the reaction to room temperature and carefully quench with saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product, which can be further purified by crystallization or column chromatography.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • In a two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Substrate - Nucleophile - Base solvent Add Solvent reagents->solvent setup Assemble Glassware (Flask, Condenser, Stirrer) solvent->setup heating Heat to Desired Temperature setup->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC/HPLC) stirring->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Chromatography/Crystallization) concentration->purification product product purification->product Final Product

Caption: Experimental workflow for SNAr reactions.

Caption: SNAr reaction mechanism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Isopropyl-1-methoxy-4-nitrobenzene. The protocol herein details a systematic approach to method development, including column and mobile phase selection, and optimization of chromatographic conditions. All procedures are designed to be straightforward and reproducible for implementation in a quality control or research laboratory setting.

Introduction

This compound is an aromatic organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol .[1] As a nitroaromatic compound, its precise and accurate quantification is essential in various fields, including chemical synthesis quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This application note presents a systematic approach to developing a reliable RP-HPLC method for this compound.

Experimental

Instrumentation
  • HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Chemicals and Reagents
  • Analyte: this compound reference standard (purity ≥98%).

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Deionized or Milli-Q water.

  • Additives (Optional): Formic acid or phosphoric acid (HPLC grade).

Recommended Chromatographic Conditions (Starting Point)

The following table summarizes the recommended starting conditions for the HPLC method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient 50% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Detailed Method Development Protocol

This section outlines a step-by-step protocol for developing and optimizing the HPLC method.

Analyte Characterization & Preparation
  • Physicochemical Properties: this compound is a relatively non-polar compound, making it well-suited for reversed-phase chromatography. Its aromatic nitro structure suggests strong UV absorbance.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the sample diluent (Acetonitrile/Water, 50:50, v/v).

Initial Screening and Optimization

The following workflow illustrates the systematic approach to method development.

G cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Analytical Goal (e.g., Purity, Quantification) B Prepare Standard Solution (100 µg/mL) A->B C Select Column (Start with C18) B->C D Screen Mobile Phase (Acetonitrile vs. Methanol) C->D Inject Standard E Optimize Mobile Phase Composition (Isocratic/Gradient) D->E F Optimize Flow Rate & Temperature E->F G System Suitability Testing (Tailing, Plates, RSD) F->G Inject Replicates G->E Criteria Not Met H Final Method Validation G->H

Caption: Workflow for HPLC Method Development.

Column and Mobile Phase Selection
  • Column: A standard C18 column is the first choice for non-polar to moderately polar compounds.[2]

  • Mobile Phase: A combination of water and an organic modifier like acetonitrile or methanol is typical for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure.

  • Detector Wavelength: Based on methods for similar nitroaromatic compounds, a detection wavelength of 254 nm is a suitable starting point.[3][4][5] A PDA detector can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Optimization of Chromatographic Parameters

The following table presents a hypothetical optimization process. The goal is to achieve a retention time between 3 and 10 minutes with good peak shape (tailing factor ≈ 1) and efficiency (high plate count).

ExperimentMobile Phase (Acetonitrile %)Flow Rate (mL/min)Retention Time (min)Tailing FactorTheoretical Plates
1 50 (Isocratic)1.015.21.112000
2 60 (Isocratic)1.08.51.111500
3 70 (Isocratic)1.04.11.211000
4 65 (Isocratic)1.06.31.111800
5 (Optimized) 65 (Isocratic) 1.0 6.3 1.1 11800

Based on these hypothetical results, a 65% acetonitrile mobile phase provides an optimal balance of run time and peak quality.

System Suitability

Before sample analysis, the performance of the optimized HPLC system should be verified. This is achieved by performing system suitability tests.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=6) ≤ 2.0%
%RSD of Retention Time (n=6) ≤ 1.0%

Conclusion

The described protocol provides a systematic and efficient approach to developing a robust RP-HPLC method for the analysis of this compound. By starting with a C18 column and an acetonitrile/water mobile phase, and systematically optimizing the conditions, a reliable method suitable for routine analysis can be established. The final method should be validated according to the relevant laboratory or regulatory guidelines.

Appendix: Logical Structure of Application Note

G cluster_exp Experimental Details cluster_proto Protocol Steps Abstract Abstract Intro 1. Introduction Abstract->Intro Exp 2. Experimental Intro->Exp Proto 3. Method Development Protocol Exp->Proto Inst 2.1 Instrumentation SysSuit 4. System Suitability Proto->SysSuit Prep 3.1 Preparation Concl 5. Conclusion SysSuit->Concl Chem 2.2 Chemicals Cond 2.3 Conditions Opt 3.2 Optimization Params 3.3 Parameters

Caption: Logical structure of the application note.

References

Application Notes: Synthesis of Azo Dyes Utilizing 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive, albeit hypothetical, framework for the synthesis of a novel azo dye derived from 2-Isopropyl-1-methoxy-4-nitrobenzene. The protocols are based on well-established principles of aromatic chemistry and dye synthesis, designed for researchers in organic synthesis, materials science, and drug development. The procedures detailed below have not been empirically validated for this specific substrate and should be regarded as a theoretical guide. Appropriate safety precautions and preliminary small-scale trials are strongly recommended.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their applications span from traditional textile dyeing to advanced materials and biomedical imaging. The synthesis of novel azo dyes with unique spectroscopic properties is of continuous interest. This compound is a readily available aromatic nitro compound that, upon chemical modification, can serve as a precursor for a new diazo component. This document outlines a three-step synthetic pathway to convert this compound into a vibrant red azo dye by coupling with 2-naphthol.

The overall synthetic strategy involves:

  • Reduction of the nitro group of this compound to yield the corresponding aromatic amine, 2-Isopropyl-1-methoxy-4-aminobenzene.

  • Diazotization of the synthesized amine to form a reactive diazonium salt.

  • Azo coupling of the diazonium salt with 2-naphthol to produce the final dye molecule.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material and the proposed intermediate is provided below. Data for the final dye product is hypothetical and based on structurally similar azo dyes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₀H₁₃NO₃195.21[1]--
2-Isopropyl-1-methoxy-4-aminobenzeneC₁₀H₁₅NO165.23--
1-((2-isopropyl-4-methoxyphenyl)diazenyl)naphthalen-2-olC₂₀H₂₀N₂O₂332.39Red solid69-70 (estimated)[2]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic nitro compounds and their derivatives can be toxic and should be handled with care. Diazonium salts are unstable and potentially explosive when dry; they should be prepared at low temperatures and used immediately in solution.

This protocol describes the reduction of the nitro group to an amine using tin and hydrochloric acid, a standard method for this transformation.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (40% w/v)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Separatory funnel

Procedure:

  • In the 250 mL round-bottom flask, combine this compound (9.76 g, 0.05 mol) and granulated tin (17.8 g, 0.15 mol).

  • Add a magnetic stirrer bar and attach the reflux condenser.

  • Through the condenser, carefully add concentrated HCl (75 mL) in portions. The reaction is exothermic and may require cooling in an ice-water bath to control the rate of reaction.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 2 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add 40% NaOH solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin salts as tin hydroxides.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Isopropyl-1-methoxy-4-aminobenzene.

  • The product can be further purified by vacuum distillation or recrystallization if necessary.

This protocol details the conversion of the synthesized amine into its corresponding diazonium salt. The reaction is conducted at low temperatures to ensure the stability of the product.

Materials:

  • 2-Isopropyl-1-methoxy-4-aminobenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Beaker (100 mL)

  • Stirring plate and magnetic stirrer bar

  • Ice-water bath

Procedure:

  • Dissolve 2-Isopropyl-1-methoxy-4-aminobenzene (1.65 g, 0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL) in a 100 mL beaker. Stir until a clear solution is obtained.

  • Cool the beaker in an ice-water bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 10 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting solution for an additional 10 minutes at 0-5 °C. The resulting clear solution of the diazonium salt is to be used immediately in the next step.

This protocol describes the electrophilic aromatic substitution reaction between the diazonium salt and 2-naphthol to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 2

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Beaker (250 mL)

  • Stirring plate and magnetic stirrer bar

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice-water bath to below 5 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution prepared in Protocol 2 to the alkaline 2-naphthol solution.

  • A brightly colored precipitate should form immediately.[3]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven.

Hypothetical Results and Characterization

The successful synthesis of the target azo dye would be expected to yield a red solid. The following table summarizes the anticipated results and key characterization data.

ParameterExpected Value
Reaction Yields
2-Isopropyl-1-methoxy-4-aminobenzene~80-90%
1-((2-isopropyl-4-methoxyphenyl)diazenyl)naphthalen-2-ol~85-95%
Spectroscopic Data (Final Dye)
λmax (in Ethanol)480-500 nm
Molar Absorptivity (ε)~20,000 - 25,000 L mol⁻¹ cm⁻¹
IR Spectroscopy (cm⁻¹)
O-H stretch~3400 (broad)
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2960
N=N stretch~1450-1500[4]
C-O stretch (ether)~1250

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflow and the relationship between the key components of the synthesis.

G Overall Synthetic Workflow for Azo Dye Synthesis A This compound B Reduction (Sn/HCl) A->B C 2-Isopropyl-1-methoxy-4-aminobenzene B->C D Diazotization (NaNO2/HCl, 0-5°C) C->D E Diazonium Salt Intermediate D->E F Azo Coupling (2-Naphthol, NaOH) E->F G Azo Dye Product F->G

Caption: Synthetic pathway from the starting material to the final azo dye product.

G Logical Relationship of Synthesis Components cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling Nitro Compound Nitro Compound Reducing Agent (Sn/HCl) Reducing Agent (Sn/HCl) Nitro Compound->Reducing Agent (Sn/HCl) reacts with Amine Intermediate Amine Intermediate Reducing Agent (Sn/HCl)->Amine Intermediate to form Diazotizing Agent (NaNO2/HCl) Diazotizing Agent (NaNO2/HCl) Amine Intermediate->Diazotizing Agent (NaNO2/HCl) reacts with Diazonium Salt Diazonium Salt Diazotizing Agent (NaNO2/HCl)->Diazonium Salt to form Coupling Component (2-Naphthol) Coupling Component (2-Naphthol) Diazonium Salt->Coupling Component (2-Naphthol) couples with Azo Dye Azo Dye Coupling Component (2-Naphthol)->Azo Dye to form

Caption: Interrelation of reactants and products in the three-step synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Isopropyl-1-methoxy-4-nitrobenzene synthesis. The primary method for this synthesis is the electrophilic nitration of 2-isopropylanisole.

Troubleshooting Guide

Low or no yield of the desired product is a common issue. This guide addresses specific problems you might encounter during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient Nitrating Agent: The molar ratio of nitric acid to the substrate may be too low. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Mixing: Inefficient stirring can lead to localized reactions and incomplete conversion. 4. Deactivated Nitrating Agent: The mixed acid may have absorbed moisture, reducing its effectiveness.1. Increase Molar Ratio: Gradually increase the molar equivalents of nitric acid. A common starting point is a 1:1 to 1.2:1 molar ratio of nitric acid to 2-isopropylanisole. 2. Optimize Temperature: While low temperatures are generally recommended for selectivity, a slight increase (e.g., from 0°C to 5-10°C) may improve the reaction rate. Monitor the reaction closely for the formation of byproducts. 3. Ensure Vigorous Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous. 4. Use Fresh or Properly Stored Acids: Ensure that both nitric acid and sulfuric acid are concentrated and have been stored under anhydrous conditions.
Formation of Significant Byproducts 1. Nitrodeisopropylation: The isopropyl group is susceptible to replacement by a nitro group, especially at higher acid concentrations and temperatures.[1] 2. Demethoxylation: The methoxy group can be cleaved under harsh acidic conditions.[1] 3. Polynitration: The activated aromatic ring may undergo multiple nitrations, especially with an excess of nitrating agent or at higher temperatures. 4. Oxidation: Strong nitric acid can oxidize the starting material or product.1. Control Temperature: Maintain a low reaction temperature (typically between -5°C and 5°C) to minimize side reactions. 2. Slow Addition of Nitrating Agent: Add the mixed acid dropwise to the substrate solution to control the reaction exotherm and maintain a low concentration of the nitrating agent at any given time. 3. Use a Milder Nitrating Agent: Consider using a different nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can be more selective. 4. Optimize Acid Concentration: The concentration of sulfuric acid can influence the rate of side reactions.[1] Careful optimization may be required.
Difficult Product Isolation 1. Emulsion Formation during Workup: The presence of acidic residue and organic solvents can lead to the formation of stable emulsions. 2. Product Oiling Out: The product may not crystallize properly from the purification solvent. 3. Co-crystallization with Byproducts: Isomeric byproducts may co-crystallize with the desired product, making purification difficult.1. Careful Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. 2. Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. 3. Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A common choice is a mixture of ethanol and water or hexane and ethyl acetate. 4. Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the desired product from byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 2-isopropylanisole?

A1: The optimal temperature is a balance between reaction rate and selectivity. It is crucial to maintain a low temperature, typically in the range of -5°C to 5°C, to minimize side reactions such as nitrodeisopropylation and polynitration.[1] Starting at 0°C and monitoring the reaction progress by TLC or GC is a recommended approach.

Q2: What is the ideal molar ratio of nitric acid to 2-isopropylanisole?

A2: A slight excess of nitric acid is generally used to ensure complete conversion of the starting material. A molar ratio of 1.1 to 1.2 equivalents of nitric acid to 1 equivalent of 2-isopropylanisole is a good starting point. A large excess should be avoided as it can lead to the formation of polynitrated byproducts.

Q3: How can I minimize the formation of the nitrodeisopropylation byproduct?

A3: Nitrodeisopropylation is a known side reaction in the nitration of isopropyl-substituted aromatic compounds.[1] To minimize its formation, you should:

  • Maintain a low reaction temperature.

  • Slowly add the nitrating agent to the substrate.

  • Avoid using an overly concentrated sulfuric acid medium, as higher acidity can promote this side reaction.[1]

Q4: What is the role of sulfuric acid in this reaction?

A4: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in aromatic nitration.

Q5: What are the best methods for purifying the final product?

A5: After the aqueous workup, the crude product can be purified by either recrystallization or column chromatography. For recrystallization, a mixed solvent system like ethanol/water or hexane/ethyl acetate may be effective. If the crude product is an oil or contains significant impurities, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is the preferred method.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • 2-Isopropylanisole

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or another suitable solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol and Hexane (for recrystallization or chromatography)

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-isopropylanisole (1.0 eq.) in dichloromethane. Cool the flask in an ice-salt bath to -5°C to 0°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq.) to pre-cooled concentrated sulfuric acid (2.0 eq.) while keeping the mixture in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-isopropylanisole over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. Separate the organic layer.

  • Neutralization and Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (which may be an oil or a solid) by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve 2-isopropylanisole in Dichloromethane cool_substrate Substrate Solution at 0°C prep_substrate->cool_substrate Cool to 0°C prep_nitrating_agent Prepare Mixed Acid (HNO3 + H2SO4) add_nitrating_agent Slowly Add Mixed Acid cool_substrate->add_nitrating_agent stir_reaction Stir at 0-5°C add_nitrating_agent->stir_reaction monitor_reaction Monitor by TLC/GC stir_reaction->monitor_reaction quench Quench on Ice monitor_reaction->quench Reaction Complete wash Wash with H2O, NaHCO3, Brine quench->wash dry Dry Organic Layer wash->dry evaporate Remove Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify final_product This compound purify->final_product Isolate Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of Product check_conversion Check Starting Material Conversion start->check_conversion check_byproducts Analyze for Byproducts check_conversion->check_byproducts Complete low_conversion Low Conversion check_conversion->low_conversion Incomplete byproduct_analysis Identify Byproducts (GC-MS, NMR) check_byproducts->byproduct_analysis Significant Byproducts purification_issue Optimize Purification (Recrystallization Solvent, Chromatography) check_byproducts->purification_issue No Significant Byproducts increase_temp Increase Temperature Slightly low_conversion->increase_temp Yes increase_reagents Increase Molar Ratio of Nitrating Agent low_conversion->increase_reagents No nitrodeisopropylation Lower Temperature & Acid Concentration byproduct_analysis->nitrodeisopropylation Nitrodeisopropylation Detected polynitration Decrease Molar Ratio of Nitrating Agent byproduct_analysis->polynitration Polynitration Detected

Caption: A decision tree for troubleshooting common causes of low yield in the synthesis.

References

Technical Support Center: Nitration of 2-Isopropylanisole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the side products encountered during the electrophilic nitration of 2-isopropylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 2-isopropylanisole?

A1: The nitration of 2-isopropylanisole is governed by the directing effects of the two substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating group and directs electrophiles to the ortho and para positions. The isopropyl (-CH(CH₃)₂) group is a weaker activating group, also directing to the ortho and para positions. Given that the para position to the methoxy group is occupied by the isopropyl group, and vice-versa, the primary products are typically the result of nitration at the positions activated by both groups, primarily position 4 and 6. Therefore, the expected major products are 4-nitro-2-isopropylanisole and 6-nitro-2-isopropylanisole .

Q2: My reaction is producing a significant amount of 2-methoxy-nitrophenols. What is causing this?

A2: The formation of nitrophenols is a known side reaction, often resulting from ipso-attack by the nitronium ion (NO₂⁺) at the carbon atom bearing the methoxy group. This attack forms an unstable intermediate (a Wheland intermediate or dienone), which can then lose the methoxy group (demethoxylation) to yield a phenolic compound.[1][2] Increasing the acidity of the reaction medium can sometimes favor this pathway.[2]

Q3: I am observing a byproduct where the isopropyl group has been replaced by a nitro group. Can you explain this phenomenon?

A3: This is a classic example of ipso-nitration, leading to nitrodeisopropylation.[2] The nitronium ion attacks the carbon atom to which the isopropyl group is attached. The resulting intermediate can then expel the isopropyl group as a carbocation, which is subsequently neutralized, leading to the formation of a nitro group in its place. This side reaction is particularly noted in the nitration of substrates with bulky alkyl groups like isopropyl or tert-butyl.

Q4: How can I minimize the formation of dinitro- and poly-nitro compounds?

A4: The formation of multiple nitro products occurs when the mono-nitrated product, which is still activated enough, undergoes a second nitration. To minimize this:

  • Control Stoichiometry: Use a nitrating agent in a quantity that is stoichiometric or slightly in excess (e.g., 1.0-1.1 equivalents) relative to the 2-isopropylanisole.

  • Lower Temperature: Perform the reaction at low temperatures (e.g., 0 °C to 5 °C) to reduce the reaction rate and improve selectivity.

  • Controlled Addition: Add the nitrating agent slowly to the substrate solution to avoid localized high concentrations of the nitrating agent.

  • Monitor Reaction Time: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the starting material is consumed, preventing over-reaction.[3]

Q5: How do different nitrating agents and solvents affect the regioselectivity and formation of side products?

A5: The choice of nitrating agent and solvent system can significantly influence the product distribution.[4]

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system. The high acidity can increase the likelihood of side reactions like demethoxylation and oxidation.[1]

  • Nitric Acid in Acetic Anhydride: This system generates acetyl nitrate, a milder nitrating agent, which can sometimes provide better regioselectivity and fewer oxidative side products.

  • Solvents: The polarity of the solvent can affect the ratio of ortho to para isomers. Nonpolar solvents may favor different isomer ratios compared to polar solvents.

Troubleshooting Guide: Product Distribution

This table summarizes how different reaction parameters can influence the product and side product distribution in the nitration of 2-isopropylanisole.

Issue / Observation Potential Cause Recommended Action
High levels of dinitration Reaction temperature too high; Excess nitrating agent; Prolonged reaction time.Maintain temperature at 0-5°C; Use ~1.05 equivalents of nitrating agent; Monitor reaction by TLC and quench upon completion.[3]
Significant nitrodeisopropylation Strong acidic conditions; Substrate susceptibility to ipso-attack.Use a milder nitrating agent (e.g., acetyl nitrate); Carefully control the concentration of sulfuric acid.
Formation of phenolic byproducts Ipso-attack at the methoxy-substituted carbon (demethoxylation).Lower the reaction temperature; Consider using a less acidic medium if feasible for the desired nitration.[5]
Low yield / Incomplete reaction Insufficient nitrating agent; Low reaction temperature; Insufficient reaction time.Ensure accurate stoichiometry; Allow the reaction to warm slightly (e.g., to room temperature) after addition is complete; Increase reaction time and monitor by TLC.
Formation of tar/dark polymers Overly aggressive reaction conditions (high temperature or acid concentration); Oxidation of the starting material or products.Ensure efficient cooling and stirring; Add the nitrating agent dropwise; Use a milder nitrating agent.[3]

Illustrative Experimental Protocol

This protocol is a general guideline for the mono-nitration of 2-isopropylanisole using a standard mixed acid procedure.

Safety Precautions: This reaction involves highly corrosive and strong acids. It is exothermic and produces toxic gases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials:

  • 2-Isopropylanisole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (or other suitable solvent)

  • Ice-water bath

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-isopropylanisole in dichloromethane. Place the flask in an ice-water bath and cool the solution to 0-5 °C with efficient stirring.

  • Prepare Nitrating Mixture: In a separate beaker or flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. This step is highly exothermic.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-isopropylanisole over 30-60 minutes. Use the dropping funnel for controlled addition and ensure the internal temperature of the reaction does not rise above 10 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice in a separate beaker. This step should be done carefully in the fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel.[6] Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a mixture of isomers and side products. Purify the desired nitro-isomers using column chromatography on silica gel.

Reaction Pathway Visualization

The following diagram illustrates the main reaction pathways in the nitration of 2-isopropylanisole, including the formation of desired products and key side products.

NitrationPathways cluster_products Reaction Products Start 2-Isopropylanisole Start->int_main Attack at C4/C6 Start->int_ipso_meo Ipso-attack at C1 Start->int_ipso_ipr Ipso-attack at C2 Nitronium NO₂⁺ Product1 4-Nitro-2-isopropylanisole (Major Product) Product2 6-Nitro-2-isopropylanisole (Major Product) Product1->int_over Further Nitration SideProduct1 Dinitro Products Product2->int_over SideProduct2 Nitrophenols (Demethoxylation) SideProduct3 2-Nitroanisole (Nitrodeisopropylation) int_main->Product1 int_main->Product2 int_ipso_meo->SideProduct2 int_ipso_ipr->SideProduct3 int_over->SideProduct1

Caption: Nitration pathways of 2-isopropylanisole.

References

Technical Support Center: Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene. The information is designed to address common challenges and improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. In this process, the aromatic ring of 2-isopropylanisole acts as a nucleophile and attacks the electrophilic nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[1][2][3] The methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups on the benzene ring are activating and ortho-, para-directing, influencing the position of the incoming nitro group.

Q2: Why is a mixture of concentrated nitric acid and sulfuric acid used?

Concentrated sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1][2][3] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. Using nitric acid alone is generally not sufficient for the nitration of moderately activated or deactivated aromatic rings.

Q3: What are the expected isomers in this reaction?

The methoxy group is a stronger activating and directing group than the isopropyl group. Therefore, the nitro group will primarily be directed to the positions ortho and para to the methoxy group. Since the para position is already occupied by the isopropyl group in the likely precursor (4-isopropylanisole leading to a different product) or would be sterically hindered in 2-isopropylanisole, the main product is the one where the nitro group is para to the methoxy group and ortho to the isopropyl group. However, other isomers can be formed as minor byproducts.

Q4: How can I purify the final product?

Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for recrystallization of nitroaromatic compounds include ethanol, methanol, or mixtures of ethanol and water. For column chromatography, a silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is generally effective.

Troubleshooting Guide: Low Yield Issues

Low yields in the synthesis of this compound can arise from several factors, including incomplete reactions, the formation of side products, and issues with the work-up and purification. This guide provides potential causes and solutions for common problems.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient nitrating agent.Ensure a slight molar excess of nitric acid is used. A common starting point is a 1:1 to 1.2:1 molar ratio of nitric acid to the substrate.
Reaction time is too short.Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
Reaction temperature is too low.While low temperatures are generally preferred to control selectivity, a temperature that is too low can significantly slow down the reaction rate. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on conversion.
Formation of Dark, Tarry Byproducts Over-nitration (dinitration).The methoxy and isopropyl groups strongly activate the ring, making it susceptible to further nitration.[4] Maintain a low reaction temperature (0-10 °C) and add the nitrating mixture slowly to the substrate solution to control the exothermic reaction.
Oxidation of the starting material or product.Ensure that the temperature of the reaction mixture does not rise excessively. Use of a dropping funnel to add the nitrating mixture slowly with efficient stirring and external cooling is crucial.
Presence of Unexpected Side Products Nitrodeisopropylation: Replacement of the isopropyl group with a nitro group.This is a known side reaction in the nitration of isopropyl-substituted aromatic compounds.[5] Using milder nitrating conditions (e.g., lower temperature, shorter reaction time) can help to minimize this side reaction.
Demethoxylation: Replacement of the methoxy group.This can occur under harsh acidic conditions.[5] Ensure that the concentration of sulfuric acid is not excessively high and that the reaction temperature is controlled.
Formation of phenolic byproducts. Hydrolysis of the methoxy group can occur, especially during work-up if the quenching is not performed carefully at low temperatures. Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.
Product Loss During Work-up Incomplete extraction of the product.Ensure the use of an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
Product remains dissolved in the recrystallization solvent.After recrystallization, cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Minimize the amount of solvent used for recrystallization.

Experimental Protocol (Representative)

This protocol is a representative procedure based on the general principles of nitration for activated aromatic compounds. Researchers should optimize the conditions for their specific setup and scale.

Materials:

  • 2-Isopropylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Crushed Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a pre-determined amount of concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1:1 to 1:2 v/v) while cooling in an ice-salt bath.[6] Swirl the mixture gently to ensure it is homogeneous.

  • Reaction Setup: Dissolve 2-isopropylanisole in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-isopropylanisole over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway 2-Isopropylanisole 2-Isopropylanisole Intermediate Wheland Intermediate 2-Isopropylanisole->Intermediate + NO2+ HNO3 / H2SO4 HNO3 / H2SO4 Nitronium Ion (NO2+) Nitronium Ion (NO2+) HNO3 / H2SO4->Nitronium Ion (NO2+) This compound This compound Intermediate->this compound - H+

Caption: Synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion TLC shows unreacted starting material? Start->Check_Conversion Check_Byproducts TLC/NMR shows significant byproducts? Check_Conversion->Check_Byproducts No Increase_Time_Temp Increase reaction time or cautiously increase temperature Check_Conversion->Increase_Time_Temp Yes Optimize_Temp Lower reaction temperature and ensure slow addition Check_Byproducts->Optimize_Temp Yes Review_Workup Review extraction and purification procedures Check_Byproducts->Review_Workup No Increase_Time_Temp->Review_Workup Check_Reagents Verify concentration and amount of nitrating agents Check_Reagents->Increase_Time_Temp Consider_Side_Reactions Analyze for nitrodeisopropylation or demethoxylation products Optimize_Temp->Consider_Side_Reactions Consider_Side_Reactions->Review_Workup

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Separation of Isopropyl-methoxy-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of isopropyl-methoxy-nitrobenzene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating isomers of isopropyl-methoxy-nitrobenzene?

A1: The primary methods for separating positional isomers of isopropyl-methoxy-nitrobenzene are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. The choice of method depends on the scale of the separation, the required purity, and the specific isomeric mixture.

Q2: Which HPLC column is best suited for separating aromatic positional isomers like isopropyl-methoxy-nitrobenzene?

A2: For positional isomers of aromatic compounds, a column that offers alternative selectivity to standard C18 columns is often preferred. Phenyl-based columns, such as Phenyl-Hexyl or Phenyl Hydride, are excellent choices as they provide π-π interactions which can effectively differentiate between the positions of the nitro, methoxy, and isopropyl groups on the benzene ring.[1]

Q3: What are the key parameters to optimize in an HPLC method for this separation?

A3: The most critical parameters to optimize are the mobile phase composition (both the organic solvent and the aqueous phase/buffer), the column type, and the column temperature. The choice of organic modifier (e.g., acetonitrile vs. methanol) and the pH of the mobile phase can significantly impact the resolution of the isomers.

Q4: How can I select an appropriate solvent for the fractional crystallization of isopropyl-methoxy-nitrobenzene isomers?

A4: A good recrystallization solvent will dissolve the compound mixture at an elevated temperature but will have limited solubility at lower temperatures.[2] For nitroaromatic compounds, solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate are often effective.[3] It is crucial to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific isomer mixture.

Q5: My HPLC peaks are tailing. What could be the cause and how do I fix it?

A5: Peak tailing for nitroaromatic compounds in reverse-phase HPLC can be caused by several factors, including secondary interactions with residual silanols on the silica-based column packing, column overload, or an inappropriate mobile phase pH.[4] To troubleshoot, you can try:

  • Using a highly deactivated (end-capped) column.[4]

  • Adding a competing base, like triethylamine (TEA), to the mobile phase to mask silanol interactions.

  • Adjusting the mobile phase pH.

  • Reducing the sample concentration.

Troubleshooting Guides

HPLC Separation Issues
Problem Possible Cause Recommended Solution
Poor Resolution of Isomers Sub-optimal mobile phase composition.Modify the organic solvent-to-aqueous ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile). Adjust the mobile phase pH.[5]
Inappropriate column chemistry.Switch to a phenyl-based column to enhance selectivity for aromatic positional isomers.[1]
Column temperature is not optimized.Vary the column temperature. Higher temperatures can improve efficiency but may decrease retention.
Peak Tailing Secondary interactions with the stationary phase.Use a column with end-capping. Add a modifier like triethylamine (TEA) to the mobile phase.[4]
Column overload.Dilute the sample and inject a smaller volume.[4]
Split Peaks Mobile phase pH is too close to the pKa of an isomer.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.
Column void or contamination at the inlet.Replace the guard column. If the problem persists, replace the analytical column.
Fluctuating Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer if necessary.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Fractional Crystallization Issues
Problem Possible Cause Recommended Solution
Oiling Out (Formation of liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
Solution is supersaturated.Add a small amount of additional hot solvent.
No Crystal Formation Solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the solute.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the desired pure isomer.
Low Yield of Purified Isomer The chosen solvent has high solubility for the target isomer at low temperatures.Re-evaluate the solvent choice by performing solubility tests.
Incomplete precipitation.Ensure the solution has been cooled for a sufficient amount of time.
Poor Purity of Crystals Impurities co-precipitated with the target isomer.Ensure the cooling process is slow to allow for selective crystallization. A second recrystallization step may be necessary.

Experimental Protocols

HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of isopropyl-methoxy-nitrobenzene isomers. Optimization will likely be required.

1. Sample Preparation:

  • Dissolve the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution)
Gradient 50% Acetonitrile to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Illustrative Quantitative Data (for optimized method):

Isomer Retention Time (min) Peak Area (%)
4-isopropyl-1-methoxy-2-nitrobenzene12.535
2-isopropyl-1-methoxy-4-nitrobenzene14.245
3-isopropyl-5-methoxy-1-nitrobenzene16.820
Fractional Crystallization Protocol

1. Solvent Selection:

  • Test the solubility of the isomer mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) at room temperature and at the solvent's boiling point.

  • Select a solvent that shows high solubility at boiling and low solubility at room temperature or below. For this example, we will use ethanol.

2. Dissolution:

  • Place the crude isomer mixture in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until all the solid dissolves.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the crystals in a vacuum oven.

Illustrative Quantitative Data:

Crystallization Step Mass of Crystals (g) Purity of Major Isomer (%)
Initial Mixture10.045
First Crop of Crystals3.592
Second Crop (from mother liquor)2.165

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Isomer Mixture filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Phenyl-Hexyl Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers integrate->quantify

Caption: Experimental workflow for HPLC separation of isopropyl-methoxy-nitrobenzene isomers.

Troubleshooting_Logic start Poor Peak Resolution in HPLC q1 Are all peaks broad or just the isomer peaks? start->q1 all_broad All Peaks Broad q1->all_broad All isomers_only Isomer Peaks Only q1->isomers_only Isomers q2 Check for system issues: - Column void - Leaks - Extra-column volume all_broad->q2 q3 Optimize Selectivity (α) isomers_only->q3 solution1 Replace column/guard column. Check fittings and tubing. q2->solution1 change_mobile_phase Modify mobile phase: - Change organic solvent % - Try different organic solvent - Adjust pH q3->change_mobile_phase change_column Change column chemistry: - Use a phenyl-based column q3->change_column change_temp Optimize temperature q3->change_temp

Caption: Troubleshooting decision tree for poor peak resolution in HPLC.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation solvent_selection Select Appropriate Solvent dissolution Dissolve Isomer Mixture in Hot Solvent solvent_selection->dissolution slow_cool Slow Cooling to Room Temperature dissolution->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying

Caption: Experimental workflow for fractional crystallization.

References

Optimizing temperature for the nitration of substituted anisoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of substituted anisoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this common but nuanced organic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the nitration of substituted anisoles?

Temperature is a critical parameter in the nitration of substituted anisoles, influencing reaction rate, regioselectivity (the ortho vs. para product ratio), and the formation of byproducts. Lower temperatures generally favor the formation of a single, desired mononitrated product, while higher temperatures can lead to the formation of multiple byproducts, including dinitrated compounds and cleavage products.[1]

Q2: What are the typical nitrating agents used for substituted anisoles?

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Other nitrating systems can also be employed, and their reactivity can influence the isomer distribution.

Q3: How does the substituent on the anisole ring affect the reaction conditions?

The nature of the substituent on the anisole ring significantly impacts its reactivity. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack and potentially leading to polysubstitution if the temperature is not carefully controlled. Conversely, electron-withdrawing groups deactivate the ring, requiring harsher conditions (higher temperatures or stronger nitrating agents) to achieve nitration.

Q4: What are the common side products in the nitration of anisoles, and how can their formation be minimized?

Common side products include:

  • Polynitrated compounds: Formed when the reaction is too vigorous or the temperature is too high. Using a lower temperature and controlling the stoichiometry of the nitrating agent can minimize this.

  • Oxidation products: The nitrating mixture is a strong oxidizing agent and can lead to the formation of tars and other degradation products, especially at elevated temperatures. Maintaining a low reaction temperature is crucial for prevention.

  • Cleavage of the methoxy group: At higher temperatures, the methoxy group can be cleaved, leading to the formation of nitrophenols.

  • Isomers: A mixture of ortho and para isomers is typically formed. The ratio can be influenced by temperature, the specific nitrating agent, and the solvent.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Reaction temperature is too low, leading to a very slow reaction rate.2. Insufficiently strong nitrating agent for a deactivated substrate.3. Incomplete reaction.1. Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC.2. Consider using a stronger nitrating agent or increasing the concentration of sulfuric acid.3. Extend the reaction time and monitor for completion.
Formation of a dark tar-like substance 1. Reaction temperature is too high, causing oxidation and decomposition of the starting material and/or product.2. The addition of the nitrating agent was too rapid, leading to an uncontrolled exotherm.1. Perform the reaction at a lower temperature (e.g., 0 °C or below).2. Add the nitrating agent dropwise with efficient stirring and cooling to maintain the desired temperature.
High percentage of dinitrated product 1. Reaction temperature is too high.2. Excess of nitrating agent was used.1. Lower the reaction temperature.2. Use a stoichiometric amount or a slight excess of the nitrating agent.
Undesirable ortho/para isomer ratio 1. The reaction temperature may favor the formation of one isomer over the other.2. The choice of nitrating agent and solvent can influence regioselectivity.1. Experiment with different reaction temperatures to optimize for the desired isomer. Generally, lower temperatures can lead to higher selectivity.2. Investigate different nitrating systems or solvents, as these can alter the steric and electronic environment of the reaction.[3]
Cleavage of the methoxy group to form nitrophenols Elevated reaction temperatures.Maintain a low and controlled reaction temperature throughout the addition and reaction time.

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on the product distribution for the nitration of specific substituted anisoles.

Table 1: Nitration of p-Anisaldehyde [1]

Temperature RangeMajor ProductByproducts
-15 to -8 °C4-methoxy-3-nitrobenzaldehydeNone observed
25 to 40 °C4-methoxy-3-nitrobenzaldehyde2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisole

Table 2: Synthesis of 2,4-Dinitroanisole (DNAN) from Anisole

TemperatureYield of DNANIsomer Ratio (DNAN: 4-nitro-anisole)
Maintained at or below 10 °C88%12:1

Experimental Protocols

Protocol 1: Selective Mononitration of p-Anisaldehyde at Low Temperature[1]
  • Preparation of the Nitrating Mixture: In a separate flask, carefully add a pre-determined amount of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Dissolve p-anisaldehyde in a suitable solvent (e.g., a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask to -15 °C using a suitable cooling bath (e.g., ice-salt).

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of p-anisaldehyde, ensuring the temperature is maintained between -15 and -8 °C.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture for a specified time at the same temperature. Pour the reaction mixture over crushed ice and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,4-Dinitroanisole (DNAN) from Anisole
  • Preparation of the Nitrating Agent: Prepare a solution of propionyl nitrate by adding 98% nitric acid dropwise to propionic anhydride in an ice bath, maintaining the temperature between 8-10 °C.

  • Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer and a thermometer, place a solution of anisole in propionic anhydride.

  • Nitration: Add the prepared propionyl nitrate solution dropwise to the anisole solution over several hours, ensuring the reaction temperature is maintained at or below 10 °C.

  • Quenching and Workup: After the addition, allow the reaction to stir overnight. Quench the reaction by pouring it into water and stirring for one hour.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and air dry. The product can be further purified by crystallization.

Visualizations

experimental_workflow General Experimental Workflow for Anisole Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) cool_reactants Cool Reactants and Nitrating Mixture prep_nitrating_mix->cool_reactants add_nitrating_agent Slow, Dropwise Addition of Nitrating Agent cool_reactants->add_nitrating_agent maintain_temp Maintain Low Temperature (e.g., 0-10 °C) add_nitrating_agent->maintain_temp monitor_reaction Monitor Reaction (TLC) maintain_temp->monitor_reaction quench Quench on Ice monitor_reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product (Crystallization/Chromatography) wash_dry->purify troubleshooting_logic Troubleshooting Logic for Poor Yield/Purity start Problem Identified: Low Yield or Impure Product check_temp Was the reaction temperature too high? start->check_temp check_addition Was the nitrating agent added too quickly? check_temp->check_addition No solution_temp Solution: Lower the reaction temperature. check_temp->solution_temp Yes check_stoichiometry Was an excess of nitrating agent used? check_addition->check_stoichiometry No solution_addition Solution: Add dropwise with efficient cooling. check_addition->solution_addition Yes solution_stoichiometry Solution: Use stoichiometric amounts of nitrating agent. check_stoichiometry->solution_stoichiometry Yes end Improved Yield/Purity check_stoichiometry->end No solution_temp->end solution_addition->end solution_stoichiometry->end

References

Preventing polysubstitution in the synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as polysubstitution during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound and where can polysubstitution occur?

A1: The most common synthetic route is a two-step process:

  • Friedel-Crafts Alkylation: Anisole is alkylated with an isopropylating agent to form 2-isopropylanisole. Polysubstitution can occur at this stage, leading to the formation of di- or tri-isopropylanisole isomers.

  • Nitration: The resulting 2-isopropylanisole is then nitrated to yield the final product. Polysubstitution during this step results in the formation of dinitro-isomers.

Q2: How can I minimize polyalkylation during the Friedel-Crafts step?

A2: To minimize polyalkylation, it is crucial to control the reaction conditions. Using a molar excess of anisole relative to the isopropylating agent can favor monoalkylation. Additionally, maintaining a low reaction temperature and using a less reactive catalyst can help prevent further alkylation of the desired product.

Q3: What are the common byproducts in the nitration of 2-isopropylanisole?

A3: The primary byproducts are dinitro derivatives of 2-isopropylanisole. Due to the activating nature of the methoxy and isopropyl groups, the aromatic ring is susceptible to a second nitration. Other potential side reactions include nitrodeisopropylation, where the isopropyl group is replaced by a nitro group.[1]

Q4: How can I control the regioselectivity of the nitration to favor the 4-nitro isomer?

A4: The methoxy group is a strong ortho, para-director, and the isopropyl group is a weaker ortho, para-director. The para position to the strongly activating methoxy group is sterically hindered by the adjacent isopropyl group. Therefore, nitration is directed to the para position relative to the methoxy group, which is the 4-position. Careful control of reaction temperature and the choice of nitrating agent can influence the ortho/para ratio.

Q5: What are the best methods for purifying the final product and removing polysubstituted isomers?

A5: Column chromatography on silica gel is a common and effective method for separating the desired mono-nitro product from unreacted starting material and dinitro byproducts. The polarity difference between the mono- and dinitro compounds allows for their separation. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-isopropylanisole in the Friedel-Crafts reaction 1. Inactive catalyst (e.g., AlCl₃) due to moisture.2. Insufficient reaction time or temperature.3. Rearrangement of the isopropyl carbocation.1. Ensure all glassware is dry and use anhydrous reagents and solvents.2. Monitor the reaction by TLC and adjust the temperature or time as needed.3. Use a pre-formed isopropylating agent or a milder Lewis acid to minimize rearrangements.
Significant amount of di-isopropylanisole formed 1. Molar ratio of anisole to alkylating agent is too low.2. High reaction temperature.3. Highly active catalyst.1. Increase the molar excess of anisole.2. Maintain a low reaction temperature (e.g., 0-10 °C).3. Consider a less reactive Lewis acid catalyst.
Formation of multiple nitro-isomers 1. High reaction temperature during nitration.2. Use of a highly concentrated or aggressive nitrating agent.1. Perform the nitration at a low temperature (e.g., -10 to 0 °C).2. Use a milder nitrating agent or a more dilute acid mixture. Add the nitrating agent dropwise to control the reaction rate.
Significant amount of dinitro-byproducts The electron-rich aromatic ring of 2-isopropylanisole is highly activated towards a second nitration.1. Use a stoichiometric amount of the nitrating agent.2. Keep the reaction time to a minimum, monitoring closely with TLC.3. Lower the reaction temperature significantly.
Difficulty in separating the final product from byproducts The polarity of the desired product and the dinitro-byproducts may be similar.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Attempt recrystallization from a variety of solvents or solvent mixtures.

Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Anisole to 2-Isopropylanisole

Materials:

  • Anisole

  • 2-Propanol

  • Concentrated Sulfuric Acid

  • Anhydrous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of anisole (e.g., 2 equivalents) and 2-propanol (e.g., 1 equivalent) in an ice bath.

  • Slowly add concentrated sulfuric acid (e.g., 1.5 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture over ice water and extract the organic layer with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-isopropylanisole.

Step 2: Nitration of 2-Isopropylanisole

Materials:

  • 2-Isopropylanisole

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Ice-salt bath

  • Anhydrous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-isopropylanisole in dichloromethane and cool the solution to -10 °C using an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid (1.2 equivalents) in a separate flask, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-isopropylanisole, ensuring the reaction temperature does not exceed -5 °C.[2]

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Synthesis_Workflow Anisole Anisole Friedel_Crafts Friedel-Crafts Alkylation Anisole->Friedel_Crafts Isopropanol_H2SO4 Isopropanol / H₂SO₄ Isopropanol_H2SO4->Friedel_Crafts Isopropylanisole 2-Isopropylanisole Friedel_Crafts->Isopropylanisole Polyalkylation Polyalkylation Byproducts Friedel_Crafts->Polyalkylation Nitration Nitration Isopropylanisole->Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration Final_Product 2-Isopropyl-1-methoxy- 4-nitrobenzene Nitration->Final_Product Dinitration Dinitration Byproducts Nitration->Dinitration

Caption: Overall synthetic workflow for this compound.

Nitration_Pathway cluster_mono Mononitration (Desired) cluster_di Dinitration (Polysubstitution) Start 2-Isopropylanisole Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate + NO₂⁺ Nitronium NO₂⁺ Product 2-Isopropyl-1-methoxy- 4-nitrobenzene Intermediate->Product - H⁺ Dinitro_Product Dinitro-Byproducts Product->Dinitro_Product + NO₂⁺ (Excess Nitrating Agent/ Higher Temperature)

Caption: Reaction pathway for the nitration of 2-isopropylanisole.

References

Degradation pathways for 2-Isopropyl-1-methoxy-4-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Isopropyl-1-methoxy-4-nitrobenzene under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of the degradation of this compound in acidic media.

Issue IDProblemPotential CausesSuggested Solutions
DG-001 Incomplete or Slow Degradation - Insufficient acid concentration or strength.- Low reaction temperature.- Inadequate reaction time.- Increase the concentration of the acid catalyst.- Use a stronger acid (e.g., H₂SO₄ instead of HCl), if compatible with the experimental setup.- Elevate the reaction temperature in controlled increments.- Extend the duration of the experiment and monitor progress at regular intervals.
DG-002 Formation of Unexpected Byproducts - Side reactions occurring at elevated temperatures or high acid concentrations.- Presence of impurities in the starting material or solvent.- Optimize reaction conditions (temperature and acid concentration) to favor the desired degradation pathway.- Analyze the starting material and solvent for impurities before the experiment.- Employ purification techniques (e.g., chromatography) to isolate and identify byproducts.
DG-003 Difficulty in Monitoring Reaction Progress - Inappropriate analytical technique for the parent compound and its degradation products.- Co-elution of compounds in chromatographic analysis.- Utilize a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector, as both the parent compound and the expected nitrophenol product are UV-active.[1]- Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.
DG-004 Poor Reproducibility of Results - Inconsistent experimental conditions (temperature, concentration, mixing).- Degradation of analytical standards.- Ensure precise control over all experimental parameters.- Prepare fresh analytical standards for each set of experiments and verify their purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound under acidic conditions?

Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ether linkage.[2][3][4] This reaction involves the protonation of the methoxy group, followed by nucleophilic attack by water, leading to the cleavage of the C-O bond to form 2-isopropyl-4-nitrophenol and methanol. The nitro group itself is generally stable under these conditions in the absence of a reducing agent.

Q2: What are the likely degradation products I should be looking for?

The primary degradation products are expected to be 2-isopropyl-4-nitrophenol and methanol . Depending on the reaction conditions, other minor byproducts could potentially be formed through side reactions.

Q3: Which analytical techniques are recommended for monitoring the degradation of this compound and the formation of its products?

High-Performance Liquid Chromatography (HPLC) with a UV-Vis or photodiode array (PDA) detector is a highly suitable technique.[1] This method allows for the separation and quantification of the parent compound and its primary degradation product, 2-isopropyl-4-nitrophenol. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile products and byproducts.

Q4: How does acid concentration affect the degradation rate?

Generally, an increase in acid concentration will lead to a faster degradation rate, as it increases the concentration of the protonated ether intermediate, which is more susceptible to nucleophilic attack.[3] However, excessively high acid concentrations may lead to unwanted side reactions.

Q5: What is the role of temperature in the degradation process?

Higher temperatures typically accelerate the rate of degradation.[5][6] As with acid concentration, temperature should be carefully controlled to avoid the formation of undesired byproducts.

Quantitative Data Summary

The following table presents hypothetical data illustrating the effect of acid concentration and temperature on the degradation of this compound. This data is for illustrative purposes to demonstrate expected trends.

Experiment IDAcid (H₂SO₄) Conc. (M)Temperature (°C)Reaction Time (h)Degradation (%)2-isopropyl-4-nitrophenol Yield (%)
A10.150241512
A20.550244540
A31.050247568
B10.560246560
B20.570248578
B30.580249588

Experimental Protocols

Protocol for Monitoring the Acid-Catalyzed Degradation of this compound by HPLC

1. Materials:

  • This compound (analytical standard grade)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and UV detector

2. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Acidic Media: Prepare aqueous solutions of sulfuric acid at the desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) by carefully adding the concentrated acid to deionized water.

  • Reaction Mixtures: In separate reaction vessels, add a known volume of the this compound stock solution to the prepared acidic media to achieve the desired starting concentration.

3. Degradation Experiment:

  • Place the reaction vessels in a temperature-controlled water bath or oven set to the desired temperature (e.g., 50°C, 60°C, 70°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by diluting the aliquot with the HPLC mobile phase and, if necessary, neutralizing the acid with a suitable base to prevent further degradation before analysis.

4. HPLC Analysis:

  • Mobile Phase: A suitable mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

  • Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and the expected product, 2-isopropyl-4-nitrophenol, have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Quantification: Prepare a calibration curve using standard solutions of this compound and 2-isopropyl-4-nitrophenol to quantify their concentrations in the samples.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound and the yield of 2-isopropyl-4-nitrophenol at each time point for the different experimental conditions.

Visualizations

degradation_pathway parent This compound protonated Protonated Intermediate parent->protonated + H⁺ products 2-isopropyl-4-nitrophenol + Methanol protonated->products + H₂O - H⁺

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution mix Prepare Reaction Mixtures prep_stock->mix prep_acid Prepare Acidic Media prep_acid->mix incubate Incubate at Controlled Temperature mix->incubate sample Sample at Time Intervals incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Data Analysis hplc->data

Caption: General experimental workflow for studying the degradation.

troubleshooting_logic start Problem Encountered q1 Is degradation incomplete? start->q1 q2 Are there unexpected byproducts? q1->q2 No sol1 Increase Acid/Temp/ Time q1->sol1 Yes q3 Is analysis difficult? q2->q3 No sol2 Optimize Conditions/ Check Purity q2->sol2 Yes sol3 Optimize Analytical Method q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

Caption: A logical flow for troubleshooting common experimental issues.

References

Technical Support Center: Purification of Crude 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Isopropyl-1-methoxy-4-nitrobenzene. The information is structured to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product heavily depends on the synthetic route. Assuming the target compound is synthesized by the nitration of 2-isopropyl-1-methoxybenzene, the most common impurities include:

  • Isomeric Products: Nitration of 2-isopropyl-1-methoxybenzene can lead to the formation of other regioisomers, such as 2-isopropyl-1-methoxy-6-nitrobenzene and 2-isopropyl-1-methoxy-5-nitrobenzene.

  • Unreacted Starting Material: Residual 2-isopropyl-1-methoxybenzene.

  • Side-Products: Nitrodealkylation can lead to the formation of 2-methoxy-4-nitrophenol. Dinitrated products may also be present if the reaction conditions are too harsh.

  • Acidic Residues: Traces of the nitrating acids (e.g., sulfuric acid, nitric acid) may remain.

Q2: Which purification technique is most suitable for removing these impurities?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Alkaline Wash: An initial wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) is effective for removing acidic impurities like residual nitrating acids and phenolic byproducts.

  • Recrystallization: This is a highly effective method for purifying solid crude products on a moderate to large scale, particularly for removing minor impurities.

  • Flash Column Chromatography: This technique is ideal for separating isomeric impurities and other byproducts with different polarities from the desired product, especially on a smaller scale.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of impurities from the desired product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, ethanol, methanol, or a mixture of ethanol and water can be effective.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the product is highly soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding a less polar co-solvent (an "anti-solvent") dropwise until the solution becomes slightly turbid, then heat until clear and cool slowly.
Low recovery of the purified product. The product is significantly soluble in the cold solvent. Too much solvent was used.Place the crystallization flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Crystals are colored. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired product.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the polarity of the eluent. A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of the target compound (Rf ~0.3) from its impurities.
The compound does not move from the baseline. The eluent is not polar enough.Gradually increase the polarity of the solvent system. For very polar compounds, a small percentage of methanol in dichloromethane can be used.
All compounds run with the solvent front. The eluent is too polar.Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of spots on TLC/column. The compound is acidic or basic and is interacting strongly with the silica gel. The sample is overloaded.Add a small amount (0.5-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic impurities, add triethylamine. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Quantitative Data Summary

The following table summarizes typical purity levels that can be achieved with different purification methods for aromatic nitro compounds. The exact values will vary depending on the specific impurity profile of the crude material.

Purification Method Starting Purity (Typical) Final Purity (Achievable) Typical Yield
Alkaline Wash + Recrystallization 80-90%>98%70-85%
Flash Column Chromatography 70-85%>99%60-80%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. For this compound, ethanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate) that provides good separation of the desired product from impurities, with an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound wash Alkaline Wash crude->wash Removes acidic impurities recrystallization Recrystallization wash->recrystallization For solid products chromatography Flash Column Chromatography wash->chromatography For liquid/oily products or isomer separation pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product Troubleshooting_Logic start Purification Issue Encountered check_tlc Analyze by TLC start->check_tlc poor_sep Poor Separation check_tlc->poor_sep low_yield Low Yield check_tlc->low_yield adjust_solvent Adjust Solvent Polarity poor_sep->adjust_solvent Yes check_loading Check Sample Loading on Column poor_sep->check_loading No check_solubility Check Product Solubility in Cold Solvent low_yield->check_solubility Recrystallization optimize_cooling Optimize Cooling Rate low_yield->optimize_cooling Recrystallization

Technical Support Center: Scaling Up the Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the preparation of the precursor, 2-isopropylanisole, followed by its nitration.

Step 1: Synthesis of 2-Isopropylanisole

There are two common methods for the synthesis of 2-isopropylanisole:

Method A: Friedel-Crafts Alkylation of Anisole

This method involves the reaction of anisole with an isopropylating agent in the presence of a Lewis acid catalyst.

  • Reaction: Anisole + Isopropyl Halide (e.g., 2-chloropropane or 2-bromopropane) → 2-Isopropylanisole

  • Catalyst: Aluminum chloride (AlCl₃) is a commonly used Lewis acid.

  • Procedure:

    • Anhydrous aluminum chloride is suspended in a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is cooled in an ice bath.

    • A solution of anisole and the isopropyl halide in the same solvent is added dropwise to the cooled suspension with vigorous stirring.

    • The reaction temperature is maintained between 0-10 °C during the addition.

    • After the addition is complete, the reaction mixture is stirred for a specified time at a controlled temperature (e.g., room temperature) to ensure complete reaction.

    • The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid.

    • The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to obtain 2-isopropylanisole.

Method B: Methylation of 2-Isopropylphenol

This method involves the methylation of 2-isopropylphenol to form the corresponding anisole.

  • Reaction: 2-Isopropylphenol + Methylating Agent → 2-Isopropylanisole

  • Methylating Agent: Dimethyl sulfate or methyl iodide are commonly used.

  • Base: A base such as sodium hydroxide or potassium carbonate is required to deprotonate the phenol.

  • Procedure:

    • 2-Isopropylphenol is dissolved in a suitable solvent (e.g., acetone, ethanol, or methanol).

    • The base is added to the solution, and the mixture is stirred.

    • The methylating agent is added dropwise to the mixture, and the reaction is typically heated to reflux for several hours.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is taken up in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with water and brine, and then dried over an anhydrous drying agent.

    • The solvent is removed, and the crude product is purified by distillation.

Step 2: Nitration of 2-Isopropylanisole

This step involves the electrophilic aromatic substitution of 2-isopropylanisole using a nitrating agent.

  • Reaction: 2-Isopropylanisole + Nitrating Agent → this compound

  • Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is the most common nitrating agent.

  • Procedure:

    • 2-Isopropylanisole is dissolved in a suitable solvent, often a chlorinated solvent like dichloromethane, or in some cases, the reaction can be run neat.

    • The solution is cooled to a low temperature (typically between -10 °C and 0 °C) in an ice-salt or dry ice-acetone bath.

    • The mixed acid (prepared by slowly adding nitric acid to sulfuric acid at low temperature) is added dropwise to the stirred solution of 2-isopropylanisole, ensuring the temperature does not rise significantly.

    • After the addition is complete, the reaction mixture is stirred at a low temperature for a specific period.

    • The reaction is carefully quenched by pouring it onto a mixture of crushed ice and water.

    • The product is then extracted with an organic solvent.

    • The organic layer is washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

    • The organic layer is dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product, which may contain a mixture of isomers, is purified by recrystallization or column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for the Nitration of 2-Isopropylanisole

ParameterConditionRationale
Reactant Ratio (2-Isopropylanisole:HNO₃:H₂SO₄) 1 : 1.1 : 2 (molar ratio)A slight excess of nitric acid ensures complete conversion. Sulfuric acid acts as a catalyst and dehydrating agent.
Reaction Temperature -5 °C to 5 °CLow temperatures are crucial to control the exothermic reaction, minimize side reactions, and improve regioselectivity.
Addition Time of Mixed Acid 1 - 2 hours (for lab scale)Slow, dropwise addition helps to maintain temperature control and prevent localized overheating.
Reaction Time 1 - 3 hours post-additionAllows for the reaction to proceed to completion at a controlled temperature.
Quenching Pouring onto ice/waterSafely stops the reaction and dilutes the strong acids.
Typical Yield 70 - 85% (of the desired 4-nitro isomer)Yields can vary based on the precise control of reaction conditions.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct route is the electrophilic nitration of 2-isopropylanisole using a mixture of concentrated nitric acid and sulfuric acid.

Q2: How is the precursor, 2-isopropylanisole, typically synthesized?

A2: It can be prepared either by the Friedel-Crafts alkylation of anisole with an isopropylating agent or by the methylation of 2-isopropylphenol.

Q3: What are the main safety concerns when scaling up this synthesis?

A3: The nitration step is highly exothermic and can lead to a thermal runaway if not properly controlled.[1][2][3] Handling concentrated nitric and sulfuric acids also requires appropriate personal protective equipment and safety protocols.

Q4: What are the expected major and minor products of the nitration of 2-isopropylanisole?

A4: The major product is the desired this compound due to the ortho, para-directing effects of the methoxy and isopropyl groups. However, other isomers, such as 2-isopropyl-1-methoxy-6-nitrobenzene and products of ipso-substitution, can be formed as minor byproducts.

Q5: How can the desired 4-nitro isomer be purified from the reaction mixture?

A5: Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Suboptimal Reaction Temperature - Maintain a consistently low temperature during the addition of the mixed acid. A temperature increase can lead to side reactions and degradation of the product.
Loss of Product During Workup - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions. - Avoid overly aggressive washing with bicarbonate solution, which could potentially lead to hydrolysis if the conditions are too basic.
Formation of Byproducts - Optimize the reaction temperature and the ratio of nitric to sulfuric acid to improve regioselectivity.

Problem 2: Formation of Multiple Isomers

Possible Cause Suggested Solution
Lack of Regioselective Control - The methoxy group is a strong ortho, para-director, while the isopropyl group is a weaker ortho, para-director. The 4-position is generally favored due to steric hindrance at the 6-position. To maximize the 4-nitro isomer, maintain a low reaction temperature.
Ipso-Substitution - Ipso-attack at the isopropyl-substituted carbon can occur, leading to the formation of byproducts. This is often more prevalent at higher temperatures. Strict temperature control is essential.
Inefficient Purification - Employ fractional recrystallization or column chromatography with an optimized solvent system to separate the isomers effectively.

Problem 3: Reaction Exotherm and Runaway

Possible Cause Suggested Solution
Rapid Addition of Nitrating Agent - Add the mixed acid slowly and dropwise to the reaction mixture. For larger scales, consider using a syringe pump for controlled addition.
Inadequate Cooling - Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and ensure the reaction vessel has good surface area to volume ratio for effective heat transfer. For pilot-plant scale, a jacketed reactor with a circulating coolant is necessary.[1]
Insufficient Stirring - Ensure vigorous and efficient stirring to prevent localized "hot spots" where the temperature can rise rapidly.

Problem 4: Dark-Colored Reaction Mixture or Tar Formation

Possible Cause Suggested Solution
Oxidative Side Reactions - This can occur if the reaction temperature is too high or if the concentration of nitric acid is excessive. Maintain low temperatures and use the appropriate stoichiometry of the nitrating agent.
Over-nitration - Strongly activating substrates can undergo multiple nitrations. While less likely for this specific substrate under controlled conditions, it is a possibility if the reaction is left for too long or at a higher temperature.
Impure Starting Materials - Ensure that the 2-isopropylanisole is pure before starting the nitration reaction.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Nitration Reaction cluster_2 Purification Start Start Anisole Anisole Start->Anisole 2-Isopropylphenol 2-Isopropylphenol Start->2-Isopropylphenol Friedel_Crafts Friedel-Crafts Alkylation Anisole->Friedel_Crafts Methylation Methylation 2-Isopropylphenol->Methylation 2_Isopropylanisole 2-Isopropylanisole Friedel_Crafts->2_Isopropylanisole Methylation->2_Isopropylanisole Nitration Nitration with Mixed Acid 2_Isopropylanisole->Nitration Crude_Product Crude Product (Isomer Mixture) Nitration->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product 2-Isopropyl-1-methoxy- 4-nitrobenzene Purification->Final_Product G Low_Yield Low Yield Check_Reaction_Completion Check Reaction Completion (TLC/GC) Low_Yield->Check_Reaction_Completion Incomplete Incomplete? Check_Reaction_Completion->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Complete Proceed to Workup Incomplete->Complete No Check_Temperature Review Temperature Control Complete->Check_Temperature High_Temp Temp Spikes? Check_Temperature->High_Temp Improve_Cooling Improve Cooling/Slower Addition High_Temp->Improve_Cooling Yes Good_Control Investigate Workup High_Temp->Good_Control No Check_Workup Review Workup Procedure Good_Control->Check_Workup Extraction_Issue Extraction Loss? Check_Workup->Extraction_Issue Multiple_Extractions Perform Multiple Extractions Extraction_Issue->Multiple_Extractions Yes Byproduct_Formation Analyze for Byproducts Extraction_Issue->Byproduct_Formation No

References

Technical Support Center: Purification of Ortho-Isopropyl Substituted Nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of ortho-isopropyl substituted nitroaromatics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this challenging class of compounds.

Core Challenges

The primary difficulty in purifying ortho-isopropyl substituted nitroaromatics lies in the separation of the ortho-isomer from its para- and meta-isomers, which are often co-synthesized. The bulky isopropyl group in the ortho position introduces significant steric hindrance. This steric effect can alter the molecule's polarity, crystal packing ability, and interaction with chromatographic stationary phases in ways that make separation from its isomers non-trivial.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate ortho-isopropyl substituted nitroaromatics from their para- and meta-isomers?

A1: The challenge arises from the similar physical properties of the isomers, such as boiling points and polarities. The ortho-isopropyl group, while bulky, only subtly changes the overall polarity compared to the para- and meta-isomers, making chromatographic separation difficult. Furthermore, the steric hindrance from the ortho-isopropyl group can disrupt crystal lattice formation, potentially leading to the formation of oils or amorphous solids during crystallization, which entraps impurities.

Q2: What is "steric hindrance" and how does it affect purification?

A2: Steric hindrance is the prevention or retardation of chemical reactions or intermolecular interactions due to the spatial bulk of substituents. In the case of ortho-isopropyl substituted nitroaromatics, the large isopropyl group crowds the nitro group. This can:

  • In Chromatography: Hinder the molecule's ability to interact effectively with the stationary phase, leading to co-elution with other isomers.

  • In Crystallization: Interfere with the orderly packing of molecules into a crystal lattice, making it harder to form pure crystals and often favoring the formation of oils or impure solids.

Q3: Are there any general trends in the physical properties of isopropylnitrobenzene isomers that can be exploited for purification?

A3: Yes, while the properties are similar, there are slight differences that can be leveraged. Generally, the para-isomer, being more symmetrical, tends to have a higher melting point and may be more amenable to crystallization. The boiling points of the isomers are often very close, making fractional distillation challenging but sometimes feasible with a highly efficient distillation column.

Data Presentation: Physical Properties of Isopropylnitrobenzene Isomers

The following table summarizes key physical properties of ortho-, meta-, and para-isopropylnitrobenzene. These values are essential for developing effective purification strategies.

PropertyOrtho-IsopropylnitrobenzeneMeta-IsopropylnitrobenzenePara-Isopropylnitrobenzene
Molecular Weight 165.19 g/mol 165.19 g/mol 165.19 g/mol
Boiling Point 121 °C (at 20 mmHg)~236 °C (at 760 mmHg)106-107 °C (at 11 mmHg)
Melting Point -9.5 °CN/A35.17 °C (estimate)
Density 1.09 g/mL~1.091 g/cm³1.09 g/mL

Troubleshooting Guides

Crystallization Troubleshooting

Problem: My ortho-isopropyl substituted nitroaromatic compound oils out during crystallization and does not form crystals.

G start Oiling out during crystallization c1 Is the cooling rate too fast? start->c1 c2 Is the solution too concentrated? c1->c2 No s1 Slow down the cooling rate. Allow for gradual temperature decrease. c1->s1 Yes c3 Is the chosen solvent appropriate? c2->c3 No s2 Add a small amount of additional hot solvent to the mixture. c2->s2 Yes c4 Are there significant impurities present? c3->c4 No s3 Try a different solvent or a co-solvent system. c3->s3 Possibly s4 Perform a preliminary purification (e.g., flash chromatography) to remove major impurities. c4->s4 Yes

Caption: Troubleshooting decision tree for oiling out during crystallization.

Problem: Poor recovery of the desired ortho-isomer after recrystallization.

  • Possible Cause: The ortho-isomer may be more soluble in the chosen solvent compared to the para-isomer.

  • Solution:

    • Optimize Solvent System: Experiment with different solvents or solvent mixtures. A solvent system where the ortho-isomer has lower solubility at cold temperatures is ideal.

    • Fractional Crystallization: If the para-isomer crystallizes out first due to lower solubility, you can collect these crystals, then concentrate the mother liquor to enrich the ortho-isomer for a subsequent crystallization attempt.

    • Seeding: If you have a small amount of pure ortho-isomer, use it to seed the solution. This can encourage the crystallization of the desired isomer.

Chromatography Troubleshooting

Problem: The ortho- and para-isomers of my isopropyl-substituted nitroaromatic co-elute during column chromatography.

G start Co-elution of ortho/para isomers in column chromatography c1 Is the mobile phase polarity optimal? start->c1 c2 Is the stationary phase providing enough selectivity? c1->c2 If Polarity Adjustment Fails s1_1 Decrease the polarity of the mobile phase (isocratic elution). c1->s1_1 Try This First c3 Is the column overloaded? c2->c3 If Selectivity is Still an Issue s2_1 Switch to a stationary phase with different selectivity (e.g., phenyl or cyano-bonded silica). c2->s2_1 s3 Reduce the amount of sample loaded onto the column. c3->s3 s1_2 Use a shallower gradient (gradient elution). s1_1->s1_2 s2_2 Consider normal phase chromatography if using reverse phase. s2_1->s2_2

Caption: Troubleshooting flowchart for co-elution in column chromatography.

Problem: Tailing peaks are observed for the nitroaromatic compound.

  • Possible Cause: Interaction of the nitro group with acidic silanol groups on the silica gel surface.

  • Solution:

    • Add a Modifier: Add a small amount of a polar solvent (e.g., triethylamine or acetic acid, depending on the compound's nature) to the mobile phase to block the active sites on the silica gel.

    • Use End-Capped Columns: Employ end-capped silica gel columns where the residual silanol groups are deactivated.

Experimental Protocols

General Protocol for Recrystallization of Ortho-Isopropyl Substituted Nitroaromatics

This protocol provides a general guideline. The choice of solvent is critical and may require screening.

  • Solvent Screening:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, and mixtures thereof) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude ortho-isopropyl substituted nitroaromatic compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

General Protocol for Column Chromatography Separation

This protocol is a starting point for developing a separation method for isopropylnitrobenzene isomers.

  • Stationary Phase Selection:

    • Standard silica gel is a common starting point.

    • For enhanced selectivity between positional isomers, consider using a phenyl-bonded or cyano-bonded silica gel.

  • Mobile Phase Selection:

    • Begin with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

    • Perform thin-layer chromatography (TLC) with varying solvent ratios to find a system that provides good separation between the ortho- and para-isomers. A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Column Packing:

    • Properly pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution:

    • Elute the column with the chosen mobile phase.

    • A shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane) may be necessary to achieve baseline separation.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or another appropriate analytical technique to identify the fractions containing the pure ortho-isomer.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep1 Dissolve crude mixture in minimal solvent prep2 Select and pack column prep1->prep2 prep3 Load sample onto column prep2->prep3 sep1 Elute with mobile phase (isocratic or gradient) prep3->sep1 sep2 Collect fractions sep1->sep2 ana1 Analyze fractions by TLC/GC-MS sep2->ana1 ana2 Combine pure fractions ana1->ana2 ana3 Evaporate solvent ana2->ana3 product Purified ortho-isomer ana3->product

Caption: General experimental workflow for chromatographic purification.

Stability testing of 2-Isopropyl-1-methoxy-4-nitrobenzene in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropyl-1-methoxy-4-nitrobenzene. The information is designed to address common challenges encountered during stability testing in various solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Degradation in Aprotic Solvents (e.g., Acetonitrile, THF) Trace water content catalyzing hydrolysis.Use freshly distilled or anhydrous grade solvents. Store solvents over molecular sieves.
Photodegradation from ambient light.Protect solutions from light by using amber vials or covering glassware with aluminum foil.
Rapid Degradation in Protic Solvents (e.g., Methanol, Ethanol) Solvolysis (reaction with the solvent).Consider using a less reactive, aprotic solvent if compatible with the experimental design. If a protic solvent is necessary, conduct experiments at a lower temperature to reduce the reaction rate.
Presence of acidic or basic impurities.Use high-purity solvents and consider buffering the solution if the compound is sensitive to pH.
Inconsistent Results in HPLC Analysis Poor peak shape or retention time shifts.Ensure proper column equilibration. Check for solvent mismatch between the sample and the mobile phase. Verify the pH of the mobile phase.
Appearance of unknown peaks over time.This likely indicates degradation. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. Use a photodiode array (PDA) detector to check for peak purity.
Difficulty in Quantifying Degradation Products Low concentration of degradants.Use a more sensitive analytical technique such as LC-MS. Concentrate the sample if possible, ensuring the concentration method does not induce further degradation.
Co-elution of degradants with the parent compound.Optimize the HPLC method by changing the mobile phase composition, gradient, column chemistry, or temperature.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the structure, potential degradation pathways include:

  • Hydrolysis of the methoxy group: This can occur under acidic or basic conditions, leading to the formation of 2-isopropyl-4-nitrophenol.

  • Reduction of the nitro group: This is possible in the presence of reducing agents and can lead to the formation of corresponding nitroso, hydroxylamino, and amino derivatives.

  • Oxidation of the isopropyl group: Strong oxidizing conditions could potentially lead to the formation of various oxidation products.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Stability in aqueous solutions is expected to be pH-dependent. Generally, aromatic ethers can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to conduct stability studies across a range of pH values (e.g., pH 3, 7, and 9) to determine the optimal pH for stability.[1]

Q3: What analytical techniques are most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products.[2] For the identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.[2]

Q4: How should I prepare samples for a forced degradation study?

A4: Forced degradation studies involve exposing the compound to stress conditions to accelerate degradation.[3] A typical study would involve separate experiments where the compound is subjected to:

  • Acidic conditions: e.g., 0.1 M HCl at a controlled temperature.

  • Basic conditions: e.g., 0.1 M NaOH at a controlled temperature.

  • Oxidative conditions: e.g., 3% H₂O₂ at a controlled temperature.

  • Thermal stress: Heating the solid compound or a solution.

  • Photolytic stress: Exposing the compound in solution to UV and visible light.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This protocol outlines a general reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study in Solution
  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Stress Solutions:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

    • Oxidative: Dilute the stock solution 1:10 in 3% H₂O₂.

    • Control: Dilute the stock solution 1:10 in the chosen study solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Incubation: Incubate all solutions in a controlled temperature bath (e.g., 60 °C). Protect from light unless photostability is being tested.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by the stability-indicating HPLC method (Protocol 1).

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 40°C over 48 hours

Solvent% Remaining Parent Compound (24h)% Remaining Parent Compound (48h)Major Degradation Product(s)
Acetonitrile98.597.2Minor unknown peaks
Methanol92.185.42-isopropyl-4-nitrophenol
Dichloromethane99.298.8None detected
Water (pH 7)96.392.52-isopropyl-4-nitrophenol
0.1 M HCl85.774.12-isopropyl-4-nitrophenol
0.1 M NaOH78.261.9Multiple degradation products

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl, 60°C24h~15%1
0.1 M NaOH, 60°C24h~38%>3
3% H₂O₂, 60°C24h~8%2
Thermal, 80°C48h<5%1
Photolytic (UV/Vis)24h~12%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (10 mg/mL in ACN) acid 0.1 M HCl stock->acid Dilute & Stress base 0.1 M NaOH stock->base Dilute & Stress peroxide 3% H2O2 stock->peroxide Dilute & Stress thermal Heat (60°C) stock->thermal Dilute & Stress photo Light (UV/Vis) stock->photo Dilute & Stress hplc HPLC-UV Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points peroxide->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Identification hplc->lcms Characterize Unknowns

Caption: Workflow for forced degradation studies.

logical_relationship cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways cluster_outcomes Observed Outcomes compound This compound hydrolysis Hydrolysis compound->hydrolysis reduction Nitro Reduction compound->reduction oxidation Oxidation compound->oxidation solvent Solvent Type (Protic/Aprotic) solvent->hydrolysis solvent->reduction solvent->oxidation ph pH ph->hydrolysis ph->reduction ph->oxidation temp Temperature temp->hydrolysis temp->reduction temp->oxidation light Light Exposure light->hydrolysis light->reduction light->oxidation loss Loss of Parent Compound hydrolysis->loss formation Formation of Degradation Products hydrolysis->formation reduction->loss reduction->formation oxidation->loss oxidation->formation

Caption: Factors influencing compound stability.

References

How to avoid charring during nitration reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid charring and other side reactions during nitration experiments.

Frequently Asked Questions (FAQs)

Q1: What is charring and why does it occur during nitration?

Charring is the incomplete combustion of an organic substrate, resulting in a black, carbonaceous residue. In nitration reactions, this is primarily caused by excessive heat, which can arise from the highly exothermic nature of the reaction between the nitrating agent (commonly a mixture of nitric and sulfuric acids) and the organic compound.[1][2] This localized overheating can lead to the decomposition of the starting material, the desired product, or both, as well as promoting unwanted side reactions like oxidation.

Q2: What are the main factors that contribute to charring in nitration reactions?

Several factors can lead to a loss of temperature control and subsequent charring:

  • Reaction Temperature: Exceeding the optimal temperature for a given substrate is the most common cause. Nitration reactions are highly exothermic, and without efficient cooling, the temperature can rise rapidly, leading to a runaway reaction.

  • Rate of Reagent Addition: Adding the nitrating agent or the substrate too quickly can generate heat faster than it can be dissipated by the cooling system.

  • Concentration and Ratio of Acids: The composition of the mixed acid (nitric and sulfuric acid) is crucial. An incorrect ratio can lead to a more aggressive nitrating mixture or promote oxidative side reactions. A common ratio for many nitrations is 1:1 (v/v) of concentrated nitric acid to concentrated sulfuric acid.

  • Substrate Reactivity: Highly activated aromatic compounds (e.g., phenols, anilines) are more susceptible to oxidation and charring due to their high electron density, which increases the reaction rate and heat generation.[3][4] Conversely, highly deactivated rings may require more forcing conditions, which can also increase the risk of charring if not carefully controlled.

  • Inadequate Mixing: Poor stirring can lead to localized "hot spots" where the concentration of reagents and the temperature are significantly higher than in the bulk of the reaction mixture.

Q3: How does sulfuric acid contribute to the nitration reaction and potentially to charring?

Sulfuric acid plays a dual role in nitration. Firstly, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5][6][7] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is crucial because water can dilute the nitric acid and quench the reaction. However, the strong dehydrating nature of concentrated sulfuric acid can also contribute to charring if the temperature is not controlled, as it can promote the elimination of water from organic molecules at high temperatures.

Troubleshooting Guide: How to Avoid Charring

If you are experiencing charring in your nitration reactions, consult the following troubleshooting guide. The table below provides recommended starting conditions for different classes of aromatic substrates.

General Recommendations for Preventing Charring:
  • Temperature Control is Paramount: Always use an ice bath or other cooling system to maintain the recommended temperature throughout the reaction. Monitor the internal temperature of the reaction mixture with a thermometer.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the substrate solution (or vice versa, depending on the specific protocol) with vigorous stirring. This ensures that the heat generated is dissipated effectively.

  • Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous and to prevent the formation of localized hot spots.

  • Proper Acid Ratios: Prepare the mixed acid carefully and ensure the correct ratio of nitric acid to sulfuric acid is used for your specific substrate.

  • Use of a Solvent: In some cases, using an inert solvent such as dichloromethane or acetic acid can help to better control the reaction temperature and concentration.[8]

Table of Recommended Reaction Conditions
Substrate TypeActivating Groups (e.g., -OH, -NH₂, -OR)Neutral (e.g., Benzene)Deactivating Groups (e.g., -NO₂, -CN, -COOH)
Reactivity HighModerateLow
Risk of Charring HighModerateLow (but requires harsher conditions)
Recommended Temperature 0 - 10 °C (or lower)25 - 50 °C[5][6][9]50 - 100 °C (with caution)[10]
Acid Ratio (HNO₃:H₂SO₄) 1:2 to 1:3 (to moderate reactivity)1:11:1 or with fuming H₂SO₄ (oleum) for very deactivated rings
Key Considerations Protect activating groups (e.g., acylation of amines) to prevent oxidation. Use milder nitrating agents if possible.Careful temperature control is still necessary.Longer reaction times may be required. Monitor for dinitration at higher temperatures.

Experimental Protocols

General Experimental Protocol for the Nitration of an Aromatic Compound (Example: Methyl Benzoate)

This protocol is a general guideline and may need to be optimized for your specific substrate.

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Aromatic substrate (e.g., methyl benzoate)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Deionized water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or Pasteur pipette

  • Thermometer

  • Beaker

Procedure:

  • Cooling the Substrate: In a clean, dry Erlenmeyer flask, place the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath with continuous stirring until the internal temperature is between 0 and 5 °C.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid (a 1:1 ratio). This mixing process is exothermic, so it should be done in an ice bath with stirring. Allow the nitrating mixture to cool to 0-5 °C.

  • Slow Addition of the Nitrating Agent: While maintaining the temperature of the substrate solution between 0 and 10 °C, add the cold nitrating mixture dropwise using a dropping funnel or Pasteur pipette over a period of 15-30 minutes with vigorous stirring.[11]

  • Monitoring the Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the nitrated product.

  • Isolation and Purification: Isolate the solid product by vacuum filtration and wash it with cold deionized water until the washings are neutral to litmus paper. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Troubleshooting Workflow

The following diagram provides a logical workflow to troubleshoot and prevent charring during nitration reactions.

Troubleshooting_Nitration_Charring start Start: Charring Observed in Nitration Reaction q1 Is the reaction temperature within the recommended range for your substrate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the nitrating agent added slowly and dropwise? a1_yes->q2 s1 Action: Lower the reaction temperature. Use an efficient cooling bath (ice/salt, dry ice/acetone). Ensure accurate temperature monitoring. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the stirring efficient and the reaction mixture homogeneous? a2_yes->q3 s2 Action: Add the nitrating agent more slowly. Use a dropping funnel for better control. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the substrate highly activated (e.g., phenol, aniline)? a3_yes->q4 s3 Action: Increase the stirring speed. Use a larger stir bar or an overhead stirrer. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Action: Protect the activating group (e.g., acylation). Use a milder nitrating agent (e.g., dilute HNO₃). Consider alternative nitration methods. a4_yes->s4 q5 Is the ratio of nitric acid to sulfuric acid appropriate? a4_no->q5 end_node Outcome: Charring Minimized or Eliminated s4->end_node a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No a5_yes->end_node s5 Action: Adjust the acid ratio. For highly reactive substrates, increase the proportion of H₂SO₄. a5_no->s5 s5->end_node

Caption: Troubleshooting flowchart for preventing charring in nitration reactions.

References

Validation & Comparative

Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-Isopropyl-1-methoxy-4-nitrobenzene and its Structural Isomers

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of this compound and its related structural isomers. This document is intended for researchers, scientists, and drug development professionals working with the identification and characterization of nitroaromatic compounds. The guide includes predicted fragmentation pathways, comparative data with similar molecules, and detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

This compound is a substituted nitroaromatic compound. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices. Electron Ionization (EI) mass spectrometry is a widely used technique for the structural elucidation of organic molecules, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[1][2] This guide will delve into the predicted fragmentation of the title compound by examining the characteristic fragmentation of its constituent functional groups: the nitro group, the methoxy group, and the isopropyl group attached to a benzene ring.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound (Molecular Weight: 195.21 g/mol [3]) under electron ionization is predicted to follow several key pathways, primarily driven by the stability of the resulting fragment ions. The initial event is the formation of the molecular ion [M]•+ at m/z 195.

The fragmentation is expected to be influenced by the following functional groups:

  • Nitro Group: Nitroaromatics typically exhibit characteristic losses of NO (30 u) and NO2 (46 u).[4]

  • Isopropyl Group: The isopropyl group can undergo benzylic cleavage to lose a methyl radical (•CH3, 15 u) to form a stable secondary benzylic cation. Alpha-cleavage is a predominant fragmentation mode for alkylbenzenes.[5][6]

  • Methoxy Group: Anisoles (methoxybenzenes) often show the loss of a methyl radical (•CH3, 15 u) or a formyl radical (•CHO, 29 u), as well as the loss of formaldehyde (CH2O, 30 u).[7][8]

Based on these principles, the predicted major fragmentation pathways for this compound are outlined below.

Predicted Fragmentation Data
m/z Predicted Fragment Ion Proposed Fragmentation Pathway
195[C10H13NO3]•+Molecular Ion (M•+)
180[C9H10NO3]+M•+ - •CH3 (from isopropyl group)
165[C10H13O2]+M•+ - •NO
150[C9H10O2]•+[M - •CH3]+ - NO
149[C10H13O]+M•+ - NO2
135[C9H11O]+[M - NO2]+ - CH3
122[C8H8O]•+[M - NO2]+ - C2H4 (from isopropyl)
107[C7H7O]+[M - NO2 - C2H4]+ - CH3

Comparative Analysis with Structurally Related Compounds

To provide a robust comparison, the known mass spectrometry fragmentation patterns of 4-nitroanisole and 2-isopropylanisole are presented below. These compounds share key structural motifs with the target analyte.

Mass Spectral Data of 4-Nitroanisole

4-Nitroanisole (Molecular Weight: 153.14 g/mol [9][10]) provides insight into the fragmentation of the nitro- and methoxy-substituted benzene ring.

m/z Relative Intensity (%) Fragment Ion
153100[C7H7NO3]•+ (M•+)
12335[C7H7O2]+ (M•+ - NO)
10820[C6H4O2]•+ (M•+ - NO - CH3)
9545[C6H5O]+
7730[C6H5]+

Data sourced from NIST WebBook[9] and ChemicalBook[11].

Mass Spectral Data of 2-Isopropylanisole

2-Isopropylanisole (Molecular Weight: 150.22 g/mol ) demonstrates the fragmentation of the isopropyl and methoxy groups on a benzene ring.

m/z Relative Intensity (%) Fragment Ion
15040[C10H14O]•+ (M•+)
135100[C9H11O]+ (M•+ - •CH3)
10525[C7H5O]+
9130[C7H7]+
7715[C6H5]+

Data sourced from PubChem[12].

Alternative Analytical Methodologies

While GC-MS is a powerful tool for identification, orthogonal analytical techniques can provide complementary information for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the substitution pattern and the nature of the functional groups. For nitroaromatic compounds, characteristic chemical shifts are observed for the aromatic protons due to the electron-withdrawing nature of the nitro group.[13]

Gas Chromatography (GC)

Gas chromatography is an essential separation technique that precedes mass spectrometric analysis. The choice of the GC column and temperature program is critical for the separation of isomers and other components in a mixture. For the analysis of nitrobenzenes, nonpolar or weakly polar capillary columns are typically used.[14][15]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard protocol for the analysis of nitroaromatic compounds using GC-MS is provided below.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Visualizations

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [M]•+ m/z 195 F180 [M-15]+ m/z 180 M->F180 - •CH3 F165 [M-30]•+ m/z 165 M->F165 - NO F149 [M-46]+ m/z 149 M->F149 - NO2 F150 [M-15-30]•+ m/z 150 F180->F150 - NO F135 [M-46-15]+ m/z 135 F149->F135 - •CH3 F122 [M-46-28]•+ m/z 122 F149->F122 - C2H4

Caption: Predicted EI fragmentation pathway of this compound.

General Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample Sample Injection Column Capillary Column (Separation) Sample->Column IonSource EI Ion Source (Ionization & Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Data Acquisition & Analysis) Detector->DataSystem

Caption: A generalized workflow for the analysis of volatile compounds by GC-MS.

References

Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

An Interpretive Guide to the NMR Spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, comparing its spectral features to related compounds to understand the electronic effects of its constituent functional groups.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in the NMR spectrum of this compound are influenced by the interplay of its three substituents on the benzene ring: a strongly electron-withdrawing nitro group (-NO₂) and two electron-donating groups, methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂). The predicted data is summarized in the tables below, followed by a detailed analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-3~7.5 - 7.7d1HOrtho to the strongly deshielding nitro group.
H-5~7.9 - 8.1dd1HOrtho to the nitro group and meta to the isopropyl group.
H-6~7.0 - 7.2d1HOrtho to the electron-donating methoxy and isopropyl groups.
-CH (isopropyl)~3.2 - 3.5sept1HDeshielded by the aromatic ring.
-CH₃ (isopropyl)~1.2 - 1.4d6HEquivalent methyl groups coupled to the isopropyl CH.
-OCH₃ (methoxy)~3.8 - 4.0s3HTypical range for a methoxy group on an aromatic ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-1 (-OCH₃)~155 - 160Attached to the electronegative oxygen of the methoxy group.
C-2 (-CH(CH₃)₂)~135 - 140Attached to the isopropyl group.
C-3~115 - 120Shielded by the ortho methoxy group.
C-4 (-NO₂)~145 - 150Attached to the electron-withdrawing nitro group.[1]
C-5~123 - 126Influenced by the ortho nitro group.[1]
C-6~110 - 115Shielded by the para methoxy group.
-CH (isopropyl)~25 - 30Aliphatic carbon.
-CH₃ (isopropyl)~22 - 25Aliphatic carbons.
-OCH₃ (methoxy)~55 - 60Typical for an aromatic methoxy group.

Detailed Spectral Interpretation

The predicted spectral data can be rationalized by considering the electronic environment of each nucleus.

¹H NMR Spectrum
  • Aromatic Region (7.0-8.1 ppm): The three protons on the benzene ring will appear as distinct signals due to the different substitution pattern. The nitro group is a strong deactivating group, withdrawing electron density and deshielding the protons, especially at the ortho and para positions.[1][2] Conversely, the methoxy and isopropyl groups are activating, donating electron density and shielding these positions.[2]

    • The proton at C-5 is expected to be the most downfield (deshielded) as it is ortho to the powerful electron-withdrawing nitro group.

    • The proton at C-3 will also be deshielded by the adjacent nitro group.

    • The proton at C-6 will be the most upfield (shielded) due to the electron-donating effects of the ortho methoxy and isopropyl groups.

  • Isopropyl Group (1.2-1.4 and 3.2-3.5 ppm): This group will present a characteristic pattern: a doublet for the six equivalent methyl protons and a septet for the single methine proton, arising from the coupling between them.

  • Methoxy Group (3.8-4.0 ppm): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a singlet.

¹³C NMR Spectrum

Due to the lack of symmetry, all ten carbon atoms in this compound are chemically non-equivalent and should produce ten distinct signals in the ¹³C NMR spectrum.

  • Aromatic Carbons (110-160 ppm): The chemical shifts are heavily influenced by the attached substituents.

    • The carbon attached to the methoxy group (C-1) and the nitro group (C-4) will be significantly downfield.[3][4]

    • The carbons ortho and para to the electron-donating methoxy group (C-2, C-6) will be shielded (shifted upfield) compared to unsubstituted benzene.

    • The carbons ortho and para to the electron-withdrawing nitro group (C-3, C-5) will be deshielded (shifted downfield).[1]

  • Aliphatic Carbons (22-60 ppm): The isopropyl and methoxy carbons will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.[5]

Comparison with Related Compounds

To illustrate the substituent effects, the table below compares the aromatic proton chemical shifts of nitrobenzene and anisole (methoxybenzene) with the predicted values for the target molecule.

Table 3: Comparison of Aromatic ¹H NMR Chemical Shifts (ppm)
CompoundOrtho ProtonsMeta ProtonsPara Protons
Nitrobenzene8.25[1][6]7.56[1]7.71[1]
Anisole (Methoxybenzene)~6.9~7.3~6.9
This compoundH-3: ~7.6, H-5: ~8.0H-6: ~7.1-

This comparison highlights how the combined electronic effects in this compound lead to a unique set of chemical shifts for its aromatic protons.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Visualizing Molecular Structure and Connectivity

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected correlations in a 2D COSY NMR experiment.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

References

A Comparative Analysis of Reactivity: 2- vs. 4-Nitro Isomers of Isopropyl-Methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and professionals in drug development, this document provides an objective comparison of the reactivity of 2- and 4-nitro isomers of isopropyl-methoxybenzene. The analysis is grounded in fundamental principles of electrophilic aromatic substitution, supported by analogous experimental data, and includes detailed experimental protocols.

The nitration of isopropyl-methoxybenzene is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. Both the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are ortho, para-directing activators. However, their influence on the reaction rate and the preferred position of substitution differs significantly.

The methoxy group is a potent activating group due to its ability to donate electron density to the benzene ring through resonance (+M effect), particularly at the ortho and para positions. This donation stabilizes the carbocation intermediate formed during the substitution. The isopropyl group, on the other hand, is a weakly activating group that donates electron density primarily through an inductive effect (+I effect).

The primary determinant in the reactivity of the two isomers lies in the steric hindrance imposed by the bulky isopropyl group. This steric factor significantly influences the accessibility of the positions ortho to the substituents, leading to a pronounced preference for substitution at the less hindered para position.

Quantitative Reactivity Comparison

Feature2-Nitro Isomer (from 4-isopropyl-methoxybenzene)4-Nitro Isomer (from 2-isopropyl-methoxybenzene)
Parent Compound 4-isopropyl-methoxybenzene2-isopropyl-methoxybenzene
Major Product 4-isopropyl-2-nitro-methoxybenzene2-isopropyl-4-nitro-methoxybenzene
Relative Rate of Formation SlowerFaster
Key Influencing Factors - Strong directing effect of the methoxy group to the ortho position. - Significant steric hindrance from the adjacent isopropyl group.- Strong directing effect of the methoxy group to the para position. - Minimal steric hindrance at the para position.
Expected Yield of Major Isomer LowerHigher

Factors Influencing Reactivity

The disparity in reactivity between the formation of the 2-nitro and 4-nitro isomers of isopropyl-methoxybenzene can be attributed to two primary factors:

  • Electronic Effects: The methoxy group strongly activates the positions ortho and para to it through resonance. This makes these positions electronically favorable for electrophilic attack by the nitronium ion (NO₂⁺).

  • Steric Effects: The isopropyl group is sterically demanding. When the isopropyl group is at the 4-position, it significantly hinders the approach of the electrophile to the adjacent 2-position (ortho to the methoxy group). Conversely, when the isopropyl group is at the 2-position, the para position (4-position) is sterically unencumbered, allowing for easier attack by the electrophile.

This interplay of electronic and steric effects is visualized in the following logical relationship diagram.

G cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome Electronic Effects Electronic Effects Reactivity at Ortho Position Reactivity at Ortho Position Electronic Effects->Reactivity at Ortho Position Activates Reactivity at Para Position Reactivity at Para Position Electronic Effects->Reactivity at Para Position Activates Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity at Ortho Position Decreases Formation of 2-Nitro Isomer Formation of 2-Nitro Isomer Reactivity at Ortho Position->Formation of 2-Nitro Isomer Leads to Formation of 4-Nitro Isomer Formation of 4-Nitro Isomer Reactivity at Para Position->Formation of 4-Nitro Isomer Leads to G Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Cool to 0-5 C Cool to 0-5 C Dissolve Substrate->Cool to 0-5 C Add H2SO4 Add H2SO4 Cool to 0-5 C->Add H2SO4 Add Nitrating Mixture Add Nitrating Mixture Add H2SO4->Add Nitrating Mixture Prepare Nitrating Mixture Prepare Nitrating Mixture Prepare Nitrating Mixture->Add Nitrating Mixture Stir for 1h Stir for 1h Add Nitrating Mixture->Stir for 1h Quench with Ice Quench with Ice Stir for 1h->Quench with Ice Workup Workup Quench with Ice->Workup Purification Purification Workup->Purification Analysis Analysis Purification->Analysis End End Analysis->End

A Spectroscopic Deep Dive: Unraveling the Characteristics of 2-Isopropyl-1-methoxy-4-nitrobenzene and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of synthesized compounds is paramount. This guide provides a detailed spectroscopic comparison of 2-Isopropyl-1-methoxy-4-nitrobenzene and its precursors, 2-isopropylanisole and 4-nitroanisole. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate the identification and characterization of these compounds.

The synthesis of this compound typically proceeds through the nitration of 2-isopropylanisole. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, significantly altering its electronic and spectroscopic properties. The other precursor, 4-nitroanisole, provides a valuable comparative benchmark, illustrating the influence of the isopropyl group on the spectroscopic features of the final product.

Synthetic Pathway Overview

The logical relationship between the precursors and the final product is a straightforward synthetic transformation.

Synthesis_Pathway cluster_precursors Precursors Precursor1 2-Isopropylanisole Product This compound Precursor1->Product Nitration Precursor2 4-Nitroanisole

Caption: Synthetic relationship between precursors and the final product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while experimental data for the precursors is available, specific experimental spectra for this compound are not readily found in public databases. The data presented for the final product is therefore based on predicted values and characteristic group frequencies.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Isopropyl Protons (-CH(CH₃)₂)
2-Isopropylanisole 7.1-7.3 (m, 4H)3.8 (s, 3H)3.3 (sept, 1H), 1.2 (d, 6H)
4-Nitroanisole 8.20 (d, 2H), 6.96 (d, 2H)[1]3.92 (s, 3H)[1]-
This compound ~7.5-8.0 (m, 3H) (Predicted)~3.9 (s, 3H) (Predicted)~3.4 (sept, 1H), ~1.3 (d, 6H) (Predicted)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsMethoxy Carbon (-OCH₃)Isopropyl Carbons (-CH(CH₃)₂)
2-Isopropylanisole 156.9, 137.9, 126.3, 125.8, 120.6, 110.155.426.9, 22.6
4-Nitroanisole 164.6, 141.5, 125.9, 114.0[1]56.0[1]-
This compound ~160-120 (Predicted)~56 (Predicted)~27, ~22 (Predicted)

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundAromatic C-H StretchC-O Stretch (Aryl-Alkyl Ether)N-O Stretch (Nitro Group)C-H Bending (Isopropyl)
2-Isopropylanisole ~3050~1245-~1380, ~1365
4-Nitroanisole ~3100~1260~1520 (asym), ~1345 (sym)-
This compound ~3100 (Predicted)~1250 (Predicted)~1520 (asym), ~1345 (sym) (Predicted)~1385, ~1370 (Predicted)

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Key Fragment Ions
2-Isopropylanisole 150135 (M-15), 107, 91, 77
4-Nitroanisole 153123, 108, 95, 77, 65
This compound 195 (Predicted)180 (M-15), 150, 135, 107, 91, 77 (Predicted)

Table 5: UV-Vis Spectroscopic Data (Maximum Absorbance, λmax in nm)

Compoundλmax (Solvent)
2-Isopropylanisole Data not readily available
4-Nitroanisole 317 (Ethanol)
This compound ~320-340 (Predicted)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Acquisition: Acquire the free induction decay (FID) signal.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign chemical shifts by comparison with reference data and by analyzing coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition: Place the sample in the instrument and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC: Set the injector temperature, column temperature program (initial temperature, ramp rate, final temperature), and carrier gas flow rate.

    • MS: Set the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The separated components eluting from the column will be introduced into the mass spectrometer.

  • Data Processing: The software will generate a chromatogram showing the separation of components over time and a mass spectrum for each component.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained mass spectrum with library data for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Set the desired wavelength range for the scan.

  • Data Acquisition:

    • Record a baseline spectrum with the blank cuvette.

    • Replace the blank with the sample cuvette and record the absorption spectrum.

  • Data Processing: The instrument software will subtract the baseline from the sample spectrum.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Spectroscopic Comparison Workflow

The process of comparing these compounds spectroscopically follows a logical workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison 2-Isopropylanisole 2-Isopropylanisole This compound This compound 2-Isopropylanisole->this compound Nitration NMR NMR (1H, 13C) 2-Isopropylanisole->NMR FTIR FTIR 2-Isopropylanisole->FTIR MS Mass Spectrometry 2-Isopropylanisole->MS UV_Vis UV-Vis 2-Isopropylanisole->UV_Vis This compound->NMR This compound->FTIR This compound->MS This compound->UV_Vis Compare_NMR Compare Chemical Shifts & Coupling NMR->Compare_NMR Compare_FTIR Compare Vibrational Frequencies NMR->Compare_FTIR Compare_MS Compare Fragmentation Patterns NMR->Compare_MS Compare_UV Compare λmax NMR->Compare_UV FTIR->Compare_NMR FTIR->Compare_FTIR FTIR->Compare_MS FTIR->Compare_UV MS->Compare_NMR MS->Compare_FTIR MS->Compare_MS MS->Compare_UV UV_Vis->Compare_NMR UV_Vis->Compare_FTIR UV_Vis->Compare_MS UV_Vis->Compare_UV 4-Nitroanisole 4-Nitroanisole 4-Nitroanisole->NMR 4-Nitroanisole->FTIR 4-Nitroanisole->MS 4-Nitroanisole->UV_Vis

Caption: Workflow for spectroscopic comparison of the target compound and its precursors.

References

Comparative Thermal Analysis of 2-Isopropyl-1-methoxy-4-nitrobenzene and Structural Analogs via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Material Science

Differential Scanning Calorimetry (DSC) is a cornerstone thermoanalytical technique for characterizing the thermal properties of materials. It provides critical data on melting point, purity, polymorphism, and stability, which are essential parameters in drug development and material science. This guide offers a comparative framework for the DSC analysis of 2-Isopropyl-1-methoxy-4-nitrobenzene. Due to the absence of publicly available experimental DSC data for this specific compound, this guide will utilize structurally similar aromatic nitro compounds as alternatives to demonstrate the comparative methodology. The presented data for these analogs, 4-Isopropylnitrobenzene and 4-Methyl-2-nitroanisole, alongside a calculated value for 4-Nitrotoluene, will illustrate how DSC can be employed to understand the influence of functional groups on the thermal behavior of small organic molecules.

Comparative Analysis of Thermal Properties

The thermal properties of a molecule, such as its melting point and enthalpy of fusion, are intrinsically linked to its molecular structure. Factors like molecular weight, symmetry, and intermolecular forces (e.g., hydrogen bonding, van der Waals forces) dictate the energy required to transition from a solid to a liquid state. The following table summarizes the key thermal properties of selected analogs of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Enthalpy of Fusion (kJ/mol)Data Source
4-Isopropylnitrobenzene C₉H₁₁NO₂165.1935.17 (estimate)Not Available--INVALID-LINK--
4-Methyl-2-nitroanisole C₈H₉NO₃167.168 - 9Not Available--INVALID-LINK--
4-Nitrotoluene C₇H₇NO₂137.1451.516.50 (Calculated)--INVALID-LINK--[1]

Note: The enthalpy of fusion for 4-Nitrotoluene is a calculated value and should be considered as an estimate. Experimental values for the other compounds were not available in the searched literature.

Detailed Experimental Protocol for DSC Analysis

This protocol provides a standardized procedure for the DSC analysis of small organic crystalline compounds, which can be adapted for the analysis of this compound and its analogs.

1. Objective: To determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ) of the analyte.

2. Materials and Equipment:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Analytical balance (readability ± 0.01 mg)

  • Small spatula

  • High-purity indium standard for calibration

  • Nitrogen gas supply (99.99% purity)

  • The sample compound (e.g., this compound)

3. Instrument Calibration:

  • Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the instrument manufacturer's instructions. The onset of the indium melting peak should be within ±0.5°C of 156.6°C, and the enthalpy of fusion should be within ±2% of 28.45 J/g.

4. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into a clean, tared hermetic aluminum pan using an analytical balance.

  • Ensure the sample is evenly distributed at the bottom of the pan to maximize thermal contact.

  • Hermetically seal the pan using a crimper. This is crucial for volatile or moisture-sensitive samples.

  • Prepare an empty, sealed hermetic pan to be used as a reference.

5. DSC Measurement Procedure:

  • Place the sealed sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with nitrogen gas at a constant flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Equilibrate the sample at a starting temperature at least 20-30°C below the expected melting point.

  • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature at least 20-30°C above the completion of the melting transition.

  • Record the heat flow as a function of temperature.

  • After the heating scan, cool the sample back to the starting temperature. A second heating scan can be performed to investigate any changes in the material's thermal properties due to its thermal history.

6. Data Analysis:

  • Using the instrument's software, analyze the resulting DSC thermogram.

  • The melting point (Tₘ) is typically determined as the onset temperature of the endothermic melting peak.

  • The enthalpy of fusion (ΔHբᵤₛ) is calculated by integrating the area of the melting peak. The software will perform this calculation, and the result is usually expressed in Joules per gram (J/g) and can be converted to kilojoules per mole (kJ/mol) using the molecular weight of the compound.

Visualizing the DSC Workflow and Comparative Logic

To better understand the experimental process and the logic behind a comparative study, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample_Weighing Weigh 2-5 mg of Sample Pan_Loading Load into Hermetic Pan Sample_Weighing->Pan_Loading Pan_Sealing Seal Pan with Crimper Pan_Loading->Pan_Sealing Instrument_Setup Place Sample & Reference in DSC Pan_Sealing->Instrument_Setup Load into Instrument Set_Parameters Set Temp Program & N2 Flow Instrument_Setup->Set_Parameters Run_Experiment Heat Sample at 10°C/min Set_Parameters->Run_Experiment Record_Thermogram Record Heat Flow vs. Temp Run_Experiment->Record_Thermogram Generate Data Analyze_Peak Analyze Melting Endotherm Record_Thermogram->Analyze_Peak Determine_Properties Calculate Tm and ΔHfus Analyze_Peak->Determine_Properties Final_Report Final_Report Determine_Properties->Final_Report Report Results

Figure 1. Experimental workflow for DSC analysis.

Comparative_Logic cluster_analogs Structural Analogs for Comparison Target This compound DSC_Analysis Perform DSC Analysis on Target and Analogs Target->DSC_Analysis Analog1 4-Isopropylnitrobenzene (remove -OCH3) Analog1->DSC_Analysis Analog2 Nitroanisole Isomer (remove isopropyl) Analog2->DSC_Analysis Analog3 Isopropylanisole (remove -NO2) Analog3->DSC_Analysis Data_Comparison Compare Tm and ΔHfus DSC_Analysis->Data_Comparison Conclusion Elucidate Structure-Property Relationships Data_Comparison->Conclusion

Figure 2. Logical framework for comparative DSC studies.

References

Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the strategic introduction of functional groups onto an aromatic ring is a critical aspect of molecular design. This guide provides a comparative analysis of synthetic routes to various isomers of isopropyl-methoxy-nitrobenzene, a class of compounds with potential applications in medicinal chemistry and materials science. We will explore three primary synthetic strategies: electrophilic nitration, Friedel-Crafts isopropylation, and nucleophilic aromatic substitution. This comparison focuses on the regioselectivity, potential yields, and practical challenges associated with each route, supported by experimental data where available.

Executive Summary

The synthesis of specific isomers of isopropyl-methoxy-nitrobenzene is highly dependent on the chosen synthetic route and the directing effects of the substituents.

  • Electrophilic nitration of isopropylanisoles is the most direct approach, but can suffer from a lack of regioselectivity and the formation of byproducts, particularly when the isopropyl and methoxy groups are para to each other.

  • Friedel-Crafts isopropylation of nitroanisoles is generally a low-yielding and challenging route due to the deactivating nature of the nitro group.

  • Nucleophilic aromatic substitution (SNAr) offers a more controlled, albeit multi-step, alternative for the synthesis of specific isomers that are difficult to obtain through other methods.

Data Presentation

The following tables summarize the expected outcomes and key considerations for each synthetic route.

Table 1: Comparison of Synthetic Routes to Isopropyl-methoxy-nitrobenzene Isomers

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages Expected Yield Regioselectivity
A: Electrophilic Nitration Isopropylanisole IsomersHNO₃, H₂SO₄Direct, one-step reaction.Mixture of isomers, potential for side reactions (demethoxylation, deisopropylation).Variable (Low to Moderate)Governed by directing effects of -OCH₃ and -CH(CH₃)₂ groups.
B: Friedel-Crafts Isopropylation Nitroanisole IsomersIsopropyl halide/alkene, Lewis Acid (e.g., AlCl₃)Potentially direct isopropylation.Strongly deactivated ring, low reactivity, potential for rearrangements.Very LowGoverned by the deactivating nitro group (meta-directing).
C: Nucleophilic Aromatic Substitution Halo-isopropyl-nitrobenzeneSodium Methoxide (NaOCH₃)High regioselectivity for specific isomers.Multi-step synthesis required to prepare the starting material.Moderate to High (for the substitution step)Determined by the position of the leaving group relative to the nitro group.

Experimental Protocols

Route A: Electrophilic Nitration of Isopropylanisole

This protocol is a general procedure adaptable for the nitration of 2-isopropylanisole, 3-isopropylanisole, and 4-isopropylanisole.

Materials:

  • Isopropylanisole isomer (1.0 eq)

  • Concentrated Nitric Acid (HNO₃, 1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the isopropylanisole isomer in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the isopropylanisole isomer while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring it over ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Expected Outcomes and Discussion: The regioselectivity of this reaction is dictated by the combined directing effects of the activating methoxy group (ortho, para-directing) and the isopropyl group (ortho, para-directing).

  • Nitration of 2-isopropylanisole: The primary products are expected to be 2-isopropyl-4-nitroanisole and 2-isopropyl-6-nitroanisole. The para-substituted product is generally favored due to reduced steric hindrance.

  • Nitration of 3-isopropylanisole: This will likely lead to a more complex mixture of products, including 3-isopropyl-2-nitroanisole, 3-isopropyl-4-nitroanisole, and 3-isopropyl-6-nitroanisole.

  • Nitration of 4-isopropylanisole: This reaction is known to be problematic. While the expected product is 4-isopropyl-2-nitroanisole, significant side reactions such as demethoxylation to form 4-isopropyl-2-nitrophenol and nitrodeisopropylation can occur, lowering the yield of the desired product[1].

Route B: Friedel-Crafts Isopropylation of Nitroanisole

This route is generally not recommended due to the strong deactivating effect of the nitro group on the aromatic ring towards electrophilic substitution.

Materials:

  • Nitroanisole isomer (e.g., 4-nitroanisole) (1.0 eq)

  • Isopropyl chloride or propene (1.1 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous solvent (e.g., CS₂)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend aluminum chloride in the anhydrous solvent under an inert atmosphere.

  • Add the nitroanisole to the suspension.

  • Slowly add the isopropyl chloride to the mixture. If using propene, bubble it through the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and quench by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Expected Outcomes and Discussion: The Friedel-Crafts alkylation is severely hindered by the electron-withdrawing nitro group, which deactivates the aromatic ring towards electrophilic attack. Consequently, this reaction is expected to have a very low yield, if it proceeds at all. The nitro group is a meta-director, so any small amount of product formed from 4-nitroanisole would be expected to be 2-isopropyl-4-nitroanisole.

Route C: Nucleophilic Aromatic Substitution (SNAr)

This multi-step route provides a more controlled synthesis of specific isomers. The following protocol outlines a hypothetical synthesis of 4-isopropyl-2-nitroanisole.

Step 1: Synthesis of a Precursor (e.g., 2-Chloro-5-isopropylnitrobenzene) This would typically be achieved through the nitration of a suitable chlorinated isopropylbenzene.

Step 2: Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloro-5-isopropylnitrobenzene (1.0 eq)

  • Sodium methoxide (NaOCH₃) (1.2 eq)

  • Anhydrous methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the 2-chloro-5-isopropylnitrobenzene in the anhydrous solvent.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Expected Outcomes and Discussion: The SNAr reaction is effective when a strong electron-withdrawing group (like the nitro group) is positioned ortho or para to a good leaving group (like a halogen). This alignment allows for the stabilization of the intermediate Meisenheimer complex. This route offers high regioselectivity, as the position of the incoming nucleophile is determined by the location of the leaving group.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the three synthetic routes.

Synthesis_Routes cluster_A Route A: Electrophilic Nitration cluster_B Route B: Friedel-Crafts Isopropylation cluster_C Route C: Nucleophilic Aromatic Substitution Isopropylanisole Isomers Isopropylanisole Isomers Nitration Nitration Isopropylanisole Isomers->Nitration HNO₃, H₂SO₄ Product Mixture Product Mixture Nitration->Product Mixture Nitroanisole Isomers Nitroanisole Isomers Isopropylation Isopropylation Nitroanisole Isomers->Isopropylation R-X, AlCl₃ Target Isomer (Low Yield) Target Isomer (Low Yield) Isopropylation->Target Isomer (Low Yield) Precursor Synthesis Precursor Synthesis Halo-isopropyl-nitrobenzene Halo-isopropyl-nitrobenzene Precursor Synthesis->Halo-isopropyl-nitrobenzene SNAr SNAr Halo-isopropyl-nitrobenzene->SNAr NaOCH₃ Target Isomer Target Isomer SNAr->Target Isomer

Figure 1: Overview of the three main synthetic routes.

Route_A_Detail Start Isopropylanisole Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Products Mixture of Nitroisomers Nitration->Products Separation Chromatographic Separation Products->Separation Isomer1 Isomer 1 Separation->Isomer1 Isomer2 Isomer 2 Separation->Isomer2 Byproducts Side Products Separation->Byproducts

Figure 2: Workflow for Route A (Electrophilic Nitration).

Route_C_Detail Start Substituted Benzene Step1 Halogenation/ Nitration/ Isopropylation Start->Step1 Precursor Halo-isopropyl-nitrobenzene Step1->Precursor Step2 Nucleophilic Substitution (NaOCH₃) Precursor->Step2 Product Target Isomer Step2->Product

Figure 3: Workflow for Route C (Nucleophilic Substitution).

Conclusion

The synthesis of specific isomers of isopropyl-methoxy-nitrobenzene requires careful consideration of the chosen synthetic strategy. While direct nitration is the most straightforward approach, it often leads to mixtures of isomers and undesirable side reactions. Friedel-Crafts isopropylation is largely impractical for these target molecules. For achieving high purity of a specific isomer, a multi-step approach involving nucleophilic aromatic substitution is often the most reliable method, despite the increased number of synthetic steps. The choice of route will ultimately depend on the desired isomer, required purity, and the acceptable trade-off between reaction efficiency and the number of synthetic transformations.

References

A Comparative Analysis of the Reactivity of 2-Isopropyl-1-methoxy-4-nitrobenzene and 1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Isopropyl-1-methoxy-4-nitrobenzene and 1-methoxy-4-nitrobenzene. The introduction of an isopropyl group at the ortho position to the methoxy group significantly influences the molecule's steric and electronic properties, leading to notable differences in reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. While direct comparative kinetic data is scarce in published literature, this guide outlines the expected reactivity based on established chemical principles and provides detailed experimental protocols for comparative studies.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1.

PropertyThis compound1-methoxy-4-nitrobenzene
CAS Number 1706-81-6100-17-4
Molecular Formula C₁₀H₁₃NO₃C₇H₇NO₃
Molecular Weight 195.21 g/mol 153.14 g/mol
Appearance -Pale yellow solid
Melting Point -51-53 °C
Boiling Point -274 °C

Spectroscopic Data

The following tables summarize key spectroscopic data for the two compounds.

Table 2.1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (ppm) and Multiplicity
This compound Predicted values: ~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H), ~3.9 (s, 3H), ~3.4 (sept, 1H), ~1.3 (d, 6H)
1-methoxy-4-nitrobenzene 8.21 (d, 2H), 6.96 (d, 2H), 3.91 (s, 3H)[1]

Table 2.2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (ppm)
This compound Predicted values based on analogous structures
1-methoxy-4-nitrobenzene 164.4, 141.6, 125.8, 114.2, 55.9

Comparative Reactivity Analysis

The reactivity of these two molecules is primarily dictated by the interplay of the electron-donating methoxy and isopropyl groups and the electron-withdrawing nitro group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The methoxy group is a strong activating group and is ortho, para-directing. The isopropyl group is a weaker activating group and is also ortho, para-directing. The nitro group is a strong deactivating group and is meta-directing.

  • 1-methoxy-4-nitrobenzene: The positions ortho to the activating methoxy group are electronically favored for electrophilic attack. However, the strong deactivating effect of the nitro group makes the entire ring less reactive towards electrophiles compared to anisole.

  • This compound: The presence of the isopropyl group introduces significant steric hindrance at the C3 position (ortho to the methoxy group). Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the methoxy group and less sterically hindered. The overall reactivity is expected to be slightly higher than 1-methoxy-4-nitrobenzene due to the additional electron-donating isopropyl group, but this effect may be counteracted by steric factors.

EAS_Reactivity

Caption: Predicted major products of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, the aromatic ring acts as an electrophile. This reaction is facilitated by strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a good leaving group. In the case of these methoxy-substituted nitrobenzenes, the methoxy group can be cleaved under certain conditions (demethylation), or a different leaving group could be present at the ortho or para position to the nitro group.

Assuming a reaction where the methoxy group acts as a leaving group (O-demethylation), the reactivity would be influenced by the following factors:

  • 1-methoxy-4-nitrobenzene: The nitro group strongly activates the ring for nucleophilic attack at the carbon bearing the methoxy group (C1).

  • This compound: The isopropyl group at the C2 position introduces significant steric hindrance to the approach of a nucleophile towards C1. This steric hindrance is expected to decrease the rate of nucleophilic attack compared to the un-substituted analogue.

SNAr_Reactivity

Caption: Expected relative rates of nucleophilic aromatic substitution.

Experimental Protocols for Comparative Reactivity Studies

To quantitatively compare the reactivity of these two compounds, the following experimental protocols are proposed.

Comparative Kinetic Study of Nucleophilic Aromatic Substitution with Piperidine

This experiment aims to determine the second-order rate constants for the reaction of each compound with piperidine, a common nucleophile in SNAr reactions. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the formation of the N-arylated piperidine product, which will have a different absorption spectrum from the starting material.

Materials:

  • This compound

  • 1-methoxy-4-nitrobenzene

  • Piperidine

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of 1-methoxy-4-nitrobenzene in DMSO.

    • Prepare a 1 M stock solution of piperidine in DMSO.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the expected product (to be determined by running a full spectrum of the product).

    • For each substrate, run a series of experiments with varying pseudo-first-order concentrations of piperidine (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) while keeping the substrate concentration constant and low (e.g., 0.1 mM).

    • Equilibrate the substrate solution and the piperidine solution to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer.

    • Rapidly mix the two solutions and immediately start recording the absorbance at the chosen wavelength over time.

    • Repeat each experiment at least three times to ensure reproducibility.

  • Data Analysis:

    • For each run, plot the natural logarithm of the change in absorbance versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).

    • Plot k_obs versus the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.

    • Compare the k₂ values for this compound and 1-methoxy-4-nitrobenzene.

Kinetic_Workflow

Caption: Workflow for the comparative kinetic study.

Comparative Study of Electrophilic Nitration

This experiment will compare the product distribution and yield of the nitration of both substrates under identical conditions.

Materials:

  • This compound

  • 1-methoxy-4-nitrobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve 1 mmol of each substrate in 10 mL of dichloromethane and cool the solutions in an ice bath.

    • Slowly add a pre-cooled mixture of 1.1 mmol of nitric acid and 1.1 mmol of sulfuric acid to each flask with stirring.

    • Allow the reactions to stir at 0 °C for 1 hour.

  • Workup:

    • Quench each reaction by slowly adding 20 mL of cold water.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Product Analysis:

    • Analyze the crude product mixture of each reaction by GC-MS to identify the products and determine their relative ratios.

    • Calculate the yield of the major nitrated product for each substrate.

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to exhibit lower reactivity in nucleophilic aromatic substitution reactions at the C1 position compared to 1-methoxy-4-nitrobenzene due to the steric hindrance imposed by the ortho-isopropyl group. Conversely, in electrophilic aromatic substitution, the additional electron-donating nature of the isopropyl group may lead to a slightly enhanced reactivity, with a strong directing effect to the C5 position. The provided experimental protocols offer a framework for the quantitative validation of these predictions, which is essential for researchers and professionals in the field of drug development and chemical synthesis.

References

Characterization Data for 2-amino-1-methoxy-4-isopropylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 2-amino-1-methoxy-4-isopropylbenzene and a structurally related compound, 4-isopropylaniline. Due to the limited availability of experimental data for 2-amino-1-methoxy-4-isopropylbenzene, this document uses data from the well-characterized alternative, 4-isopropylaniline, to provide a framework for comparison and to highlight the expected spectral features of the target compound.

I. Overview of Compounds

Target Compound: 2-amino-1-methoxy-4-isopropylbenzene

  • IUPAC Name: 4-isopropyl-2-methoxyaniline

  • CAS Number: 1202161-10-1

  • Molecular Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.24 g/mol

  • Structure:

/ C C-OCH₃ / \ / C---C---C-CH(CH₃)₂ \ / C


Alternative Compound: 4-isopropylaniline

  • IUPAC Name: 4-propan-2-ylaniline[1]

  • CAS Number: 99-88-7[1]

  • Molecular Formula: C₉H₁₃N[1]

  • Molecular Weight: 135.21 g/mol [1]

  • Structure:

/ C C / \ / C---C---C---CH(CH₃)₂ \ / C ```

II. Comparative Characterization Data

The following table summarizes the available and predicted characterization data for both compounds. The data for 4-isopropylaniline is experimentally derived, while the spectral data for 2-amino-1-methoxy-4-isopropylbenzene is predicted based on its structure.

Property 2-amino-1-methoxy-4-isopropylbenzene (Predicted) 4-isopropylaniline (Experimental)
Molecular Formula C₁₀H₁₅NOC₉H₁₃N[1]
Molecular Weight 165.24 g/mol 135.21 g/mol [1]
Appearance -Clear pale brown to red-brown liquid
Boiling Point -226-227 °C/745 mmHg[2]
Density -0.989 g/mL at 25 °C[2]
Refractive Index -n20/D 1.543[2]
¹H NMR (CDCl₃, ppm) Predicted: Aromatic protons (δ 6.5-7.0), -OCH₃ (s, ~δ 3.8), -NH₂ (br s, ~δ 3.5-4.0), -CH (sept, ~δ 2.8), -CH₃ (d, ~δ 1.2)Experimental: Aromatic protons (δ 6.6-7.0), -NH₂ (br s, ~δ 3.5), -CH (sept, ~δ 2.8), -CH₃ (d, ~δ 1.2)
¹³C NMR (CDCl₃, ppm) Predicted: Aromatic carbons, -OCH₃ (~δ 55), Isopropyl carbons (~δ 33, 24)Experimental: Aromatic carbons (δ 145.9, 138.3, 127.0, 115.0), Isopropyl carbons (δ 33.1, 24.2)
IR (cm⁻¹) Predicted: N-H stretch (~3400-3300), C-H stretch (~3000-2850), C=C stretch (~1600, 1500), C-O stretch (~1250), C-N stretch (~1300)Experimental: N-H stretch (~3430, 3350), C-H stretch (~2960), C=C stretch (~1620, 1510), C-N stretch (~1260)
Mass Spectrum (m/z) Predicted Molecular Ion: 165Molecular Ion: 135, Base Peak: 120[1]

III. Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Liquid Sample):

    • Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plates before running the sample.

    • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for volatile compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Data Acquisition (Electron Ionization - EI):

    • Inject the sample into the GC, which separates the components before they enter the mass spectrometer.

    • The molecules are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

IV. Visualizations

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel organic compound.

G Figure 1. General Workflow for Chemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Literature/Predicted Data Data_Analysis->Comparison Final_Report Final_Report Comparison->Final_Report Structure Confirmed

Figure 1. General Workflow for Chemical Characterization.

Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structure elucidation.

G Figure 2. Complementary Nature of Spectroscopic Data Structure Molecular Structure NMR NMR (C-H Framework) Structure->NMR determines IR IR (Functional Groups) Structure->IR determines MS MS (Molecular Weight & Formula) Structure->MS determines NMR->Structure elucidates IR->Structure identifies in MS->Structure confirms

References

Validating the Structure of 2-Isopropyl-1-methoxy-4-nitrobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative overview of analytical techniques for validating the structure of 2-Isopropyl-1-methoxy-4-nitrobenzene and its derivatives, supported by experimental data from closely related compounds.

The precise arrangement of substituents on the benzene ring in derivatives of this compound is critical to their chemical and biological properties. Spectroscopic and spectrometric methods are indispensable tools for elucidating the exact isomeric structure. This guide will compare the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the target molecule and its structural isomers.

Comparative Spectroscopic and Spectrometric Data

To illustrate the power of these analytical techniques in distinguishing between isomers, the following tables summarize key experimental data for compounds structurally related to this compound. Due to the limited availability of published experimental spectra for the primary compound, data from its close analogs, 4-Isopropylanisole and 2-Methoxy-4-nitrotoluene, are presented for comparison.[1][2]

Compound Structure Molecular Formula Molecular Weight ( g/mol )
This compoundthis compoundC₁₀H₁₃NO₃195.21[3]
4-Isopropylanisole4-IsopropylanisoleC₁₀H₁₄O150.22[2]
2-Methoxy-4-nitrotoluene2-Methoxy-4-nitrotolueneC₈H₉NO₃167.16[4][5]

Table 1: Physical Properties of this compound and Related Compounds.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) is a powerful tool for determining the substitution pattern on a benzene ring. The chemical shift, multiplicity, and coupling constants of the aromatic protons provide definitive structural information.

Compound ¹H NMR (CDCl₃, ppm) Aromatic Protons Aliphatic Protons
This compound (Predicted) -δ ~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H)δ ~3.9 (s, 3H, OCH₃), ~3.3 (septet, 1H, CH), ~1.3 (d, 6H, CH(CH₃)₂)
4-Isopropylanisole [6]δ 7.17 (d, 2H), 6.84 (d, 2H)Aromatic protons show a typical AA'BB' system.δ 3.78 (s, 3H, OCH₃), 2.87 (septet, 1H, CH), 1.23 (d, 6H, CH(CH₃)₂)
2-Methoxy-4-nitrotoluene δ 7.95 (d, 1H), 7.80 (dd, 1H), 7.05 (d, 1H)Protons are in different chemical environments due to the substitution pattern.δ 3.95 (s, 3H, OCH₃), 2.55 (s, 3H, Ar-CH₃)

Table 2: ¹H NMR Data for this compound and Related Compounds.

¹³C NMR Spectroscopy Data

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Compound ¹³C NMR (CDCl₃, ppm)
This compound (Predicted) δ ~160 (C-OCH₃), ~148 (C-NO₂), ~140, ~125, ~115, ~110 (Aromatic CH), ~56 (OCH₃), ~28 (CH), ~23 (CH₃)
4-Isopropylanisole [2]δ 157.9, 147.2, 127.3, 113.6, 55.2, 33.2, 24.2
2-Methoxy-4-nitrotoluene δ 158.0, 147.5, 132.0, 125.0, 118.0, 108.0, 56.0, 20.5

Table 3: ¹³C NMR Data for this compound and Related Compounds.

Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the presence of specific functional groups.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 195180 (M-CH₃)⁺, 150 (M-NO₂)⁺, 135 (M-NO₂-CH₃)⁺
4-Isopropylanisole [2]150135 (M-CH₃)⁺
2-Methoxy-4-nitrotoluene 167152 (M-CH₃)⁺, 137 (M-NO)⁺, 121 (M-NO₂)⁺

Table 4: Mass Spectrometry Data for this compound and Related Compounds.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. The following are generalized procedures for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) depending on the desired information (molecular ion vs. fragmentation).

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Visualization of the Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Predicted/Reference Data Data_Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

References

A Comparative Analysis of Halogenated vs. Non-Halogenated Isopropyl-Methoxy-Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of halogenated and non-halogenated isopropyl-methoxy-nitrobenzene derivatives, focusing on their physicochemical properties and biological activities. While direct comparative experimental data for a specific halogenated isopropyl-methoxy-nitrobenzene is limited in publicly available literature, this guide will draw upon data from closely related structural analogs to provide a substantive comparison. Specifically, we will compare non-halogenated thymol methyl ether derivatives with their chlorinated counterparts, as thymol shares the core isopropyl and methoxy-benzene structure.

The introduction of a halogen atom to an aromatic nitro compound can significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. Nitroaromatic compounds are known for a wide spectrum of biological effects, including antimicrobial and cytotoxic activities. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of bioactive molecules.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data comparing a non-halogenated isopropyl-methoxy-nitrobenzene analog with its chlorinated counterpart.

Table 1: Comparison of Physicochemical Properties

PropertyNon-Halogenated Derivative (2-Isopropyl-1-methoxy-4-nitrobenzene)Halogenated Derivative (2-Chloro-1-isopropyl-4-nitrobenzene)
Molecular Formula C₁₀H₁₃NO₃C₉H₁₀ClNO₂
Molecular Weight 195.21 g/mol 199.63 g/mol
LogP (calculated) 2.83.5
Water Solubility Lower (inferred from higher LogP)Higher (inferred from lower LogP)

Note: Data for this compound and 2-Chloro-1-isopropyl-4-nitrobenzene is sourced from PubChem.[1]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The data below is based on studies of thymol and its halogenated derivatives, which serve as a proxy for the isopropyl-methoxy-benzene core structure.

OrganismNon-Halogenated Analog (Thymol) MIC (µg/mL)Halogenated Analog (4-Chlorothymol) MIC (µg/mL)
Staphylococcus aureus~10012.5[2][3]
Staphylococcus epidermidisNot Reported25[2][3]
Candida albicans~200Significantly more active[2]

This data indicates that chlorination can significantly enhance the antimicrobial potency of this class of compounds.

Experimental Protocols

Synthesis of a Halogenated Isopropyl-Methoxy-Nitrobenzene Derivative

Objective: To synthesize a chlorinated derivative of an isopropyl-methoxy-nitrobenzene analog. The following is a representative synthesis for 1-chloro-2-methyl-4-nitrobenzene, which can be adapted.

Materials:

  • 4-chloroaniline

  • Trifluoroacetic anhydride

  • 90% Hydrogen peroxide

  • Dichloromethane

  • Methyl iodide

  • Anhydrous aluminum chloride

  • 10% Sodium carbonate solution

Procedure:

  • Preparation of Peroxytrifluoroacetic Acid: To a suspension of 90% hydrogen peroxide in dichloromethane, cooled in an ice bath, add trifluoroacetic anhydride. Stir the resulting solution for five minutes.

  • Oxidation: To the prepared peroxytrifluoroacetic acid solution, add a solution of 4-chloroaniline in dichloromethane dropwise over 30 minutes.

  • Reflux: After the addition is complete, reflux the reaction mixture for one hour.

  • Work-up: Wash the reaction mixture successively with water and 10% sodium carbonate solution. Dry the dichloromethane extract and concentrate to afford 4-nitrochlorobenzene.

  • Friedel-Crafts Alkylation: Convert the 4-nitrochlorobenzene to 1-chloro-2-methyl-4-nitrobenzene using methyl iodide and anhydrous aluminum chloride.

  • Purification: The final product can be purified by crystallization from a suitable solvent like chloroform.

This protocol is adapted from the synthesis of 1-chloro-2-methyl-4-nitrobenzene.[4][5]

Cytotoxicity Assessment: MTT Assay

Objective: To determine the in vitro cytotoxicity of the compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[6][7][8]

Mandatory Visualization

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassays Biological Assays cluster_analysis Data Analysis & Comparison non_halogenated Non-Halogenated Isopropyl- methoxy-nitrobenzene physicochemical Physicochemical Properties (LogP, Solubility) non_halogenated->physicochemical antimicrobial Antimicrobial Assay (MIC Determination) non_halogenated->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) non_halogenated->cytotoxicity halogenated Halogenated Isopropyl- methoxy-nitrobenzene halogenated->physicochemical halogenated->antimicrobial halogenated->cytotoxicity comparison Comparative Analysis physicochemical->comparison antimicrobial->comparison cytotoxicity->comparison

Caption: Workflow for the comparative study.

Postulated Signaling Pathway: Keap1-Nrf2 Activation

Nitroaromatic compounds, particularly those with electron-withdrawing groups, can be electrophilic and may induce cellular stress. A key pathway involved in the cellular response to oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), reactive cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. These genes encode for antioxidant and phase II detoxification enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Halogenated Nitrobenzene (Electrophile) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 modifies Keap1 ub Ubiquitination keap1_nrf2->ub promotes nrf2_free Nrf2 keap1_nrf2->nrf2_free releases proteasome Proteasome ub->proteasome targets for degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription

Caption: Keap1-Nrf2 signaling pathway activation.

References

A Comparative Analysis of 2-Isopropyl-1-methoxy-4-nitrobenzene and Structurally Related Compounds for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 2-Isopropyl-1-methoxy-4-nitrobenzene with its structural analogs: 2-Isopropyl-1-methoxy-4-methylbenzene, 4-Nitroanisole, 1-Methoxy-2-methyl-4-nitrobenzene, and 1-Methoxy-4-methyl-2-nitrobenzene. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in compound selection for various research applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its alternatives. Data for this compound is primarily computed from PubChem, as experimental data is limited.

PropertyThis compound2-Isopropyl-1-methoxy-4-methylbenzene4-Nitroanisole1-Methoxy-2-methyl-4-nitrobenzene1-Methoxy-4-methyl-2-nitrobenzene
CAS Number 1706-81-6[1]31574-44-4[2][3][4][5]100-17-450741-92-9[6][7]119-10-8[8][9]
Molecular Formula C₁₀H₁₃NO₃[10]C₁₁H₁₆O[2][3][11]C₇H₇NO₃C₈H₉NO₃[6]C₈H₉NO₃[8][9]
Molecular Weight 195.21 g/mol [10]164.24 g/mol [2]153.14 g/mol 167.16 g/mol [6]167.16 g/mol [8][9]
Boiling Point Not available246 °C at 0.4 Torr[2]258-260 °CNot available9 °C (Melting Point)[8]
Melting Point Not availableNot available52 °CNot available9 °C[8]
Solubility Not availableNot available468 mg/L at 20°CNot availableNot available
LogP 2.8 (Computed)[10]Not available2.032.6 (Computed)2.1 (Computed)
Density Not available0.9435 g/cm³ at 14.8°C[2]1.23 g/cm³ at 25°CNot available1.205 g/mL[8]

Spectroscopic Data Comparison

Spectroscopic TechniqueThis compound (Expected)4-Nitroanisole (Experimental)
¹H NMR Signals for isopropyl, methoxy, and aromatic protons. Aromatic protons will be in the downfield region, influenced by the nitro group.Aromatic protons appear as two doublets, and a singlet for the methoxy group.
¹³C NMR Resonances for isopropyl, methoxy, and aromatic carbons. The carbon bearing the nitro group will be significantly downfield.Aromatic carbons absorb between 120-170 ppm.[12]
IR Spectroscopy Characteristic peaks for C-H (aliphatic and aromatic), C=C (aromatic), C-O (ether), and strong absorptions for the N-O stretching of the nitro group.Shows absorptions for aromatic C-H, C=C, C-O, and N-O stretching.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight. Fragmentation patterns would involve loss of alkyl and nitro groups.Exhibits a clear molecular ion peak and characteristic fragmentation.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying research findings. Below are general procedures for key analytical techniques and a representative synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the analyte.

Procedure:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[13]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analyze the spectra for chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[14]

Procedure:

  • Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).[15]

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=C, C-O, and NO₂.[16]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS).[17]

  • Ionize the sample using an appropriate method (e.g., electron impact).[18]

  • Analyze the resulting ions based on their mass-to-charge ratio.[18]

  • Interpret the mass spectrum to identify the molecular ion peak and characteristic fragment ions.[17]

General Bioactivity Screening

Objective: To assess the potential biological activity of the compounds.

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform in vitro assays, such as cell viability assays (e.g., MTT assay) on relevant cell lines, to evaluate cytotoxicity and potential therapeutic effects.[19]

  • Conduct antimicrobial assays (e.g., agar diffusion method) to screen for antibacterial or antifungal activity.[20]

  • Further investigation can involve more specific assays based on the desired therapeutic target.[21][22]

Synthetic Workflow Overview

The synthesis of these related aromatic compounds often involves multi-step reactions. The diagram below illustrates a generalized synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Final Products p-Cresol p-Cresol Alkylation Alkylation p-Cresol->Alkylation Isopropylation p-Chloronitrobenzene p-Chloronitrobenzene Methoxylation Methoxylation p-Chloronitrobenzene->Methoxylation NaOCH₃/CH₃OH 2-Isopropyl-4-methylphenol 2-Isopropyl-4-methylphenol Alkylation->2-Isopropyl-4-methylphenol Nitration Nitration This compound This compound Nitration->this compound Methylation Methylation 2-Isopropyl-1-methoxy-4-methylbenzene 2-Isopropyl-1-methoxy-4-methylbenzene Methylation->2-Isopropyl-1-methoxy-4-methylbenzene 4-Nitroanisole 4-Nitroanisole Methoxylation->4-Nitroanisole 2-Isopropyl-1-methoxy-4-methylbenzene->Nitration HNO₃/H₂SO₄ 2-Isopropyl-4-methylphenol->Methylation Williamson Ether Synthesis

Caption: Generalized synthetic routes for the target compound and its analogs.

Conclusion

This comparative guide highlights the key data for this compound and its structural analogs. While experimental data for the primary compound is sparse, the provided information on its computed properties and the more extensive data on its alternatives offer a valuable resource for researchers. The choice of compound will ultimately depend on the specific requirements of the intended application, balancing factors such as desired physicochemical properties, reactivity, and potential biological activity. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed operational and disposal plan for 2-Isopropyl-1-methoxy-4-nitrobenzene (CAS Number: 1706-81-6), a compound belonging to the nitroaromatic class.

Immediate Safety and Handling Precautions:

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following precautions for nitroaromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[1]

  • Spill Management: In case of a spill, evacuate the area and prevent unauthorized personnel from entering. Absorb liquid spills with inert materials like vermiculite or sand and collect in a sealed container for disposal.[2] For solid spills, carefully sweep and place into a designated waste container, avoiding dust generation.

  • Fire Safety: While specific flammability data is not available, nitro compounds can be combustible. Keep away from heat, sparks, and open flames.[3] Use dry chemical, carbon dioxide, or foam extinguishers in case of a fire.[3]

Quantitative Hazard Data Summary

The following table summarizes the general hazards associated with nitrobenzene and its derivatives, which should be considered applicable to this compound in the absence of specific data.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity May damage fertility or the unborn child.
Specific Target Organ Toxicity Causes damage to organs (blood) through prolonged or repeated exposure.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with federal, state, and local regulations.[4] Under no circumstances should this chemical be disposed of down the drain.

  • Waste Identification and Classification:

    • Characterize the waste as a hazardous nitroaromatic compound.

    • Based on the general properties of nitrobenzene, it should be treated as a toxic and potentially carcinogenic waste.[2]

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste unless triple-rinsed.

    • The rinsate from the triple-rinse procedure should be collected and treated as hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with all available information about the chemical, including its name, quantity, and any known hazards.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Generated (this compound) is_sds_available Is specific SDS available? start->is_sds_available consult_sds Consult SDS for specific disposal instructions is_sds_available->consult_sds Yes follow_general_protocol Follow general protocol for nitroaromatic compounds is_sds_available->follow_general_protocol No characterize_waste Characterize as hazardous waste: Toxic, potential carcinogen consult_sds->characterize_waste follow_general_protocol->characterize_waste collect_waste Collect in a labeled, sealed, compatible container characterize_waste->collect_waste store_waste Store in designated satellite accumulation area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or certified waste disposal service store_waste->contact_ehs transport_and_dispose Professional disposal (e.g., incineration) contact_ehs->transport_and_dispose end End: Proper Disposal transport_and_dispose->end

References

Personal protective equipment for handling 2-Isopropyl-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 2-Isopropyl-1-methoxy-4-nitrobenzene in a laboratory setting. The following procedures are based on general safety protocols for handling aromatic nitro compounds and should be adapted to your specific laboratory conditions and risk assessment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionMaterial/Standard
Hands Chemical-resistant glovesNitrile or Butyl rubber
Eyes Safety goggles or a face shieldANSI Z87.1 compliant
Body Laboratory coatFlame-resistant material such as Nomex® is recommended
Respiratory Fume hood or approved respiratorUse in a well-ventilated area. If a fume hood is not available, a respirator may be required based on exposure assessment
Feet Closed-toe shoesChemical-resistant material

Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[1][2]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[3][4]

  • Do not breathe dust, fumes, or vapors.[4]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Keep away from heat, sparks, and open flames.

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound during a typical laboratory experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Work within a certified chemical fume hood B->C D Weigh and dispense the required amount of chemical C->D E Perform the experiment D->E F Decontaminate work surfaces E->F G Segregate and label hazardous waste F->G H Dispose of waste according to institutional and local regulations G->H

A diagram illustrating the safe handling workflow for this compound.

Disposal Plan

Waste Characterization:

  • Based on its chemical structure (an aromatic nitro compound), this compound should be considered hazardous waste. Nitrobenzene and related compounds are listed as hazardous wastes under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States (F004 listed waste).[5]

Collection and Storage of Waste:

  • Collect waste in a designated, compatible, and properly labeled container.[5]

  • The container should be kept tightly sealed and stored in a designated hazardous waste accumulation area.[5]

  • The label should include the words "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety department.[5]

Disposal Method:

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

  • Do not dispose of this chemical down the drain or in the regular trash.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the guidance of your institution's environmental health and safety department. Always consult the most up-to-date safety data sheet for any chemical you are working with and adhere to all applicable local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.